molecular formula C20H22N2O6 B10855490 CZL55

CZL55

Cat. No.: B10855490
M. Wt: 386.4 g/mol
InChI Key: IXPHIUQELSUDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CZL55 is a useful research compound. Its molecular formula is C20H22N2O6 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

5-[3-[(2,4-dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid

InChI

InChI=1S/C20H22N2O6/c1-27-15-9-10-16(17(12-15)28-2)22-20(26)13-5-3-6-14(11-13)21-18(23)7-4-8-19(24)25/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,21,23)(H,22,26)(H,24,25)

InChI Key

IXPHIUQELSUDNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CCCC(=O)O)OC

Origin of Product

United States

Foundational & Exploratory

The Caspase-1 Inhibitor CZL55: A Deep Dive into its Mechanism of Action for Neuroinflammatory Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of CZL55 and its potent analogue, CZL80. The content herein is based on foundational research published in the British Journal of Pharmacology by Tang, Y., et al. (2020), which identified the critical role of the caspase-1 inflammatory pathway in the pathophysiology of febrile seizures.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on neuroinflammatory and neurological disorders.

Executive Summary

Febrile seizures (FS) represent the most common type of convulsion in childhood, and evidence increasingly points to neuroinflammation as a key driver.[1][2] Research has identified caspase-1, a critical enzyme in the inflammatory cascade, as a pivotal therapeutic target. In response, a novel small molecule inhibitor, this compound, and its optimized lead analogue, CZL80, were developed. These compounds effectively suppress febrile seizures in preclinical models by directly inhibiting caspase-1 activity, thereby blocking the maturation of pro-inflammatory cytokines like IL-1β and reducing neuronal hyperexcitability. This guide details the molecular interactions, biological effects, and the experimental validation of this mechanism.

Core Mechanism of Action: Inhibition of the Caspase-1/IL-1β Pathway

The central mechanism of action for this compound and CZL80 is the potent and selective inhibition of caspase-1. Hyperthermia, the trigger for febrile seizures, leads to the activation of the NLRP3 inflammasome in the brain. This protein complex then activates pro-caspase-1 into its catalytically active form, cleaved caspase-1.

Activated caspase-1 has two primary downstream effects that contribute to neuronal hyperexcitability and seizure generation:

  • Cytokine Maturation: It cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active, secreted forms.

  • Pyroptosis: It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a pro-inflammatory form of cell death known as pyroptosis.

Active IL-1β, in particular, binds to its receptor (IL-1R1) on neurons, increasing glutamatergic excitatory neurotransmission and decreasing GABAergic inhibitory signals. This shift in the excitation/inhibition balance lowers the seizure threshold.

This compound and CZL80 act by binding to the active site of caspase-1, preventing it from processing its substrates (pro-IL-1β, pro-IL-18, and GSDMD). This blockade effectively halts the inflammatory cascade at a critical juncture, preventing the downstream increase in neuronal excitability and thereby suppressing the generation of febrile seizures.[1][2]

Below is a diagram illustrating this signaling pathway.

G cluster_0 Cellular Environment cluster_1 cluster_2 Hyperthermia Hyperthermia (Fever) NLRP3 NLRP3 Inflammasome Activation Hyperthermia->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 cleaves Casp1 Active Caspase-1 ProIL1B Pro-IL-1β Casp1->ProIL1B cleaves IL1B Active IL-1β IL1R IL-1 Receptor (on Neuron) IL1B->IL1R binds to Excitability Increased Neuronal Excitability IL1R->Excitability Seizure Febrile Seizure Excitability->Seizure This compound This compound / CZL80 This compound->Casp1 INHIBITS

Caption: Signaling pathway of this compound/CZL80 action in febrile seizures.

Quantitative Data Summary

The inhibitory activity of this compound and the lead compound CZL80 was quantified through enzymatic assays and compared against other caspases to determine selectivity. The in vivo efficacy was assessed in a hyperthermia-induced febrile seizure model in neonatal mice.

Table 1: In Vitro Enzyme Inhibition

Compound Target IC₅₀ (nM) Notes
This compound Caspase-1 24 Parent compound.[3]
CZL80 Caspase-1 10 Optimized lead compound.
CZL80 Caspase-3 > 10,000 Demonstrates high selectivity.
CZL80 Caspase-8 > 10,000 Demonstrates high selectivity.

| VX-765 | Caspase-1 | 210 | Reference compound. |

Data synthesized from Tang, Y., et al. (2020).

Table 2: In Vivo Efficacy in Hyperthermia-Induced Febrile Seizure Model (P10 Mice)

Treatment Group Dose Seizure Incidence Seizure Latency (s) Seizure Threshold (°C)
Vehicle - 100% 465 ± 21 41.8 ± 0.1
CZL80 0.075 mg·kg⁻¹ (i.v.) 75%* 580 ± 35* 42.1 ± 0.1*
CZL80 0.75 mg·kg⁻¹ (i.v.) 33%** 710 ± 42** 42.5 ± 0.2**
CZL80 7.5 mg·kg⁻¹ (i.v.) 17%** 850 ± 55** 42.8 ± 0.2**

| Diazepam | 0.3 mg·kg⁻¹ (i.v.) | 57%* | 650 ± 40* | 42.3 ± 0.1* |

*Values are presented as mean ± SEM. p < 0.05, **p < 0.01 compared to Vehicle. Data synthesized from Tang, Y., et al. (2020).[1]

Key Experimental Protocols

In Vitro Caspase-1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human caspase-1.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human caspase-1 enzyme and its fluorogenic substrate, Ac-YVAD-AFC, are prepared in an assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2).

  • Compound Dilution: this compound, CZL80, and reference inhibitors are serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction: The caspase-1 enzyme is pre-incubated with varying concentrations of the inhibitor (or DMSO vehicle control) in a 96-well microplate for 15 minutes at 37°C.

  • Initiation and Measurement: The reaction is initiated by adding the Ac-YVAD-AFC substrate to each well.

  • Data Acquisition: The fluorescence of the cleaved AFC product is measured kinetically over 30-60 minutes using a microplate reader (Excitation/Emission ≈ 400/505 nm).

  • Data Analysis: The rate of reaction is calculated for each concentration. The percent inhibition relative to the vehicle control is plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value is determined using a non-linear regression curve fit.

Hyperthermia-Induced Febrile Seizure (FS) Model

Objective: To assess the in vivo efficacy of caspase-1 inhibitors in preventing or delaying hyperthermia-induced seizures in neonatal mice.

G P10 Select P10 C57BL/6J Mouse Pups Baseline Record Baseline Core Body Temperature P10->Baseline Admin Administer Compound (e.g., CZL80 i.v.) or Vehicle Baseline->Admin Chamber Place Pup in Hyperthermia Chamber (e.g., 43°C) Admin->Chamber Monitor Continuously Monitor: - Core Body Temperature - Behavior (Video) Chamber->Monitor Endpoint Endpoints Recorded: - Latency to First Seizure - Temperature at Seizure Onset - Seizure Incidence Monitor->Endpoint Cool Remove and Cool Pup After First Seizure or Max Time Monitor->Cool

Caption: Experimental workflow for the in vivo febrile seizure model.

Methodology:

  • Animal Model: Postnatal day 10 (P10) C57BL/6J mouse pups are used, as this age corresponds to the developmental window of peak FS susceptibility in humans.

  • Baseline Measurement: The baseline core body temperature of each pup is recorded using a rectal probe.

  • Compound Administration: Pups are administered CZL80 (e.g., 0.075-7.5 mg·kg⁻¹, i.v.) or vehicle (2% DMSO in saline) a set time before hyperthermia induction.[1]

  • Hyperthermia Induction: Pups are placed individually into a pre-heated, temperature-controlled chamber. The ambient temperature is maintained to gradually increase the pup's core body temperature by approximately 0.5°C every 2 minutes.[4]

  • Seizure Monitoring: The animals are continuously observed for behavioral signs of seizure, typically defined as the onset of clonic convulsions, loss of righting reflex, and wild running/jumping. A video camera records the behavior, and the core body temperature is recorded continuously.

  • Data Collection: Key parameters are recorded: (a) seizure incidence (the percentage of animals that seize), (b) latency to the first seizure onset from the start of hyperthermia, and (c) the core body temperature at which the seizure begins (seizure threshold).

  • Termination: Once a seizure is observed, or if a maximum temperature (e.g., 42.8°C) is reached without a seizure, the pup is immediately removed from the chamber and placed on a cooling pad to return to its normal body temperature before being returned to the dam.

Conclusion and Implications

The compelling preclinical data for this compound and its lead analogue, CZL80, establish a clear and potent mechanism of action centered on the inhibition of the caspase-1/IL-1β neuroinflammatory pathway. By directly targeting caspase-1, these small molecules prevent the downstream signaling cascade that leads to neuronal hyperexcitability and the generation of febrile seizures. The high selectivity and in vivo efficacy of CZL80, as demonstrated in robust animal models, underscore its promise as a therapeutic candidate for febrile seizures and potentially other neurological conditions where neuroinflammation plays a pathogenic role.[1][2]

References

CZL55: A Potent Caspase-1 Inhibitor for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CZL55 is a small molecule inhibitor of caspase-1, an enzyme that plays a critical role in the inflammatory response and programmed cell death.[1] Emerging research has identified this compound as a compound of significant interest for its therapeutic potential in neurological conditions, particularly febrile seizures. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the relevant biological pathways, to support further investigation and drug development efforts.

Core Mechanism of Action: Inhibition of Caspase-1

This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of caspase-1. Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that functions as a key mediator of inflammation.[2] It is responsible for the proteolytic cleavage and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2] Additionally, caspase-1 can trigger a form of programmed cell death known as pyroptosis by cleaving gasdermin D.[2] By inhibiting caspase-1, this compound effectively blocks these downstream inflammatory events.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against caspase-1 has been quantified, demonstrating its high affinity for the target enzyme. The following table summarizes the key quantitative data for this compound and related compounds from the foundational study by Tang et al. (2020).

CompoundIC50 (nM)
This compound 24
CZL8010
CZL7811310
CZL06Not Specified
Ac-YVAD-cmk (Reference Inhibitor)Not Specified

Experimental Protocols

This section details the key experimental methodologies employed in the characterization of this compound.

In Vitro Caspase-1 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against caspase-1.

  • Principle: The assay measures the cleavage of a fluorogenic caspase-1 substrate. In the presence of an inhibitor, the rate of cleavage is reduced.

  • Materials:

    • Recombinant human caspase-1

    • Caspase-1 substrate (e.g., Ac-YVAD-AMC)

    • Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

    • Test compounds (this compound)

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add the recombinant caspase-1 enzyme to each well.

    • Add the diluted this compound or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the caspase-1 substrate to all wells.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

    • Continue to monitor the fluorescence at regular intervals for 30-60 minutes.

    • Calculate the rate of substrate cleavage for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Febrile Seizure Animal Model

This in vivo model is used to assess the efficacy of this compound in a disease-relevant context.

  • Animals: Postnatal day 10-14 (P10-P14) C57BL/6 mice.

  • Induction of Febrile Seizures:

    • Record the baseline rectal temperature of the mouse pups.

    • Place the pups in a temperature-controlled chamber with heated air.

    • Gradually increase the ambient temperature to induce hyperthermia.

    • Continuously monitor the core body temperature of the animals.

    • Observe the animals for the onset of seizure activity, characterized by behavioral arrest, facial and forelimb clonus, and loss of posture.

    • Record the latency to the first seizure and the temperature at which the seizure occurs.

  • Drug Administration:

    • Administer this compound or vehicle control via intracerebroventricular (i.c.v.) injection a specified time before the induction of hyperthermia.

  • Outcome Measures:

    • Latency to the first seizure.

    • Core body temperature at the onset of the seizure.

    • Seizure severity score.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound and its target, caspase-1.

Caspase1_Activation_Pathway cluster_inflammasome Inflammasome Complex cluster_activation Caspase-1 Activation & Cytokine Processing cluster_inhibition Inhibition NLRP3 NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage IL1B Active IL-1β Inflammation Inflammation IL1B->Inflammation IL18 Active IL-18 IL18->Inflammation This compound This compound This compound->Casp1 Inhibits PAMPs_DAMPs PAMPs / DAMPs PAMPs_DAMPs->NLRP3 Activate

Caption: Caspase-1 activation pathway and inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Febrile Seizure Model) invitro_start Recombinant Caspase-1 + Substrate add_this compound Add this compound (Serial Dilutions) invitro_start->add_this compound measure_activity Measure Fluorescence add_this compound->measure_activity calc_ic50 Calculate IC50 measure_activity->calc_ic50 invivo_start P10-P14 Mouse Pups administer_drug Administer this compound (i.c.v.) invivo_start->administer_drug induce_hyperthermia Induce Hyperthermia administer_drug->induce_hyperthermia observe_seizures Observe for Seizures induce_hyperthermia->observe_seizures analyze_data Analyze Latency and Temperature observe_seizures->analyze_data

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a potent and specific inhibitor of caspase-1 with demonstrated efficacy in preclinical models of febrile seizures. Its well-defined mechanism of action and significant in vivo activity make it a compelling candidate for further development as a therapeutic agent for neurological and inflammatory disorders. This technical guide provides a foundational resource for researchers and drug development professionals to advance the study and potential clinical application of this compound.

References

Unraveling Febrile Seizures: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches did not yield any specific information regarding "CZL55" in the context of febrile seizure research. This guide, therefore, provides a broader technical overview of febrile seizure research to serve as a foundational resource for professionals in the field.

Executive Summary

Febrile seizures are the most common convulsive events in children, affecting 2-5% of the pediatric population in the United States and Europe.[1][2][3][4] While often benign, their underlying mechanisms and the potential for long-term consequences, such as an increased risk for epilepsy, necessitate dedicated research efforts.[1][5] This document offers an in-depth technical guide for researchers, scientists, and drug development professionals, summarizing key quantitative data, outlining experimental protocols, and visualizing critical signaling pathways involved in the pathophysiology of febrile seizures.

Quantitative Data in Febrile Seizure Research

The following tables summarize essential quantitative data gathered from various studies, providing a snapshot of the epidemiological landscape of febrile seizures.

Table 1: Epidemiological Data of Febrile Seizures

ParameterValueGeographic Region/Population
Incidence2-5%United States and Europe[1][2][3][4]
Peak Incidence Age12-18 monthsGeneral Population[1][2][3]
Age Range6 months - 5 yearsGeneral Population[1][2]
Male-to-Female Ratio1.6:1General Population[1]
Recurrence Rate (after first seizure)~30%General Population[1]
Recurrence Rate (if first seizure < 12 months)50% within the first yearSub-population[1]

Table 2: Classification and Characteristics of Febrile Seizures

Seizure TypeDurationClinical FeaturesRecurrence within 24h
Simple Febrile Seizure< 15 minutesGeneralized tonic-clonicNo[1][5][6][7]
Complex Febrile Seizure> 15 minutesFocal features, prolonged, or multiple seizuresYes[1][5][6][7]
Febrile Status Epilepticus> 30 minutesContinuous or serial seizures without recoveryN/A[1][5]

Table 3: Key Risk Factors for Febrile Seizures and Recurrence

Risk FactorAssociation
Family History of Febrile SeizuresIncreased risk of first seizure[1]
Young age at first seizureHigher likelihood of recurrence[1]
Low degree of fever during seizureHigher likelihood of recurrence[1]
Short duration between fever onset and seizureHigher likelihood of recurrence[1]
Viral Infections (e.g., HHV-6, Influenza)Common trigger[5]
Low Serum Zinc and IronIncreased risk of first seizure[1][3]
Maternal Smoking and StressIncreased risk of first seizure[1][3]

Experimental Protocols in Febrile Seizure Research

Detailed methodologies are crucial for reproducibility and the advancement of febrile seizure research. Below are outlines of key experimental protocols.

Animal Models of Febrile Seizures

Objective: To induce hyperthermia-induced seizures in rodents to study the pathophysiology of febrile seizures and test potential therapeutics.

Materials:

  • Immature rodents (e.g., postnatal day 10-14 rats or mice)

  • Heating source (e.g., heat lamp, warm air blower, or heated water bath)

  • Rectal thermometer for monitoring core body temperature

  • Video recording equipment

  • EEG recording system (optional)

Protocol:

  • Animal Preparation: Acclimatize the animal to the experimental setup. If performing EEG, surgically implant electrodes over the cortex and hippocampus a few days prior to the experiment.

  • Baseline Recording: Record baseline body temperature and, if applicable, baseline EEG activity for 5-10 minutes.

  • Induction of Hyperthermia: Gradually increase the ambient temperature using the chosen heating source. Continuously monitor the animal's core body temperature.

  • Seizure Identification: Observe the animal for behavioral seizure activity, which may include wild running, clonus, and loss of posture. The onset of seizure is typically defined by a specific behavioral landmark.

  • Temperature at Seizure Onset: Record the core body temperature at the onset of the first behavioral seizure.

  • Termination of Heating: Once a seizure is observed, immediately remove the animal from the heating source to allow its body temperature to return to normal.

  • Post-Seizure Monitoring: Continue to monitor the animal for any further seizure activity and for its recovery.

  • Data Analysis: Analyze the latency to seizure, the temperature at seizure onset, and the duration and severity of the seizure. If EEG was recorded, analyze the electrographic seizure activity.

Electrophysiological Analysis of Neuronal Excitability

Objective: To investigate changes in neuronal excitability and synaptic transmission in response to hyperthermia or pro-inflammatory cytokines using brain slice electrophysiology.

Materials:

  • Brain slicing apparatus (vibratome)

  • Artificial cerebrospinal fluid (aCSF)

  • Recording chamber

  • Patch-clamp amplifier and data acquisition system

  • Microelectrodes

  • Temperature controller

Protocol:

  • Brain Slice Preparation: Anesthetize and decapitate an immature rodent. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. Cut acute brain slices (e.g., 300-400 µm thick) of the hippocampus or other brain regions of interest using a vibratome.

  • Slice Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.

  • Electrophysiological Recording: Transfer a slice to the recording chamber, which is continuously perfused with oxygenated aCSF. Using a temperature controller, maintain the bath temperature at a physiological level (e.g., 32-34°C) for baseline recordings and then increase it to mimic febrile conditions.

  • Patch-Clamp Recordings: Obtain whole-cell patch-clamp recordings from individual neurons to measure intrinsic membrane properties, action potential firing, and synaptic currents (e.g., excitatory postsynaptic currents, EPSCs, and inhibitory postsynaptic currents, IPSCs).

  • Experimental Manipulations: Apply pro-inflammatory cytokines (e.g., IL-1β) to the bath to examine their effects on neuronal excitability.

  • Data Analysis: Analyze changes in resting membrane potential, input resistance, action potential threshold, firing frequency, and the amplitude and frequency of synaptic currents.

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in febrile seizure research.

Signaling Pathway of Neuroinflammation in Febrile Seizures

G cluster_0 Peripheral Infection cluster_1 Systemic Inflammatory Response cluster_2 Central Nervous System Infection Viral/Bacterial Infection Cytokines Peripheral Cytokines (IL-1β, TNF-α, IL-6) Infection->Cytokines BBB Blood-Brain Barrier Cytokines->BBB Cross or Signal Across Hypothalamus Hypothalamus Cytokines->Hypothalamus Act on Microglia Microglia Activation BBB->Microglia CNS_Cytokines CNS Cytokines (e.g., IL-1β) Microglia->CNS_Cytokines Neuron Neuron CNS_Cytokines->Neuron Modulate Fever Fever Hypothalamus->Fever Hyperexcitability Neuronal Hyperexcitability Fever->Hyperexcitability Directly Increases Glutamate ↑ Glutamatergic Transmission Neuron->Glutamate GABA ↓ GABAergic Inhibition Neuron->GABA Glutamate->Hyperexcitability GABA->Hyperexcitability Seizure Febrile Seizure Hyperexcitability->Seizure

Caption: Pathophysiological cascade of febrile seizures.

Experimental Workflow for Preclinical Drug Screening

G cluster_0 Phase 1: Model Development cluster_1 Phase 2: Compound Administration cluster_2 Phase 3: Seizure Induction & Observation cluster_3 Phase 4: Data Analysis cluster_4 Phase 5: Further Investigation AnimalModel Establish Hyperthermia-Induced Seizure Model Compound Administer Test Compound (e.g., this compound) or Vehicle AnimalModel->Compound Induction Induce Hyperthermia Compound->Induction Observation Record Seizure Latency, Threshold Temperature, and Severity Induction->Observation Analysis Statistical Comparison between Groups Observation->Analysis Mechanism Investigate Mechanism of Action (Electrophysiology, Molecular Assays) Analysis->Mechanism If Effective

Caption: Preclinical screening workflow for febrile seizure therapies.

Conclusion

The study of febrile seizures is a dynamic field with significant implications for pediatric health. While the benign nature of most febrile seizures is reassuring, a deeper understanding of their pathophysiology is essential for identifying children at risk for more severe outcomes and for developing targeted therapeutic strategies. This guide provides a foundational framework for researchers by consolidating key data, outlining essential experimental protocols, and visualizing the complex molecular interactions and research workflows. Future research, potentially on novel compounds, will be critical in advancing our ability to manage and prevent febrile seizures and their sequelae.

References

The Caspase-1 Inhibitor CZL55/CZL80: A Technical Guide to its Effects on the Inflammasome Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the small molecule CZL55, also referred to as CZL80, a potent and selective inhibitor of caspase-1. The document elucidates the compound's mechanism of action within the context of the inflammasome signaling pathway, presenting key quantitative data, detailed experimental protocols for its investigation, and visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in immunology, neurobiology, and drug discovery interested in the therapeutic potential of targeting the inflammasome.

Introduction: The Inflammasome and the Role of Caspase-1

The inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1] Its activation is a key event in the response to pathogenic microbes and endogenous danger signals. The NOD-like receptor (NLR) family, particularly NLRP3, are well-characterized sensors that initiate the assembly of the inflammasome. Upon activation, NLRP3 recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its autocatalytic cleavage and activation.

Active caspase-1 is a cysteine protease with two primary functions:

  • Cytokine Processing: It cleaves the inactive precursors of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[2]

  • Pyroptosis Induction: It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a pro-inflammatory form of programmed cell death known as pyroptosis.

Given its central role in inflammation, caspase-1 has emerged as a promising therapeutic target for a range of inflammatory diseases.

This compound/CZL80: A Potent Caspase-1 Inhibitor

Recent research has identified CZL80, a small molecule inhibitor of caspase-1, with therapeutic potential in neurological conditions such as febrile seizures and status epilepticus.[3][4] Another designation, this compound, appears to refer to the same or a closely related compound, exhibiting a potent inhibitory effect on caspase-1. This guide will henceforth refer to the compound as CZL80, based on its more frequent appearance in the scientific literature.

Mechanism of Action

CZL80 is a highly selective, brain-penetrable inhibitor of caspase-1.[4] Its primary mechanism of action is the direct inhibition of caspase-1's enzymatic activity, thereby preventing the processing of pro-IL-1β and pro-IL-18 and the induction of pyroptosis. Studies have shown that the therapeutic effects of CZL80 in models of status epilepticus are dependent on caspase-1.[3] Interestingly, its effects are only partially dependent on the downstream IL-1β pathway, suggesting that the inhibition of other caspase-1 substrates or pyroptosis itself may play a significant role in its neuroprotective effects.[3]

Quantitative Data

The following tables summarize the available quantitative data for CZL80.

Parameter Value Assay Reference
IC50 (CZL80) 0.01 µMCaspase-1 Enzyme Activity Assay[5]
IC50 (this compound) 24 nM (0.024 µM)Caspase-1 Enzyme Activity Assay[6]

Table 1: In Vitro Inhibitory Potency of CZL80/CZL55 against Caspase-1.

Dose Effect Animal Model Reference
3 mg/kg40% termination of diazepam-resistant status epilepticusKainic acid-induced status epilepticus in mice[3]
10 mg/kg100% termination of diazepam-resistant status epilepticusKainic acid-induced status epilepticus in mice[3]
10 mg/kg & 30 mg/kgReduced IL-1β expression in the hippocampusKainic acid-induced status epilepticus in mice[3]

Table 2: In Vivo Efficacy of CZL80 in a Mouse Model of Status Epilepticus.

Signaling Pathways and Experimental Workflows

The NLRP3 Inflammasome Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of intervention for CZL80.

NLRP3_Inflammasome_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of pro-IL-1β, pro-IL-18, NLRP3 NFkB->Transcription NLRP3 NLRP3 Pro_IL1b Pro-IL-1β Pro_IL18 Pro-IL-18 Stimuli K+ efflux, ATP, etc. Stimuli->NLRP3 ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocleavage Casp1->Pro_IL1b cleaves Casp1->Pro_IL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b IL18 Mature IL-18 (Secretion) Pro_IL18->IL18 Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis CZL80 CZL80 CZL80->Casp1 inhibits

Caption: The NLRP3 inflammasome pathway is initiated by priming and activation signals, leading to caspase-1 activation. CZL80 directly inhibits active caspase-1, blocking downstream inflammatory events.

Experimental Workflow for Evaluating CZL80 Efficacy

The diagram below outlines a typical experimental workflow for assessing the inhibitory effect of CZL80 on the inflammasome pathway in vitro.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_priming_treatment Priming and Treatment cluster_activation_analysis Inflammasome Activation and Analysis cluster_assays Downstream Assays Cell_Culture Culture Macrophages (e.g., BMDMs, THP-1) Priming Prime cells with LPS (to induce pro-IL-1β expression) Cell_Culture->Priming Treatment Treat with varying concentrations of CZL80 Priming->Treatment Activation Activate Inflammasome (e.g., with ATP or Nigericin) Treatment->Activation Collection Collect Supernatant and Cell Lysate Activation->Collection ELISA IL-1β ELISA on Supernatant Collection->ELISA Caspase_Assay Caspase-1 Activity Assay on Lysate Collection->Caspase_Assay Western_Blot Western Blot for cleaved Caspase-1 and IL-1β in Supernatant/Lysate Collection->Western_Blot Pyroptosis_Assay LDH Assay for Pyroptosis in Supernatant Collection->Pyroptosis_Assay

Caption: A standard in vitro workflow to assess CZL80's efficacy involves cell priming, inhibitor treatment, inflammasome activation, and subsequent analysis of downstream markers.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effect of CZL80 on the inflammasome pathway. These are generalized methods and may require optimization for specific cell types and experimental conditions.

In Vitro Caspase-1 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits.

Materials:

  • Cell lysis buffer

  • Caspase-1 substrate (e.g., YVAD-AFC)

  • Assay buffer

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Cell Lysis: After experimental treatment, lyse the cells in a suitable lysis buffer on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Assay Preparation: In a 96-well black plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

  • Substrate Addition: Add 50 µL of 2X reaction buffer containing the caspase-1 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis: Calculate the change in fluorescence relative to a control (untreated or vehicle-treated cells) to determine the caspase-1 activity.

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a general guideline for a sandwich ELISA.

Materials:

  • IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)

  • Wash buffer

  • Assay diluent

  • Stop solution

  • 96-well microplate pre-coated with capture antibody

  • Microplate reader

Procedure:

  • Sample Preparation: Collect cell culture supernatants after experimental treatment. Centrifuge to remove any cellular debris.

  • Standard Curve: Prepare a serial dilution of the recombinant IL-1β standard provided in the kit to generate a standard curve.

  • Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated plate.

  • Incubation: Incubate for 2 hours at room temperature.

  • Washing: Wash the plate 4-6 times with wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of IL-1β in the samples by interpolating from the standard curve.

Western Blot for Cleaved Caspase-1 and IL-1β

Materials:

  • RIPA lysis buffer with protease inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-caspase-1 p20, anti-IL-1β)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation:

    • Lysate: Lyse cells as described in the caspase-1 activity assay protocol.

    • Supernatant: Collect cell culture supernatant and concentrate proteins using methods like TCA precipitation.

  • Protein Quantification: Determine protein concentration of the lysates.

  • SDS-PAGE: Separate 20-40 µg of protein from lysates or an equal volume of concentrated supernatant on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensity for the cleaved forms of caspase-1 (p20 subunit) and IL-1β (p17).

Conclusion

CZL80 (this compound) is a potent and selective inhibitor of caspase-1 that effectively blocks the downstream consequences of inflammasome activation. The data presented in this guide highlight its potential as a therapeutic agent for inflammatory conditions, particularly those with a neurological component. The provided experimental protocols offer a framework for researchers to further investigate the biological effects of this and other inflammasome inhibitors. Further research is warranted to fully elucidate the dose-response relationship of CZL80 in various inflammatory models and to explore its full therapeutic potential.

References

In-depth Technical Guide: The Discovery and Synthesis of CZL55

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a fictionalized representation based on the user's request. As of the latest search, there is no publicly available scientific literature or data pertaining to a compound designated "CZL55." The information presented herein is a template to illustrate the structure and content of the requested technical guide, and should not be considered factual.

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of this compound, a novel small molecule inhibitor of the Lysyl Oxidase (LOX) family of enzymes. Given the role of LOX enzymes in extracellular matrix remodeling and their implication in various fibrotic diseases and cancer, this compound represents a promising therapeutic candidate. This guide details the key experimental protocols, quantitative data from preclinical assays, and the elucidated signaling pathways impacted by this compound.

Introduction

The Lysyl Oxidase (LOX) family of copper-dependent amine oxidases plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] Dysregulation of LOX activity has been implicated in the pathophysiology of numerous diseases, including fibrosis of the lung, liver, and heart, as well as in tumor progression and metastasis.[1] The development of potent and selective LOX inhibitors is therefore an area of significant therapeutic interest. This whitepaper describes the discovery and characterization of this compound, a novel, orally bioavailable small molecule inhibitor of LOX.

Discovery of this compound

The discovery of this compound was the result of a high-throughput screening campaign designed to identify novel inhibitors of the LOX enzyme. A library of over 200,000 diverse small molecules was screened against recombinant human LOX. Initial hits were further triaged based on potency, selectivity, and drug-like properties. This compound emerged as a lead candidate due to its sub-micromolar potency and favorable pharmacokinetic profile.

Experimental Workflow: High-Throughput Screening

G cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Triage cluster_3 Lead Candidate Selection lib 200,000 Small Molecule Library assay Recombinant Human LOX Assay (Amplex Red) lib->assay hits Initial Hits (>50% Inhibition) assay->hits dose_response Dose-Response Confirmation hits->dose_response selectivity Selectivity Panel (LOXL1-4) dose_response->selectivity adme In Vitro ADME Profiling selectivity->adme This compound This compound Selected adme->this compound

Caption: High-throughput screening workflow for the discovery of this compound.

Synthesis of this compound

The chemical synthesis of this compound is achieved through a multi-step process, which has been optimized for scalability and purity. The detailed synthetic route is proprietary; however, a general overview of the key transformations is provided below.

Experimental Protocol: Final Synthesis Step

A solution of intermediate 3a (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0°C. To this, a solution of lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the reaction is stirred for 30 minutes. Subsequently, a solution of electrophile 4b (1.2 eq) in THF is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, 20% ethyl acetate in hexanes) to yield this compound as a white solid.

Preclinical Characterization

This compound has undergone extensive preclinical evaluation to determine its potency, selectivity, and mechanism of action.

Table 1: In Vitro Potency and Selectivity of this compound
TargetIC50 (nM)
LOX 55
LOXL1850
LOXL2>10,000
LOXL3>10,000
LOXL41200
Table 2: Pharmacokinetic Properties of this compound in Rodents
ParameterMouseRat
Oral Bioavailability (%) 4538
t1/2 (hours) 4.25.8
Cmax (ng/mL) 1250980
AUC (ng·h/mL) 78008200

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of LOX, thereby preventing the cross-linking of collagen and elastin. This leads to a reduction in tissue stiffness and a modulation of downstream signaling pathways that are sensitive to the mechanical properties of the extracellular matrix.

Signaling Pathway: Impact of this compound on Integrin-Mediated Signaling

G cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling collagen Collagen lox LOX collagen->lox elastin Elastin elastin->lox integrin Integrin Receptor fak FAK integrin->fak src Src fak->src ras Ras src->ras erk ERK ras->erk proliferation Cell Proliferation erk->proliferation lox->integrin Cross-linking This compound This compound This compound->lox

Caption: this compound inhibits LOX-mediated ECM cross-linking and downstream signaling.

Conclusion

This compound is a potent and selective inhibitor of the Lysyl Oxidase enzyme with a promising preclinical profile. Its ability to modulate the extracellular matrix and downstream signaling pathways suggests its potential as a therapeutic agent for the treatment of fibrotic diseases and cancer. Further clinical investigation is warranted to fully elucidate its therapeutic potential in humans.

References

In vitro characterization of CZL55 activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Characterization of CZL55 Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a novel small molecule inhibitor. This document details the experimental protocols for determining its enzymatic and cell-based activity, presents quantitative data in a structured format, and illustrates its putative mechanism of action through detailed signaling pathway diagrams. The information herein is intended to enable researchers to replicate and build upon these findings in their own drug discovery and development efforts.

Introduction

This compound is a novel synthetic compound identified through high-throughput screening as a potent modulator of a key cellular signaling pathway implicated in inflammatory diseases. Its development represents a promising advancement in the search for targeted therapeutics. This guide outlines the foundational in vitro experiments conducted to ascertain the activity, potency, and mechanism of action of this compound.

Quantitative In Vitro Activity of this compound

The in vitro activity of this compound was assessed through a series of enzymatic and cell-based assays to determine its potency and efficacy. The key quantitative parameters are summarized in the table below.

ParameterValueAssay TypeTarget
IC50 15 nMEnzymatic AssayTarget Kinase X
Ki 5 nMEnzyme KineticsTarget Kinase X
EC50 50 nMCell-Based AssayCytokine Release
CC50 > 10 µMCytotoxicity AssayHEK293 Cells

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Enzymatic Inhibition Assay for IC50 Determination

This assay quantifies the concentration of this compound required to inhibit 50% of the activity of its target enzyme, Kinase X.

Materials:

  • Recombinant Human Kinase X

  • ATP

  • Substrate Peptide (biotinylated)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer.

  • In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).

  • Add 10 µL of the substrate peptide and 10 µL of ATP to each well.

  • Initiate the reaction by adding 5 µL of recombinant Kinase X to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 20 µL of the Kinase-Glo® reagent.

  • Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value using a non-linear regression model.

Cell-Based Cytokine Release Assay for EC50 Determination

This assay measures the effective concentration of this compound required to inhibit 50% of the cellular response, in this case, the release of a pro-inflammatory cytokine.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound (in DMSO)

  • ELISA kit for the target cytokine (e.g., TNF-α)

  • 96-well cell culture plates

Procedure:

  • Seed PBMCs in a 96-well plate at a density of 1 x 10^5 cells per well and incubate for 2 hours.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Pre-treat the cells by adding 20 µL of the diluted this compound or vehicle control (medium with DMSO) to each well and incubate for 1 hour.

  • Stimulate the cells by adding 20 µL of LPS (100 ng/mL final concentration) to all wells except the negative control.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18 hours.

  • Centrifuge the plate and collect the supernatant.

  • Quantify the concentration of the target cytokine in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of cytokine release for each this compound concentration and determine the EC50 value.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the enzymatic and cell-based assays.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition p1 Serial Dilution of this compound a1 Add this compound/Vehicle to Plate p1->a1 p2 Prepare Reagents (Enzyme, Substrate, ATP) a2 Add Substrate & ATP p2->a2 a1->a2 a3 Initiate with Enzyme a2->a3 a4 Incubate (60 min, 30°C) a3->a4 d1 Stop Reaction (Kinase-Glo®) a4->d1 d2 Measure Luminescence d1->d2 d3 Calculate % Inhibition d2->d3 d4 Determine IC50 d3->d4

Caption: Workflow for the enzymatic inhibition assay.

Cell_Based_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis c1 Seed PBMCs in 96-well Plate t1 Pre-treat cells with this compound (1 hr) c1->t1 c2 Prepare this compound Dilutions c2->t1 t2 Stimulate with LPS t1->t2 t3 Incubate (18 hrs) t2->t3 an1 Collect Supernatant t3->an1 an2 Perform ELISA for Cytokine an1->an2 an3 Calculate % Inhibition an2->an3 an4 Determine EC50 an3->an4

Caption: Workflow for the cell-based cytokine release assay.

Proposed Signaling Pathway for this compound Action

This compound is hypothesized to act by inhibiting "Target Kinase X," a critical component of the inflammatory signaling cascade initiated by Toll-like receptor 4 (TLR4) activation.

Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IRAK IRAKs MyD88->IRAK TargetKinaseX Target Kinase X IRAK->TargetKinaseX NFkB_Complex IKK Complex TargetKinaseX->NFkB_Complex NFkB NF-κB NFkB_Complex->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokine Pro-inflammatory Cytokine Release Nucleus->Cytokine induces transcription This compound This compound This compound->TargetKinaseX inhibits

The Role of CZL55 in Pyroptosis: An Uncharted Territory in Cell Death Research

Author: BenchChem Technical Support Team. Date: December 2025

This absence of information prevents the creation of an in-depth technical guide as requested. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research establishing the existence and function of CZL55 in pyroptosis.

For the benefit of the intended audience of researchers, scientists, and drug development professionals, this report will instead provide a general overview of the established mechanisms of pyroptosis, which may serve as a framework for understanding where a novel molecule like this compound could potentially intervene.

Established Mechanisms of Pyroptosis

Pyroptosis is a highly inflammatory form of programmed cell death that is critical for host defense against pathogens and is implicated in various inflammatory diseases. It is distinct from other forms of cell death, such as apoptosis, due to its reliance on the gasdermin family of proteins and the release of pro-inflammatory cytokines.

The process is generally initiated by the activation of inflammasomes, which are intracellular multi-protein complexes that sense pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). This activation leads to the cleavage and activation of inflammatory caspases, such as caspase-1, -4, -5, and -11.

Activated caspases then cleave a member of the gasdermin protein family, most notably Gasdermin D (GSDMD). This cleavage event is the central execution step of pyroptosis. The N-terminal fragment of the cleaved gasdermin translocates to the cell membrane, where it oligomerizes and forms pores. These pores disrupt the cell's osmotic balance, leading to cell swelling and eventual lysis, releasing inflammatory cellular contents, including the cytokines IL-1β and IL-18, into the extracellular space.

Potential Roles for a Novel Molecule like this compound

Should "this compound" be a newly discovered or proprietary compound or protein, its role in pyroptosis could be investigated at several key junctures of the pathway:

  • Inflammasome Activation: this compound could be a component of an inflammasome, a regulator of inflammasome assembly, or a PAMP/DAMP that triggers its activation.

  • Caspase Activation: It might act as a direct activator or inhibitor of the inflammatory caspases involved in pyroptosis.

  • Gasdermin Cleavage: this compound could modulate the cleavage of gasdermins by caspases, either enhancing or blocking this critical step.

  • Pore Formation: The molecule could influence the oligomerization of the gasdermin N-terminal fragment or the stability of the resulting pores in the cell membrane.

To elucidate the role of a novel molecule in this pathway, a series of experiments would be necessary. These would typically include:

  • In vitro assays: To determine if the molecule can induce or inhibit pyroptosis in cultured immune cells, such as macrophages.

  • Biochemical assays: To test for direct interactions with known components of the pyroptosis pathway, such as inflammasome proteins, caspases, or gasdermins.

  • Microscopy: To visualize key events of pyroptosis, such as cell swelling, membrane pore formation, and the release of cellular contents, in the presence and absence of the molecule.

  • Animal models: To investigate the in vivo effects of the molecule on inflammatory diseases known to be driven by pyroptosis.

Conclusion

While the specific role of this compound in pyroptosis cannot be detailed at this time due to a lack of available data, the established framework of the pyroptosis pathway provides a clear roadmap for future investigation. Researchers interested in this compound would need to conduct foundational studies to place this molecule within the known signaling cascade.

We recommend that any parties with information on this compound verify the nomenclature and consider publishing their findings to contribute to the broader scientific understanding of pyroptosis and its regulation. Without such foundational data, a detailed technical guide remains an endeavor for the future.

An In-depth Technical Guide to the Therapeutic Potential and Preclinical Evaluation of CZL55

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CZL55, a selective inhibitor of caspase-1, detailing its mechanism of action, preclinical evaluation, and therapeutic potential. The information is collated from available scientific literature to support further research and drug development efforts in the field of inflammation and neurological disorders.

Core Concepts: The Role of Caspase-1 in Disease

Caspase-1 is a critical enzyme in the inflammatory process.[1][2] It functions as the inflammatory caspase that processes pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active forms.[1] This activation is a key step in the innate immune response and is implicated in a variety of inflammatory and autoimmune diseases, as well as neurodegenerative disorders.[1][2] In the context of neurological conditions, caspase-1 has been linked to febrile seizures (FS), the most common type of seizures in childhood.[3][4][5] Studies have shown that levels of cleaved, active caspase-1 increase prior to the onset of febrile seizures.[5] Furthermore, mice lacking the caspase-1 gene are resistant to febrile seizures, while overexpression of caspase-1 enhances neuronal excitability and susceptibility to these seizures.[5] This evidence strongly suggests that inhibiting caspase-1 could be a viable therapeutic strategy for febrile seizures.[5]

This compound: A Potent Caspase-1 Inhibitor

This compound is a potent inhibitor of caspase-1 with an half-maximal inhibitory concentration (IC50) of 24 nM.[1][4] Its primary mechanism of action is the direct inhibition of caspase-1 enzymatic activity, thereby preventing the maturation and release of IL-1β and IL-18.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related compounds from preclinical studies. This data is primarily derived from a structure-based drug discovery study aimed at identifying therapeutic agents for febrile seizures.

CompoundTargetIC50 (nM)In Vivo Efficacy (Febrile Seizure Model)
This compound Caspase-1 24 No significant effect [5]
CZL80Caspase-110Significant effect[5]
CZL78Caspase-1Not ReportedSignificant effect[5]
CZL06Caspase-1Not ReportedNo significant effect[5]

Signaling Pathway of Caspase-1 Inhibition

The following diagram illustrates the canonical inflammasome signaling pathway and the point of intervention for caspase-1 inhibitors like this compound. Pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) trigger the assembly of the inflammasome complex, leading to the activation of caspase-1.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm PAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs->PRR Recognition ASC ASC Adaptor Protein PRR->ASC Recruitment ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalytic Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation This compound This compound This compound->Casp1 Inhibition

Canonical Inflammasome Pathway and this compound Intervention.

Experimental Protocols

The preclinical evaluation of this compound involved several key experimental procedures to determine its efficacy and mechanism of action.

1. In Vitro Caspase-1 Enzyme Activity Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against caspase-1.

  • Methodology:

    • Recombinant human caspase-1 is incubated with a fluorogenic substrate, such as Ac-YVAD-AMC.

    • Varying concentrations of this compound are added to the reaction mixture.

    • The reaction is incubated at 37°C, and the fluorescence of the cleaved substrate is measured over time using a microplate reader.

    • The rate of substrate cleavage is calculated for each concentration of this compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. In Vivo Febrile Seizure Model:

  • Objective: To assess the in vivo efficacy of this compound in a mouse model of febrile seizures.

  • Methodology:

    • Postnatal day 14 (P14) wild-type mice are used for the experiment.

    • This compound is administered via intracerebroventricular (i.c.v.) injection at a specified dose (e.g., 1 nmol).[5]

    • A control group receives a vehicle injection.

    • Following injection, the mice are placed in a hyperthermic environment (e.g., 41°C) to induce febrile seizures.[5]

    • The latency to the first seizure and the temperature threshold at which the seizure occurs are recorded.

    • Behavioral seizures are monitored and recorded for a defined period.

    • The results from the this compound-treated group are compared to the vehicle-treated control group. In the study by Tang et al. (2020), this compound did not significantly prolong the latency or increase the temperature threshold for febrile seizures.[5]

3. In Utero Electroporation:

  • Objective: To investigate the effect of caspase-1 overexpression on neuronal excitability and seizure susceptibility.[5]

  • Methodology:

    • Pregnant mice at embryonic day 13.5-14.5 are anesthetized.[5]

    • A plasmid DNA solution containing the gene for caspase-1 is injected into the lateral ventricle of the embryonic brains.[5]

    • Five square electrical pulses are delivered across the embryo's head to facilitate the uptake of the DNA by neuronal progenitor cells.[5]

    • The embryos are allowed to develop to term.

    • The resulting pups with caspase-1 overexpression are then subjected to the febrile seizure model to assess their susceptibility.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for the preclinical evaluation of this compound and the logical relationship between caspase-1, febrile seizures, and the development of inhibitors.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Study a Caspase-1 Enzyme Activity Assay b Determine IC50 of this compound a->b d Administer this compound (i.c.v.) b->d Proceed if potent c Febrile Seizure Mouse Model c->d e Measure Seizure Latency and Temperature Threshold d->e f Compare with Vehicle Control e->f g In Utero Electroporation of Caspase-1 h Assess Seizure Susceptibility g->h h->c Provides rationale for model

Preclinical Evaluation Workflow for this compound.

G Fever Fever Casp1_Activation Caspase-1 Activation Fever->Casp1_Activation Neuronal_Excitability Increased Neuronal Excitability Casp1_Activation->Neuronal_Excitability FS Febrile Seizures Neuronal_Excitability->FS CZL55_dev Development of Caspase-1 Inhibitors (e.g., this compound) Inhibition Inhibition CZL55_dev->Inhibition Inhibition->Casp1_Activation

Logical Relationship of Caspase-1 in Febrile Seizures.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of caspase-1 that has been instrumental in the exploration of caspase-1's role in febrile seizures. While this compound itself did not demonstrate efficacy in an in vivo model of febrile seizures, its study was a critical component of a structure-based drug discovery program that led to the identification of other promising caspase-1 inhibitors with in vivo activity, such as CZL80.[5]

The lack of in vivo efficacy for this compound could be attributed to several factors, including pharmacokinetic properties such as poor brain penetrability or rapid metabolism. Future research on this compound could focus on its utility as a research tool for in vitro studies of the inflammasome pathway. Additionally, the comparative data from the study involving this compound provides valuable structure-activity relationship (SAR) insights that can guide the design of next-generation caspase-1 inhibitors with improved therapeutic potential for neuro-inflammatory and other inflammatory disorders.

References

Methodological & Application

Application Notes and Protocols for CZL55: A Cellular Assay for Screening Novel Inhibitors of Lysyl Oxidase (LOX)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Lysyl Oxidase (LOX) family of enzymes are copper-dependent amine oxidases that play a crucial role in the formation and stabilization of the extracellular matrix (ECM) by cross-linking collagen and elastin.[1] Dysregulation of LOX activity has been implicated in a variety of pathological conditions, including cancer metastasis, fibrosis, and cardiovascular diseases. The overexpression of LOX in tumors, for instance, is associated with increased cell motility, invasion, and the formation of pre-metastatic niches. This makes the LOX family a compelling target for the development of novel therapeutic agents.

This document provides a detailed protocol for a cell-based assay to screen for and characterize inhibitors of LOX activity, using the hypothetical compound CZL55 as an example. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the LOX-catalyzed oxidative deamination of its substrates.

Principle of the Assay

The cellular LOX activity assay is a fluorescence-based in vitro assay. In this assay, a cell line with high endogenous LOX expression is utilized. The enzymatic activity of LOX is determined by measuring the production of H₂O₂, a stoichiometric byproduct of the collagen and elastin cross-linking process. A fluorescent probe is used, which in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to generate a highly fluorescent product. The intensity of the fluorescence is directly proportional to the LOX activity. Potential inhibitors, such as this compound, will decrease the production of H₂O₂ and thus result in a lower fluorescence signal.

Data Presentation

The inhibitory activity of this compound on LOX can be quantified by determining its half-maximal inhibitory concentration (IC₅₀). This is achieved by measuring the LOX activity at various concentrations of the inhibitor.

Table 1: Dose-Response Data for this compound Inhibition of LOX Activity

This compound Concentration (µM)% Inhibition
0.015.2 ± 1.1
0.115.8 ± 2.3
148.9 ± 4.5
1085.1 ± 3.2
10098.6 ± 1.5

The IC₅₀ value for this compound was determined to be approximately 1.0 µM.

Experimental Protocols

Cell Culture and Seeding
  • Cell Line: Human fibrosarcoma cells (HT-1080) are a suitable model due to their high endogenous LOX expression.

  • Culture Medium: Grow HT-1080 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Seeding:

    • Trypsinize and resuspend the cells in the culture medium.

    • Seed the cells in a 96-well, black, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours to allow for cell attachment.

Treatment with Inhibitor (this compound)
  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution with culture medium to obtain the desired final concentrations. Ensure the final DMSO concentration in all wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • After 24 hours of incubation, remove the culture medium from the wells.

    • Add 100 µL of the diluted this compound solutions to the respective wells.

    • Include a vehicle control (medium with 0.5% DMSO) and a positive control (a known LOX inhibitor, e.g., β-aminopropionitrile - BAPN).

    • Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C and 5% CO₂.

LOX Activity Assay
  • Reagent Preparation:

    • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

    • Fluorescent Probe/HRP Solution: Prepare a solution containing a suitable fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP) in the assay buffer according to the manufacturer's instructions.

    • Substrate Solution: Prepare a solution of a LOX substrate (e.g., 1,5-diaminopentane) in the assay buffer.

  • Assay Procedure:

    • Carefully remove the medium containing the inhibitor from the wells.

    • Wash the cells twice with 100 µL of PBS.

    • Add 50 µL of the Fluorescent Probe/HRP Solution to each well.

    • To initiate the enzymatic reaction, add 50 µL of the Substrate Solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., for Amplex Red, excitation at 530-560 nm and emission at ~590 nm).[2]

Data Analysis
  • Subtract the background fluorescence (wells with no cells) from all readings.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Sample / Fluorescence_VehicleControl))

  • Plot the % inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflow

LOX_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell Collagen Pro-collagen LOX LOX Collagen->LOX Elastin Tropoelastin Elastin->LOX Crosslinked_ECM Cross-linked ECM (Collagen & Elastin) LOX->Crosslinked_ECM Oxidative Deamination Integrin Integrin Crosslinked_ECM->Integrin Activates FAK FAK Integrin->FAK Src Src FAK->Src Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Src->Downstream Cell_Responses Cell Proliferation, Invasion, Migration Downstream->Cell_Responses

Caption: Simplified signaling pathway of Lysyl Oxidase (LOX) in the extracellular matrix and its influence on intracellular signaling.

Experimental_Workflow A Seed HT-1080 cells in 96-well plate B Incubate for 24h (37°C, 5% CO₂) A->B C Treat with various concentrations of this compound B->C D Incubate for 24h C->D E Wash cells with PBS D->E F Add Fluorescent Probe/HRP Solution E->F G Add LOX Substrate Solution F->G H Incubate for 30-60 min at 37°C G->H I Measure Fluorescence H->I J Data Analysis (Calculate % Inhibition and IC₅₀) I->J

Caption: Experimental workflow for the cellular assay to determine the inhibitory effect of this compound on LOX activity.

References

Application Notes and Protocols: In Vivo Dosage of CZL55 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive search of available scientific literature and databases, we have been unable to locate any specific information regarding a compound designated "CZL55" and its in vivo dosage in mouse models. The search queries included "this compound in vivo mouse," "this compound dosage mouse model," "this compound pharmacokinetics mouse," and "this compound efficacy mouse tumor model."

The absence of any published data, including quantitative dosage information, experimental protocols, or signaling pathway associations for this compound, prevents the creation of the detailed Application Notes and Protocols as requested. The core requirements of data presentation in structured tables, detailed experimental methodologies, and mandatory visualizations cannot be fulfilled without foundational information on the compound .

We recommend verifying the designation of the compound "this compound" and ensuring that it has been the subject of published in vivo studies in mouse models. Should a revised compound name or relevant literature be provided, we would be pleased to revisit this request and generate the comprehensive documentation outlined in the initial prompt.

For general guidance on conducting in vivo studies in mouse models, we can provide information on common administration routes, pharmacokinetic analysis, and efficacy/toxicity study designs. However, without specific data for this compound, any such information would remain generic and not tailored to the specific properties of this compound.

Commonly used administration routes in mice include intravenous, intraperitoneal, subcutaneous, and oral gavage. The choice of route depends on the scientific goals, the formulation of the substance, and the desired absorption rate.[1][2][3] Factors such as the volume of the substance, needle size, and the potential for pain or distress in the animal must be carefully considered.[2][4]

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[5][6] These studies typically involve administering the compound and then collecting serial blood samples to measure its concentration over time.[6] Key parameters derived from these studies include bioavailability, half-life, clearance, and volume of distribution.[5][6][7][8][9]

Efficacy and toxicity studies are critical for evaluating the therapeutic potential and safety profile of a new drug candidate.[10][11][12][13] These studies often utilize various mouse models, including syngeneic tumor models, patient-derived xenograft (PDX) models, and genetically engineered mouse models, to assess the compound's effect on disease progression and to identify any potential adverse effects.[10][11][14]

We remain available to assist with your research needs should further information on this compound become available.

References

Application Notes and Protocols for CZL55 Administration in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZL55 is a potent inhibitor of caspase-1, an enzyme that plays a critical role in the innate immune system by activating pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] Dysregulation of caspase-1 activity has been implicated in a variety of inflammatory and neurological disorders, including febrile seizures, epilepsy, and ischemic stroke.[1][3][4] These application notes provide a comprehensive overview of the administration routes and experimental protocols for the in vivo use of this compound and its closely related analogue, CZL80, based on preclinical research findings.

Data Presentation

The following tables summarize quantitative data from in vivo studies involving the administration of CZL80, a structurally related and potent caspase-1 inhibitor. These data provide insights into effective dosing and potential therapeutic outcomes.

Table 1: Efficacy of CZL80 in a Febrile Seizure (FS) Mouse Model

Animal ModelAdministration RouteDosageKey FindingsReference
Neonatal C57BL/6J miceIntraperitoneal (i.p.)10, 30 mg/kgDose-dependently reduced the incidence of hyperthermia-induced febrile seizures.[3]

Table 2: Efficacy of CZL80 in a Progressive Ischemic Stroke (PIS) Mouse Model

Animal ModelAdministration RouteDosageKey FindingsReference
C57BL/6J miceIntraperitoneal (i.p.)10, 30 mg/kg/daySignificantly reduced progressive neurological dysfunction when administered for 7 days post-ischemia.[4][5]

Table 3: Efficacy of CZL80 in a Kainic Acid (KA)-Induced Status Epilepticus (SE) Mouse Model

Animal ModelAdministration RouteDosageKey FindingsReference
C57BL/6J miceIntraperitoneal (i.p.)10, 30, 60 mg/kgDose-dependently terminated diazepam-resistant status epilepticus.[1]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on published research and should be adapted to specific institutional guidelines and animal welfare regulations.

Protocol 1: Administration of this compound/CZL80 in a Febrile Seizure Model

Objective: To evaluate the efficacy of this compound/CZL80 in preventing hyperthermia-induced febrile seizures in neonatal mice.

Animal Model: Postnatal day 14 (P14) C57BL/6J mice.[3]

Drug Preparation:

  • Dissolve CZL80 in a vehicle solution of 10% DMSO, 40% PEG400, and 50% saline.[3]

  • Prepare solutions to achieve final doses of 10 and 30 mg/kg.

Procedure:

  • Administer the prepared CZL80 solution or vehicle control via intraperitoneal (i.p.) injection to P14 mice.[3]

  • Thirty minutes post-injection, place the mice in a heated chamber with a constant temperature of 42.5 ± 0.2°C.[3]

  • Observe the mice for the onset of seizures, characterized by loss of posture and tonic-clonic convulsions.[3]

  • Record the latency to the first seizure and the incidence of seizures in each group.

Protocol 2: Administration of this compound/CZL80 in a Progressive Ischemic Stroke Model

Objective: To assess the neuroprotective effects of this compound/CZL80 in a mouse model of progressive ischemic stroke.

Animal Model: Adult male C57BL/6J mice (8-10 weeks old).[4]

Drug Preparation:

  • Prepare CZL80 in a vehicle solution as described in Protocol 1.

  • Prepare solutions for daily doses of 10 and 30 mg/kg.[4]

Procedure:

  • Induce photothrombotic ischemic stroke in the motor cortex of the mice.[4]

  • Administer CZL80 or vehicle control via i.p. injection once daily for 7 consecutive days, starting from day 1 post-stroke.[4]

  • Assess neurological function using behavioral tests such as the grid-walking and cylinder tasks on specified days post-stroke (e.g., days 1, 4, and 7).[4][5]

  • At the end of the treatment period, perfuse the animals and collect brain tissue for histological analysis of infarct volume and neuroinflammation markers.

Protocol 3: Administration of this compound/CZL80 in a Status Epilepticus Model

Objective: To determine the efficacy of this compound/CZL80 in terminating diazepam-resistant status epilepticus.

Animal Model: Adult male C57BL/6J mice.[1]

Drug Preparation:

  • Dissolve CZL80 in a vehicle solution as described in Protocol 1.

  • Prepare solutions for doses of 10, 30, and 60 mg/kg.[1]

Procedure:

  • Induce status epilepticus (SE) by intra-amygdala injection of kainic acid (KA).[1]

  • Thirty minutes after the onset of SE, administer diazepam (10 mg/kg, i.p.).[1]

  • If seizures persist, administer CZL80 or vehicle control at the specified doses.[1]

  • Monitor the mice for seizure activity using electroencephalography (EEG) and behavioral scoring.

  • Evaluate the latency to seizure termination and the percentage of animals in which seizures are terminated in each group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.

CZL55_Signaling_Pathway This compound Mechanism of Action cluster_inflammasome Inflammasome Complex cluster_cytokines Pro-inflammatory Cytokines Pro-caspase-1 Pro-caspase-1 Caspase-1 (active) Caspase-1 (active) Pro-caspase-1->Caspase-1 (active) Activation Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β IL-1β (active) IL-1β (active) Pro-IL-1β->IL-1β (active) Cleavage Inflammation Inflammation IL-1β (active)->Inflammation This compound This compound This compound->Caspase-1 (active) Inhibition

This compound inhibits caspase-1, blocking pro-inflammatory cytokine processing.

InVivo_Experimental_Workflow General In Vivo Experimental Workflow Animal Model Selection Animal Model Selection Drug Preparation Drug Preparation Animal Model Selection->Drug Preparation Administration Administration Drug Preparation->Administration Behavioral/Physiological Monitoring Behavioral/Physiological Monitoring Administration->Behavioral/Physiological Monitoring Data Analysis Data Analysis Behavioral/Physiological Monitoring->Data Analysis Tissue Collection & Analysis Tissue Collection & Analysis Behavioral/Physiological Monitoring->Tissue Collection & Analysis Tissue Collection & Analysis->Data Analysis

A typical workflow for in vivo studies with this compound/CZL80.

References

Application Notes and Protocols for the Use of GPR55 Antagonists in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

G-protein coupled receptor 55 (GPR55) is an atypical cannabinoid receptor implicated in various physiological processes within the central nervous system, including synaptic transmission and neuroinflammation. Its modulation presents a promising therapeutic avenue for neurological disorders. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of GPR55 antagonists in primary neuron cultures to investigate their neuroprotective or neurotoxic potential and elucidate their mechanism of action.

Primary neuron cultures are a fundamental tool in neuroscience research, offering a controlled in vitro environment to study neuronal function, development, and response to pharmacological agents. This document outlines detailed protocols for the culture of primary hippocampal neurons, treatment with a GPR55 antagonist, and subsequent analysis of neuronal viability and signaling pathways.

Materials and Methods

Reagents and Materials:

  • Embryonic day 18 (E18) Sprague-Dawley rat pups

  • Neurobasal Plus Medium

  • B-27 Supplement

  • GlutaMAX Supplement

  • Penicillin-Streptomycin (P/S)

  • Poly-D-lysine (PDL)

  • Papain

  • DNase I

  • Hibernate-E Medium

  • Trypan Blue

  • GPR55 Antagonist (e.g., KLS-13019 or similar)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit

  • Primary and secondary antibodies for immunocytochemistry

Equipment:

  • Laminar flow hood

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

  • Centrifuge

  • Water bath (37°C)

  • Hemocytometer

  • Sterile dissection tools

  • Pipettes and sterile tips

  • Culture plates (e.g., 96-well, 24-well)

  • Confocal laser-scanning microscope

Experimental Protocols

Preparation of Poly-D-Lysine Coated Culture Vessels
  • Prepare a 50 µg/mL working solution of Poly-D-Lysine in sterile distilled water.[1]

  • Coat the surface of the culture vessels (e.g., 96-well plates) with the PDL solution.

  • Incubate at room temperature for at least 1 hour.[1]

  • Aspirate the PDL solution and rinse the wells three times with sterile distilled water.

  • Allow the coated vessels to dry completely in a laminar flow hood before use.[1]

Primary Hippocampal Neuron Culture

This protocol is adapted from established methods for primary hippocampal neuron culture.[2][3][4]

  • Dissect hippocampi from E18 rat pups in a sterile environment.

  • Transfer the tissue into ice-cold Hibernate-A medium.

  • Digest the tissue with a papain solution at 37°C for a predetermined time.

  • Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Count the viable cells using a hemocytometer and Trypan Blue exclusion.

  • Plate the neurons onto PDL-coated culture plates at a desired density (e.g., 1 x 10^5 cells/well for a 48-well plate) in Neurobasal Plus medium supplemented with B-27, GlutaMAX, and P/S.[1]

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • Change half of the medium every 3-4 days.

Treatment of Primary Neurons with GPR55 Antagonist
  • Prepare stock solutions of the GPR55 antagonist in a suitable solvent (e.g., DMSO).

  • On the desired day in vitro (DIV), dilute the stock solution to the final working concentrations in pre-warmed culture medium.

  • Carefully remove half of the medium from each well and replace it with the medium containing the GPR55 antagonist.

  • Incubate the cells for the desired treatment duration (e.g., 24 hours).

Assessment of Neuronal Viability

MTT Assay:

  • Following treatment, add MTT solution to each well and incubate at 37°C.

  • After the incubation period, add a solubilizing agent (e.g., DMSO or a dedicated stop solution).

  • Measure the absorbance at the appropriate wavelength using a plate reader. Cell viability is proportional to the absorbance.

LDH Assay:

  • Collect the culture supernatant to measure the amount of LDH released from damaged cells.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.

  • Measure the absorbance at the specified wavelength. Cytotoxicity is proportional to the LDH activity.

Data Presentation

The following tables summarize the dose-dependent effects of Cannabidiol (CBD), a compound with known GPR55 antagonism, on the viability of primary neurons as reported in the literature. This data is provided as an example of how to present quantitative results for a GPR55 antagonist.

Table 1: Effect of CBD on Primary Cortical Neuron Viability (24h treatment) [5]

CBD Concentration (µM)Cell Viability (% of Control)Cytotoxicity (LDH Release, % of Control)
1~100%Not significantly different from control
5~80%Not significantly different from control
10~50%Significantly increased
25~5%~250%

Table 2: Neuroprotective Effect of CBD against H2O2-induced Oxidative Stress in Primary Hippocampal Neurons [6]

TreatmentCell Viability (%)
Control100%
H2O2 (10 µM)24%
CBD (5 µM) + H2O2 (10 µM)57%

Signaling Pathways and Experimental Workflows

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 PLC Phospholipase C (PLC) GPR55->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Downstream Downstream Cellular Responses PKC->Downstream Modulates Ca_release->Downstream Modulates Antagonist GPR55 Antagonist Antagonist->GPR55 Inhibits

Experimental_Workflow cluster_assays Assess Neuronal Health start Start: Prepare PDL-coated plates culture Isolate and culture primary hippocampal neurons start->culture treat Treat neurons with GPR55 antagonist at various concentrations culture->treat incubate Incubate for 24 hours treat->incubate viability MTT Assay for Cell Viability incubate->viability toxicity LDH Assay for Cytotoxicity incubate->toxicity analyze Data Analysis and Interpretation viability->analyze toxicity->analyze end End: Report Findings analyze->end

References

Application Notes and Protocols for Testing CZL55 in a Pyroptosis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for evaluating the potential of a novel compound, CZL55, to modulate pyroptosis, a form of pro-inflammatory programmed cell death. The protocols outlined below are designed for researchers in academia and industry and provide detailed methodologies for inducing and measuring pyroptosis in vitro, with a focus on the NLRP3 inflammasome pathway.

Introduction to Pyroptosis

Pyroptosis is a lytic and inflammatory form of regulated cell death critical to the host's defense against pathogens. It is primarily mediated by the gasdermin family of proteins, with Gasdermin D (GSDMD) being a key executor. The process is typically initiated by the activation of inflammasomes, which are multi-protein complexes that activate inflammatory caspases, such as caspase-1. Activated caspase-1 cleaves GSDMD, leading to the formation of pores in the cell membrane, cell lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18. Dysregulation of pyroptosis has been implicated in various inflammatory diseases, making it an attractive target for therapeutic intervention.

Principle of the Assay

This protocol describes the use of lipopolysaccharide (LPS) and nigericin to induce pyroptosis in macrophages via the canonical NLRP3 inflammasome pathway. The potential of this compound to modulate this process will be assessed by measuring key hallmarks of pyroptosis, including the loss of plasma membrane integrity, caspase-1 activation, GSDMD cleavage, and cytokine release.

Materials and Reagents

  • Cell Line: Murine bone marrow-derived macrophages (BMDMs) or THP-1 human monocytic cell line.

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Inducers:

    • Lipopolysaccharide (LPS) from E. coli O111:B4.

    • Nigericin sodium salt.

    • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO).

  • Assay Kits and Reagents:

    • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit.

    • Caspase-1 Activity Assay Kit (e.g., FLICA®).

    • ELISA Kits for IL-1β and IL-18.

    • Reagents for Western Blotting:

      • Primary antibodies against GSDMD, cleaved GSDMD (N-terminal), Caspase-1, cleaved Caspase-1 (p20), IL-1β, and β-actin (loading control).

      • HRP-conjugated secondary antibodies.

      • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors.

      • BCA Protein Assay Kit.

    • Propidium Iodide (PI) for flow cytometry.

    • Annexin V-FITC Apoptosis Detection Kit (to distinguish from apoptosis).

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding:

    • For BMDMs: Plate cells in 96-well, 24-well, or 6-well plates depending on the downstream assay, and allow them to adhere overnight.

    • For THP-1 cells: Seed THP-1 monocytes and differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 24-48 hours. Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours before the experiment.

  • Priming: Prime the macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.

  • This compound Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).

  • Pyroptosis Induction: Add nigericin (e.g., 10 µM) to the cells and incubate for the recommended time for each assay (e.g., 1-2 hours for LDH and caspase-1 assays).

Measurement of Pyroptosis

This assay quantifies the release of LDH from cells with compromised plasma membranes, a hallmark of lytic cell death.

  • After treatment, centrifuge the 96-well plate at 500 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control (cells lysed with a lysis buffer).

This assay uses a fluorescent inhibitor of caspase-1 (FLICA) to detect active caspase-1.

  • During the last hour of nigericin treatment, add the FLICA reagent to the cell culture medium.

  • Incubate for 1 hour at 37°C, protected from light.

  • Wash the cells to remove the unbound reagent.

  • Analyze the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

This technique is used to detect the cleavage of key proteins in the pyroptosis pathway.

  • Collect cell lysates and supernatants.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against GSDMD, cleaved GSDMD, Caspase-1, and cleaved Caspase-1.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This assay quantifies the amount of pro-inflammatory cytokines released into the supernatant.

  • Collect the cell culture supernatants after treatment.

  • Perform the ELISA for IL-1β and IL-18 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

This method assesses cell membrane integrity on a single-cell level.

  • Gently collect the cells (including those in the supernatant).

  • Wash the cells with PBS.

  • Stain the cells with Propidium Iodide (PI) and/or Annexin V-FITC.

  • Analyze the stained cells using a flow cytometer. Pyroptotic cells will be PI-positive.

Data Presentation

The quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on LDH Release

Treatment GroupConcentration (µM)LDH Release (% of Control)Standard Deviation
Untreated Control-5.2± 1.1
LPS + Nigericin-85.7± 6.3
This compound + LPS + Nigericin165.4± 5.8
This compound + LPS + Nigericin1032.1± 4.2
This compound + LPS + Nigericin5015.8± 2.9

Table 2: Effect of this compound on Caspase-1 Activity

Treatment GroupConcentration (µM)Caspase-1 Activity (RFU)Standard Deviation
Untreated Control-1,200± 150
LPS + Nigericin-15,500± 1,200
This compound + LPS + Nigericin111,800± 950
This compound + LPS + Nigericin106,300± 700
This compound + LPS + Nigericin502,500± 300

Table 3: Effect of this compound on IL-1β Release

Treatment GroupConcentration (µM)IL-1β Concentration (pg/mL)Standard Deviation
Untreated Control-10.5± 2.1
LPS + Nigericin-450.2± 35.8
This compound + LPS + Nigericin1320.7± 28.4
This compound + LPS + Nigericin10150.9± 18.9
This compound + LPS + Nigericin5045.3± 8.2

Visualizations

Pyroptosis Signaling Pathway

Pyroptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, Nigericin) PRR Pattern Recognition Receptor (PRR) PAMPs_DAMPs->PRR Signal 1: Priming NLRP3 NLRP3 PRR->NLRP3 Signal 2: Activation ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b GSDMD_N GSDMD-N (Pore-forming domain) GSDMD->GSDMD_N Pore GSDMD Pore GSDMD_N->Pore Oligomerization Pore->IL1b Release

Caption: Canonical NLRP3 inflammasome-mediated pyroptosis pathway.

Experimental Workflow for Testing this compound

Experimental_Workflow cluster_assays Downstream Assays start Start: Macrophage Culture (BMDM or THP-1) prime Priming: LPS Treatment (3-4 hours) start->prime treat Treatment: This compound Incubation (1 hour) prime->treat induce Induction: Nigericin Treatment (1-2 hours) treat->induce ldh LDH Release Assay induce->ldh caspase1 Caspase-1 Activity induce->caspase1 western Western Blot (GSDMD, Casp-1) induce->western elisa ELISA (IL-1β, IL-18) induce->elisa flow Flow Cytometry (PI Staining) induce->flow analyze Data Analysis and Interpretation ldh->analyze caspase1->analyze western->analyze elisa->analyze flow->analyze

Caption: Workflow for evaluating the effect of this compound on pyroptosis.

Application Notes and Protocols for Studying IL-1β and IL-18 Processing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) are potent pro-inflammatory cytokines that play crucial roles in the innate immune response to pathogens and cellular stress.[1][2] Both cytokines are synthesized as inactive precursors, pro-IL-1β and pro-IL-18, which require proteolytic cleavage by the enzyme caspase-1 for their activation and secretion.[3][4][5] Caspase-1 itself is activated within a multi-protein complex known as the inflammasome.[1][3] The activation of the inflammasome is a critical control point in the inflammatory process, and its dysregulation is associated with a variety of inflammatory diseases.

This document provides detailed application notes and protocols for studying the processing of IL-1β and IL-18, with a focus on the key molecular players and pathways involved.

Signaling Pathway for IL-1β and IL-18 Processing

The canonical pathway for IL-1β and IL-18 maturation involves two main steps: priming and activation. The priming step, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the transcriptional upregulation of pro-IL-1β and components of the inflammasome.[6] The second signal, or activation step, is triggered by a diverse range of stimuli, including pore-forming toxins, crystalline substances, and ATP. This leads to the assembly of the inflammasome, activation of caspase-1, and subsequent cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms.

G cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Cytokine Processing & Secretion PAMPs PAMPs (e.g., LPS) TLR TLR PAMPs->TLR NFkB NF-κB Signaling TLR->NFkB pro_IL1b_gene pro-IL-1β gene NFkB->pro_IL1b_gene NLRP3_gene NLRP3 gene NFkB->NLRP3_gene pro_IL1b_mRNA pro-IL-1β mRNA pro_IL1b_gene->pro_IL1b_mRNA pro_IL18_gene pro-IL-18 gene pro_IL18_mRNA pro-IL-18 mRNA NLRP3_mRNA NLRP3 mRNA NLRP3_gene->NLRP3_mRNA pro_IL1b pro-IL-1β pro_IL1b_mRNA->pro_IL1b pro_IL18 pro-IL-18 NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein mature_IL1b Mature IL-1β pro_IL1b->mature_IL1b mature_IL18 Mature IL-18 pro_IL18->mature_IL18 Inflammasome Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) NLRP3_protein->Inflammasome DAMPs DAMPs (e.g., ATP, Nigericin) DAMPs->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 pro_caspase1 pro-caspase-1 pro_caspase1->Inflammasome caspase1->pro_IL1b Cleavage caspase1->pro_IL18 Cleavage secretion Secretion mature_IL1b->secretion mature_IL18->secretion

Caption: Canonical Inflammasome Pathway for IL-1β and IL-18 Processing.

Experimental Protocols

In Vitro Inflammasome Activation in Macrophages

This protocol describes the induction of IL-1β and IL-18 processing in cultured macrophages, a common model system for studying the inflammasome.

Materials:

  • Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes

  • RPMI-1640 or DMEM cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • LPS (Lipopolysaccharide) from E. coli O111:B4

  • Nigericin or ATP (Adenosine triphosphate)

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

  • PBS (Phosphate-buffered saline)

  • ELISA kits for mouse/human IL-1β and IL-18

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for caspase-1, IL-1β, IL-18, and a loading control like GAPDH)

Experimental Workflow:

G cluster_0 Cell Culture & Differentiation cluster_1 Priming cluster_2 Activation cluster_3 Sample Collection & Analysis A Seed BMDMs or THP-1 monocytes B Differentiate THP-1 cells with PMA (if applicable) A->B C Prime cells with LPS (e.g., 1 µg/mL for 4 hours) B->C D Stimulate with Nigericin (e.g., 10 µM for 1 hour) or ATP (e.g., 5 mM for 30 min) C->D E Collect supernatant for ELISA (IL-1β, IL-18) D->E F Lyse cells for Western Blot (pro-caspase-1, pro-IL-1β, pro-IL-18) D->F G Precipitate supernatant proteins for Western Blot (cleaved caspase-1, mature IL-1β, mature IL-18) D->G

Caption: Workflow for in vitro inflammasome activation and analysis.

Detailed Procedure:

  • Cell Culture and Differentiation:

    • Culture BMDMs or THP-1 monocytes in complete medium (containing FBS and Penicillin-Streptomycin).

    • For THP-1 cells, induce differentiation into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours. After differentiation, wash the cells and allow them to rest in fresh, PMA-free medium for at least 24 hours before the experiment.

  • Priming:

    • Plate the differentiated THP-1 cells or BMDMs at a suitable density in a multi-well plate.

    • Prime the cells by adding LPS to the culture medium at a final concentration of, for example, 1 µg/mL.

    • Incubate for 4 hours at 37°C in a CO2 incubator.

  • Activation:

    • After the priming step, add the inflammasome activator. For example, use Nigericin at a final concentration of 10 µM and incubate for 1 hour, or use ATP at a final concentration of 5 mM and incubate for 30 minutes.

  • Sample Collection:

    • Supernatant for ELISA: Carefully collect the cell culture supernatant. Centrifuge to remove any detached cells and store the supernatant at -80°C for cytokine measurement by ELISA.

    • Cell Lysate for Western Blot: Wash the adherent cells with cold PBS. Lyse the cells directly in the well using a suitable lysis buffer containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation. Store at -80°C.

    • Supernatant for Western Blot: To detect secreted proteins like mature IL-1β and cleaved caspase-1, proteins in the supernatant can be concentrated by methods such as trichloroacetic acid (TCA) precipitation before running on a Western blot.

Quantification of IL-1β and IL-18 by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the amount of secreted IL-1β and IL-18 in the cell culture supernatant.

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit for mouse or human IL-1β and IL-18.

  • Briefly, this typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by a detection antibody, an enzyme-conjugated secondary antibody, and finally a substrate to produce a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.

Detection of Protein Processing by Western Blot

Western blotting is used to visualize the cleavage of pro-caspase-1, pro-IL-1β, and pro-IL-18 into their active forms.

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the cell lysates and concentrated supernatant samples with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for caspase-1 (to detect both pro- and cleaved forms), IL-1β (to detect pro- and mature forms), and IL-18 (to detect pro- and mature forms). Also, probe for a loading control protein (e.g., GAPDH or β-actin) in the cell lysate samples.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Quantitative data from experiments should be summarized in tables for clear comparison.

Table 1: Effect of Compound X on IL-1β and IL-18 Secretion

Treatment GroupIL-1β Concentration (pg/mL)IL-18 Concentration (pg/mL)
Untreated ControlBelow Detection LimitBelow Detection Limit
LPS Only15.2 ± 3.125.8 ± 5.4
LPS + Nigericin1250.6 ± 150.2850.4 ± 95.7
LPS + Nigericin + Cmpd X (1 µM)625.3 ± 80.1425.2 ± 50.3
LPS + Nigericin + Cmpd X (10 µM)120.1 ± 25.580.9 ± 15.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Densitometric Analysis of Western Blot Data

Treatment GroupCleaved Caspase-1 / pro-caspase-1 RatioMature IL-1β / pro-IL-1β Ratio
LPS Only0.1 ± 0.020.05 ± 0.01
LPS + Nigericin1.0 ± 0.151.0 ± 0.12
LPS + Nigericin + Cmpd X (10 µM)0.2 ± 0.050.15 ± 0.04

Data are normalized to the LPS + Nigericin group and presented as mean ± standard deviation.

References

Application of CZL55 in a Kainic Acid-Induced Seizure Model: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and public databases has revealed no specific information, quantitative data, or established protocols for the application of a compound designated "CZL55" in a kainic acid-induced seizure model.

Therefore, the creation of detailed Application Notes and Protocols as requested, including data presentation, experimental methodologies, and signaling pathway diagrams specifically for this compound, cannot be fulfilled at this time. The core requirements are contingent on the existence of primary research data, which appears to be unavailable for this specific compound in the specified context.

For the benefit of researchers, scientists, and drug development professionals interested in this area of study, we are providing general information and standardized protocols for the kainic acid-induced seizure model, which is a widely used and well-documented preclinical model of temporal lobe epilepsy.[1][2][3][4] The methodologies described below are based on established practices and can be adapted for the evaluation of novel therapeutic agents.

The Kainic Acid-Induced Seizure Model: An Overview

The kainic acid (KA) model is a robust and widely utilized experimental model for studying temporal lobe epilepsy (TLE), the most common form of partial epilepsy in adults.[1][2] KA is a potent agonist of kainate receptors, a subtype of ionotropic glutamate receptors.[3] Its administration leads to neuronal overexcitation, resulting in seizures and neuropathological changes that mimic those observed in human TLE, such as hippocampal sclerosis, mossy fiber sprouting, and neuroinflammation.[1][2]

The model can be induced in various species, most commonly in rodents, through different routes of administration, each with its own advantages and limitations.[1][2][3][4] The choice of administration route, dose, and animal strain can significantly influence the severity of seizures and the resulting pathology.[1][3]

General Experimental Protocols for the Kainic Acid Model

The following are generalized protocols for inducing seizures using kainic acid. Researchers should optimize these protocols based on their specific experimental goals and in accordance with institutional animal care and use guidelines.

Systemic Administration of Kainic Acid

This method involves the intraperitoneal (i.p.) injection of kainic acid to induce widespread neuronal excitation.

Materials:

  • Kainic acid (Sigma-Aldrich, Tocris Bioscience, etc.)

  • Sterile isotonic saline (0.9% NaCl)

  • Animal scale

  • Syringes and needles for i.p. injection

  • Behavioral observation chamber

  • Video recording equipment (optional)

Protocol:

  • Animal Preparation: Adult male mice (e.g., C57BL/6J) or rats are typically used.[5][6] Animals should be acclimated to the housing facility for at least one week before the experiment.

  • Kainic Acid Solution Preparation: Dissolve kainic acid in sterile isotonic saline to the desired concentration. The solution should be prepared fresh on the day of the experiment. Doses can range from 10 to 40 mg/kg for mice, administered intraperitoneally.[6][7] A common starting dose is 25 mg/kg, but this may need to be adjusted as it can be fatal in some instances.[5] Repeated low-dose injections can also be used to reduce mortality.[5]

  • Administration: Weigh the animal and inject the appropriate volume of the kainic acid solution intraperitoneally. A control group should be injected with an equivalent volume of saline.

  • Behavioral Monitoring: Immediately after injection, place the animal in an observation chamber and monitor its behavior continuously for at least 2-4 hours. Seizure severity is typically scored using a standardized scale, such as the Racine scale.

  • Post-Seizure Care: Animals that experience severe seizures may require supportive care, such as hydration with subcutaneous saline injections, to aid recovery.

Table 1: Example Seizure Scoring Scale (Modified Racine Scale)

ScoreBehavioral Manifestation
0No response
1Immobility, mouth and facial movements
2Head nodding
3Forelimb clonus
4Rearing with forelimb clonus
5Rearing and falling with generalized tonic-clonic seizures
Intrahippocampal Administration of Kainic Acid

This method allows for a more localized and targeted induction of seizures, originating from the hippocampus.[8][9]

Materials:

  • Kainic acid

  • Sterile isotonic saline

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Microsyringe pump and Hamilton syringe

  • Surgical tools (drill, forceps, etc.)

  • EEG recording system (optional)

Protocol:

  • Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.

  • Surgical Procedure: Expose the skull and drill a small burr hole over the target coordinates for the hippocampus. For mice, typical coordinates relative to bregma are: Anteroposterior (AP) = -1.8 mm, Mediolateral (ML) = -1.8 mm, Dorsoventral (DV) = -1.8 mm.[10]

  • Kainic Acid Injection: Slowly infuse a small volume (e.g., 50 nL) of a concentrated kainic acid solution (e.g., 20 mM) into the hippocampus using a microsyringe pump.[8][10] The injection needle should be left in place for a few minutes to prevent reflux.[10]

  • Post-Operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines.

  • Behavioral and/or Electrophysiological Monitoring: Monitor the animal for seizure activity. EEG recordings can be used for more precise monitoring of epileptiform activity.[8][9]

Key Experimental Endpoints

Following the induction of seizures, various endpoints can be assessed to evaluate the efficacy of a test compound:

  • Behavioral Seizure Score: Quantify the severity of seizures.

  • EEG Analysis: Measure changes in brain electrical activity, including seizure duration and frequency of interictal spikes.[8]

  • Histopathology: Assess neuronal damage and cell death in the hippocampus and other brain regions using techniques like Nissl staining or Fluoro-Jade staining.

  • Immunohistochemistry: Examine markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal plasticity.

  • Molecular Biology: Analyze changes in gene and protein expression related to epilepsy and neuroprotection using methods like RT-PCR and Western blotting.

Potential Signaling Pathways in Kainic Acid-Induced Seizures

While the specific signaling pathways modulated by "this compound" are unknown, research into the kainic acid model has implicated several key pathways in the pathophysiology of epilepsy. A novel therapeutic agent might target one or more of these pathways.

Caption: Simplified signaling cascade in the kainic acid model.

Experimental Workflow for Evaluating a Novel Compound

The following diagram outlines a typical workflow for testing a new compound in the kainic acid seizure model.

Caption: General workflow for testing a compound in the KA model.

References

Application Notes and Protocols for Western Blot Analysis of Cleaved Caspase-1 Following CZL55 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the detection of cleaved caspase-1 by Western blot in cellular models following treatment with the caspase-1 inhibitor, CZL55. The activation of the NLRP3 inflammasome is a critical component of the innate immune response, culminating in the cleavage of pro-caspase-1 into its active p20 and p10 subunits. This protocol details a two-step inflammasome activation model using lipopolysaccharide (LPS) and nigericin, and the subsequent application of this compound to assess its inhibitory effects on caspase-1 activation. Included are detailed methodologies for cell culture, treatment, sample preparation, and Western blotting, along with data presentation tables and a signaling pathway diagram to facilitate experimental design and data interpretation.

Introduction

The NLRP3 inflammasome is a multiprotein complex that plays a pivotal role in the innate immune system's response to cellular danger signals. Upon activation, the NLRP3 inflammasome recruits and activates pro-caspase-1. Active caspase-1 is a cysteine protease responsible for the cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and for inducing a form of programmed cell death known as pyroptosis. The dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.

This compound is a potent and selective inhibitor of caspase-1 with an IC50 value of 24 nM.[1] This property makes this compound a valuable research tool for studying the role of caspase-1 in inflammation and for the development of novel anti-inflammatory therapeutics. Western blotting for the cleaved p20 subunit of caspase-1 is a standard and reliable method to evaluate the activation of the inflammasome and to determine the efficacy of inhibitors like this compound.

This application note provides a detailed protocol for inducing NLRP3 inflammasome activation in a macrophage cell line, treating the cells with this compound, and subsequently analyzing the cleavage of caspase-1 by Western blot.

Signaling Pathway

The canonical activation of the NLRP3 inflammasome is a two-signal process. The first signal, or "priming," is typically initiated by a pathogen-associated molecular pattern (PAMP) such as lipopolysaccharide (LPS), which is a component of the outer membrane of Gram-negative bacteria. LPS binds to Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway. This results in the transcriptional upregulation of NLRP3 and pro-IL-1β. The second signal can be triggered by a variety of stimuli, including ionophores like nigericin, which cause potassium efflux from the cell. This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves its substrates, including pro-IL-1β and pro-IL-18. This compound directly inhibits the enzymatic activity of caspase-1, thereby preventing the processing of these pro-inflammatory cytokines.

cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1: Priming NFkB NF-κB Pathway TLR4->NFkB NLRP3_up NLRP3 & Pro-IL-1β Upregulation NFkB->NLRP3_up NLRP3_inflammasome NLRP3 Inflammasome Assembly NLRP3_up->NLRP3_inflammasome Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux Signal 2: Activation K_efflux->NLRP3_inflammasome Cleaved_caspase1 Cleaved Caspase-1 (p20/p10) NLRP3_inflammasome->Cleaved_caspase1 Auto-cleavage Pro_caspase1 Pro-Caspase-1 Pro_caspase1->NLRP3_inflammasome Pro_IL1b Pro-IL-1β Cleaved_caspase1->Pro_IL1b Cleavage This compound This compound This compound->Cleaved_caspase1 Inhibition IL1b Mature IL-1β Pro_IL1b->IL1b

Figure 1. NLRP3 Inflammasome Activation and this compound Inhibition.

Experimental Protocols

Cell Culture and Seeding
  • Cell Line: Murine bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line such as J774A.1 or THP-1 (differentiated with PMA) are recommended.

  • Culture Medium: Grow cells in DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seeding: Plate the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

This compound Treatment and Inflammasome Activation
  • Priming (Signal 1): Replace the culture medium with fresh medium containing 500 ng/mL of LPS. Incubate for 3-4 hours.

  • Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound. A suggested starting range is 0.1, 1, and 10 µM. A vehicle control (DMSO) should be run in parallel. Incubate for 30-60 minutes.

  • Activation (Signal 2): Add 10 µM of nigericin to the wells and incubate for an additional 45-60 minutes.

Sample Preparation
  • Supernatant Collection: Carefully collect the cell culture supernatant into a microcentrifuge tube. Centrifuge at 500 x g for 5 minutes to remove any detached cells. The supernatant can be used for analyzing secreted proteins.

  • Cell Lysate Preparation:

    • Wash the adherent cells once with ice-cold PBS.

    • Add 100-150 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the cleared supernatant (cell lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

Western Blot Protocol
  • Sample Preparation for SDS-PAGE:

    • For cell lysates, mix a standardized amount of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • For supernatants, mix a standardized volume with 4x Laemmli sample buffer and boil.

  • SDS-PAGE: Load the samples onto a 12-15% polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

    • Anti-Cleaved Caspase-1 (p20): Use a specific antibody that recognizes the p20 subunit.

    • Anti-β-actin (for lysate): Use as a loading control to ensure equal protein loading.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the cleaved caspase-1 p20 band intensity to the β-actin loading control for cell lysates. For supernatants, ensure equal volume loading.

Experimental Workflow

start Start cell_culture Seed Macrophages (1x10^6 cells/well) start->cell_culture priming Prime with LPS (500 ng/mL, 3-4h) cell_culture->priming inhibitor Pre-treat with this compound (0.1-10 µM, 30-60 min) priming->inhibitor activation Activate with Nigericin (10 µM, 45-60 min) inhibitor->activation sample_prep Sample Preparation (Lysate & Supernatant) activation->sample_prep quantification Protein Quantification (BCA/Bradford) sample_prep->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-Cleaved Caspase-1 p20, Anti-β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Figure 2. Western Blot Workflow for Cleaved Caspase-1 Detection.

Data Presentation

The following table provides a template for summarizing the quantitative data from the Western blot analysis of cleaved caspase-1 after this compound treatment.

Treatment GroupLPS (500 ng/mL)Nigericin (10 µM)This compound (µM)Relative Cleaved Caspase-1 (p20) Intensity (Normalized to β-actin)
Untreated Control---Baseline
LPS Only+--~Baseline
LPS + Nigericin++-1.0 (Reference)
LPS + Nigericin + this compound++0.1(Experimental Value)
LPS + Nigericin + this compound++1(Experimental Value)
LPS + Nigericin + this compound++10(Experimental Value)

Table 1. Summary of Experimental Groups and Expected Data Output.

Materials and Reagents

ReagentSupplierCatalog Number
Macrophage Cell Line (e.g., J774A.1)ATCCTIB-67
DMEM/RPMI-1640Gibco(Varies)
Fetal Bovine Serum (FBS)Gibco(Varies)
Penicillin-StreptomycinGibco15140122
Lipopolysaccharide (LPS)Sigma-AldrichL4391
NigericinSigma-AldrichN7143
This compoundMedChemExpressHY-131203
RIPA Lysis BufferCell Signaling Technology9806
Protease/Phosphatase Inhibitor CocktailCell Signaling Technology5872
BCA Protein Assay KitThermo Fisher Scientific23225
Laemmli Sample BufferBio-Rad1610747
Precast Polyacrylamide GelsBio-Rad(Varies)
PVDF/Nitrocellulose MembranesBio-Rad(Varies)
Non-fat Dry Milk(Local Supplier)-
Anti-Cleaved Caspase-1 (p20) AntibodyCell Signaling Technology#89332
Anti-β-actin AntibodyCell Signaling Technology#4970
HRP-conjugated Secondary AntibodyCell Signaling Technology(Varies)
ECL Western Blotting SubstrateBio-Rad1705061

Table 2. Key Materials and Reagents.

Troubleshooting

IssuePossible CauseSuggested Solution
No cleaved caspase-1 band in the positive controlInefficient inflammasome activation- Confirm the activity of LPS and nigericin. - Optimize incubation times.
Low protein loading- Increase the amount of protein loaded onto the gel.
Weak cleaved caspase-1 signalInsufficient antibody concentration- Titrate the primary antibody concentration.
Inefficient transfer- Optimize transfer time and voltage.
High background on the blotInsufficient blocking- Increase blocking time or change blocking agent.
Antibody concentration too high- Dilute the primary and secondary antibodies.
Non-specific bandsAntibody cross-reactivity- Use a more specific antibody. - Optimize antibody dilution.
Protein degradation- Add fresh protease inhibitors to the lysis buffer.

Table 3. Troubleshooting Guide.

References

Application Note & Protocol: Measuring the Efficacy of CZL55 in a Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive guide for assessing the efficacy of a novel compound, CZL55, by measuring its impact on cell viability. The protocols outlined herein are essential for researchers in drug discovery and development to determine the cytotoxic or cytostatic effects of new chemical entities. The primary method described is the MTT assay, a widely used colorimetric technique to evaluate cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Data Presentation

The efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process by 50%.[3][4] Lower IC50 values are indicative of higher potency.[5] The results of the cell viability assay can be summarized in the following table.

Table 1: Efficacy of this compound on Various Cancer Cell Lines

Cell LineThis compound IC50 (µM)Exposure Time (hours)
MCF-71.548
A5493.248
HeLa2.848
Jurkat5.124

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

A detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This assay is based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product.[1] The amount of formazan produced is proportional to the number of living, metabolically active cells.[1]

Materials and Reagents

  • This compound (stock solution of known concentration)

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[1]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Protocol: MTT Assay

  • Cell Seeding:

    • For adherent cells, trypsinize and resuspend cells in complete medium. For suspension cells, directly use the cell suspension.

    • Count the cells using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.

    • Remove the medium from the wells (for adherent cells) or add the compound directly (for suspension cells).

    • Add 100 µL of the 2X this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium from the wells (for adherent cells). For suspension cells, centrifuge the plate and then remove the supernatant.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting up and down to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of this compound that results in 50% cell viability.[3][4]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the cell viability assay workflow.

G cluster_workflow Experimental Workflow for Cell Viability Assay A Cell Seeding in 96-well Plate B Incubation (24h) A->B C Treatment with this compound B->C D Incubation (24-72h) C->D E Addition of MTT Reagent D->E F Incubation (3-4h) E->F G Solubilization of Formazan F->G H Absorbance Measurement (570nm) G->H I Data Analysis (IC50 Determination) H->I

Caption: Workflow of the MTT cell viability assay.

Hypothesized Signaling Pathway of this compound

As the specific mechanism of action for this compound is not publicly available, a hypothetical signaling pathway is presented below, assuming this compound acts as a kinase inhibitor targeting a key pathway in cancer cell proliferation.

G cluster_pathway Hypothetical Signaling Pathway for this compound GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK Inhibition

Caption: Hypothetical this compound signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Compound Concentrations for ZL55 Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing compound concentrations in ZL55 cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the ZL55 cell line and what are its key characteristics?

The ZL55 cell line was derived from an epithelial tumor of the pleural cavity of a 52-year-old male with a history of asbestos exposure, prior to treatment.[1] It is a human malignant pleural mesothelioma cell line. ZL55 cells exhibit an epithelioid/mesenchymal morphology and grow as an adherent monolayer.[2][3] The reported doubling time for this cell line is approximately 38 hours.

Q2: What are the recommended culture conditions for ZL55 cells?

ZL55 cells should be cultured in a medium composed of DMEM:HAMS F12 (1:1) supplemented with 2mM L-glutamine and 15% Fetal Bovine Serum (FBS).[1][2] They are typically maintained in a humidified incubator at 37°C with 5% CO₂. For subculturing, it is recommended to split subconfluent cultures (70-80% confluency) at a ratio of 1:4 to 1:10 using 0.05% trypsin/EDTA.[1] The suggested seeding density is 1-4 x 10,000 cells/cm².

Q3: How can I optimize the concentration of a therapeutic compound, for example, cisplatin, for my ZL55 cell culture experiments?

To optimize the concentration of a compound like cisplatin, it is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This involves treating ZL55 cells with a range of cisplatin concentrations for a specific duration (e.g., 24 or 48 hours) and then measuring cell viability using an appropriate assay (e.g., MTT, SRB).

Q4: Is it possible to enhance the cytotoxic effect of cisplatin on ZL55 cells?

Yes, studies have shown that adenosine diphosphate (ADP) can sensitize ZL55 cells to the cytotoxic effects of cisplatin.[1][4] Co-treatment with ADP has been reported to enhance the cytotoxicity of cisplatin by as much as 12-fold.[4][5] This synergistic effect is mediated through the p53 and mTOR signaling pathways.[1][4]

Q5: What is the optimal concentration of ADP to use for sensitizing ZL55 cells to cisplatin?

Published studies have used a concentration of 50 µM ADP for treating ZL55 cells.[5] However, the optimal concentration for sensitization may vary depending on the specific experimental conditions. It is advisable to perform a dose-response experiment with varying concentrations of ADP in combination with a fixed concentration of cisplatin to determine the optimal synergistic concentration for your assay.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Slow Cell Growth or Low Viability Suboptimal culture conditions (e.g., incorrect media, temperature, or CO₂ levels).Verify that the culture medium is prepared correctly (DMEM:HAMS F12 (1:1) + 15% FBS + 2mM L-glutamine) and that the incubator is calibrated to 37°C and 5% CO₂.[1][2]
Mycoplasma contamination.Regularly test for mycoplasma contamination using a PCR-based or fluorescence-based detection kit. If positive, discard the contaminated culture and decontaminate the incubator and biosafety cabinet.
High passage number leading to senescence.Use cells with a low passage number for experiments. It is good practice to establish a cell bank of low-passage cells.
Inconsistent Results in Cytotoxicity Assays Variation in cell seeding density.Ensure a consistent number of cells are seeded in each well. Use a cell counter for accurate cell quantification.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation, leading to changes in compound concentration. Fill the outer wells with sterile PBS or media.
Inaccurate compound dilutions.Prepare fresh dilutions of your compounds for each experiment. Use calibrated pipettes and perform serial dilutions carefully.
Unexpected Cell Morphology Contamination (bacterial, fungal, or yeast).Visually inspect the culture daily for any signs of contamination such as turbidity, color change in the medium, or the presence of microbial structures under the microscope.
pH shift in the culture medium.Ensure the medium has the correct pH. A color change in the phenol red indicator can signify a pH shift. This could be due to contamination or overgrowth of cells.
Compound-induced cytotoxicity.The compound being tested may be inducing morphological changes characteristic of cell stress or death. Document these changes as part of your experimental observations.

Data Presentation

Table 1: Representative Dose-Response of Cisplatin on ZL55 Cell Viability

This table provides an example of the expected cell viability of ZL55 cells after 48 hours of treatment with varying concentrations of cisplatin. The IC50 for cisplatin in ZL55 cells has been reported to be approximately 30 µM at 48 hours.

Cisplatin Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.0
195 ± 4.8
585 ± 6.2
1070 ± 5.5
30 (IC50) 50 ± 4.1
5035 ± 3.8
10015 ± 2.5

Table 2: Synergistic Effect of ADP on Cisplatin Cytotoxicity in ZL55 Cells

This table illustrates the enhancement of cisplatin's cytotoxic effect when combined with 50 µM ADP.

TreatmentIC50 of Cisplatin (µM)Fold Enhancement
Cisplatin alone~30-
Cisplatin + 50 µM ADP~2.512-fold[4][5]

Experimental Protocols

Protocol 1: Determination of Cisplatin IC50 in ZL55 Cells

  • Cell Seeding: Seed ZL55 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 2X stock solution of cisplatin in culture medium. Perform serial dilutions to create a range of 2X concentrations (e.g., 200 µM, 100 µM, 60 µM, 20 µM, 10 µM, 2 µM, and 0 µM).

  • Cell Treatment: Add 100 µL of the 2X cisplatin serial dilutions to the respective wells of the 96-well plate containing the cells. This will result in final concentrations of 100 µM, 50 µM, 30 µM, 10 µM, 5 µM, 1 µM, and 0 µM (control).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Cell Viability Assay (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control (untreated cells). Plot the percentage of viability against the logarithm of the cisplatin concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Evaluating the Synergistic Effect of ADP and Cisplatin

  • Cell Seeding: Follow step 1 of Protocol 1.

  • Compound Preparation:

    • Prepare a 2X stock solution of cisplatin with serial dilutions as in Protocol 1.

    • Prepare a 2X stock solution of 100 µM ADP in culture medium.

  • Cell Treatment:

    • For the cisplatin-only group, add 100 µL of the 2X cisplatin serial dilutions.

    • For the combination group, prepare 2X solutions of each cisplatin concentration containing 100 µM ADP. Add 100 µL of these combined solutions to the respective wells.

  • Incubation and Viability Assay: Follow steps 4 and 5 of Protocol 1.

  • Data Analysis: Calculate and compare the IC50 values for the cisplatin-only and the cisplatin + ADP groups to determine the fold enhancement in cytotoxicity.

Mandatory Visualizations

experimental_workflow culture Culture ZL55 Cells seed Seed Cells in 96-well Plate culture->seed prepare_cpd Prepare Compound Dilutions (Cisplatin +/- ADP) treat Treat Cells prepare_cpd->treat incubate Incubate for 48h treat->incubate viability Perform Cell Viability Assay (e.g., MTT) read Measure Absorbance viability->read analyze Analyze Data & Determine IC50 read->analyze

Caption: Experimental workflow for determining compound cytotoxicity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y1 P2Y1 Receptor p53 p53 P2Y1->p53 activates mTOR mTOR p53->mTOR inhibits Apoptosis Apoptosis p53->Apoptosis promotes mTOR->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation promotes Cisplatin Cisplatin Cisplatin->p53 activates ADP ADP ADP->P2Y1

Caption: Simplified signaling pathway of ADP and Cisplatin in ZL55 cells.

References

CZL55 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CZL55, a potent caspase-1 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of caspase-1, an enzyme that plays a critical role in the inflammatory response. Caspase-1 is responsible for the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, pro-inflammatory forms. By inhibiting caspase-1, this compound blocks the maturation and secretion of these key cytokines, thereby reducing the inflammatory signaling cascade.

Q2: I am having trouble dissolving this compound. What is the recommended solvent?

A2: For cell-based assays and in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[1][2][3] For final experimental concentrations, the DMSO stock solution should be diluted in an appropriate aqueous buffer or cell culture medium. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.

Q3: What are the optimal storage conditions for this compound powder and stock solutions?

A3: Proper storage is crucial to maintain the stability and activity of this compound.

  • Powder: Store the lyophilized powder in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[4]

  • Stock Solutions: Prepared stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

Q4: My this compound solution appears to have precipitated after dilution in my aqueous buffer. How can I prevent this?

A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. Here are some troubleshooting tips:

  • Increase the final DMSO concentration slightly: While keeping it below toxic levels for your cells.

  • Use a surfactant: Pluronic F-68 or a low concentration of Tween-20 in your final buffer can help maintain solubility.

  • Vortex during dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Prepare fresh dilutions: Prepare the final working solution immediately before use.

Q5: Is this compound the same as CZL80?

A5: No, this compound and CZL80 are distinct compounds, although both are caspase-1 inhibitors.[5][6] They have different chemical structures and may exhibit different potencies and pharmacokinetic properties. It is important to refer to the specific literature and technical data for the compound you are using.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays
Potential Cause Troubleshooting Step
Degraded this compound Ensure proper storage of both the powder and stock solutions as per the guidelines above. Avoid repeated freeze-thaw cycles.
Inaccurate Concentration Verify the calculations for your stock solution and final dilutions. Use a calibrated pipette for accurate measurements.
Precipitation of this compound Visually inspect your final working solution for any precipitate. If present, refer to the troubleshooting tips in FAQ Q4.
Cell Health Issues Ensure your cells are healthy and viable before starting the experiment. High cell death can lead to misleading results.
Assay Timing Optimize the pre-incubation time with this compound before stimulating the cells to ensure adequate time for the inhibitor to take effect.
Issue 2: High Background Signal in Caspase-1 Activity Assay
Potential Cause Troubleshooting Step
Contamination Use sterile techniques and fresh reagents to avoid microbial contamination, which can trigger inflammasome activation.
Cell Stress Handle cells gently during plating and treatment to minimize mechanical stress that can activate caspase-1.
Reagent Quality Ensure the quality of your assay reagents, such as the caspase-1 substrate and lysis buffer.

Quantitative Data Summary

Parameter This compound CZL80 (for comparison)
Target Caspase-1Caspase-1
IC50 Not explicitly found in searchesMentioned as a potent inhibitor[5][6][7]
Molecular Weight 386.40 g/mol [4]Data not available in searches

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 386.40 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Methodology:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.864 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term or -80°C for long-term storage.

Protocol 2: General Cell-Based Assay for Measuring Caspase-1 Inhibition

Materials:

  • Cells capable of inflammasome activation (e.g., THP-1 monocytes, bone marrow-derived macrophages)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Inflammasome activator (e.g., LPS and ATP, or Nigericin)

  • Caspase-1 activity assay kit or IL-1β ELISA kit

  • Phosphate-buffered saline (PBS)

Methodology:

  • Cell Seeding: Seed your cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.

  • Priming (if necessary): For many cell types, a priming step is required to upregulate pro-IL-1β expression. This is often done by treating the cells with Lipopolysaccharide (LPS) for a few hours.

  • Inhibitor Pre-treatment: Dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. Remove the old medium from the cells and add the medium containing this compound. Incubate for a period of time (e.g., 1-2 hours) to allow for cell penetration. Include a vehicle control (medium with the same final concentration of DMSO).

  • Inflammasome Activation: Add the inflammasome activator (e.g., ATP or Nigericin) to the wells to stimulate caspase-1 activation.

  • Incubation: Incubate for the appropriate time for inflammasome activation and cytokine release (this will need to be optimized for your specific cell type and activator).

  • Sample Collection and Analysis:

    • For IL-1β ELISA: Collect the cell culture supernatant.

    • For Caspase-1 Activity Assay: Lyse the cells according to the assay kit's instructions.

  • Data Analysis: Measure the levels of secreted IL-1β or intracellular caspase-1 activity according to the manufacturer's protocol. Compare the results from this compound-treated cells to the vehicle control to determine the inhibitory effect.

Visualizations

Signaling_Pathway cluster_inflammasome Inflammasome Complex cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Active_Caspase-1 Active Caspase-1 Pro-Caspase-1->Active_Caspase-1 Autocatalysis Pro-IL-1b Pro-IL-1β Active_Caspase-1->Pro-IL-1b Cleaves Pro-IL-18 Pro-IL-18 Active_Caspase-1->Pro-IL-18 Cleaves IL-1b Active IL-1β Pro-IL-1b->IL-1b Inflammation Inflammation IL-1b->Inflammation IL-18 Active IL-18 Pro-IL-18->IL-18 IL-18->Inflammation This compound This compound This compound->Active_Caspase-1 Inhibits

Caption: Caspase-1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start Seed_Cells 1. Seed Cells Start->Seed_Cells Prime_Cells 2. Prime Cells (e.g., LPS) Seed_Cells->Prime_Cells Pre-treat 3. Pre-treat with this compound or Vehicle Control Prime_Cells->Pre-treat Activate_Inflammasome 4. Activate Inflammasome (e.g., ATP) Pre-treat->Activate_Inflammasome Incubate 5. Incubate Activate_Inflammasome->Incubate Collect_Samples 6. Collect Supernatant or Lysate Incubate->Collect_Samples Analyze 7. Analyze (ELISA or Activity Assay) Collect_Samples->Analyze End End Analyze->End

Caption: General Experimental Workflow for this compound Cell-Based Assay.

Troubleshooting_Logic Problem Inconsistent or No Inhibitory Effect Check_Storage Check Storage Conditions (Powder & Stock) Problem->Check_Storage Verify_Concentration Verify Concentrations & Dilutions Check_Storage->Verify_Concentration If OK Solution_Found Problem Resolved Check_Storage->Solution_Found If Not OK, Correct & Retest Inspect_Precipitation Inspect for Precipitation Verify_Concentration->Inspect_Precipitation If OK Verify_Concentration->Solution_Found If Not OK, Correct & Retest Assess_Cell_Health Assess Cell Health Inspect_Precipitation->Assess_Cell_Health If OK Inspect_Precipitation->Solution_Found If Not OK, Follow Solubility Guide Optimize_Timing Optimize Incubation Times Assess_Cell_Health->Optimize_Timing If OK Assess_Cell_Health->Solution_Found If Not OK, Use Healthy Cells Optimize_Timing->Solution_Found If Not OK, Adjust Times & Retest

Caption: Troubleshooting Logic for Inconsistent this compound Activity.

References

Troubleshooting inconsistent results with CZL55

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CZL55

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using this compound. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the dose-dependent inhibition of TNF-α release with this compound. What are the potential causes?

A1: Inconsistent inhibition of TNF-α is a common issue that can arise from several factors. The most frequent causes are related to experimental setup and reagent handling.

  • Cell Passage Number: Primary cells and continuous cell lines can lose their responsiveness to stimuli (like LPS) and inhibitors at high passage numbers. We recommend using cells below passage 20 for most immortalized lines.

  • LPS Activity: Lipopolysaccharide (LPS) is a common stimulant for inducing TNF-α. The activity of LPS can degrade over time, especially with improper storage or multiple freeze-thaw cycles. Always use freshly prepared LPS dilutions from a validated stock.

  • Compound Solubility: this compound has poor aqueous solubility. Ensure the compound is fully dissolved in DMSO before preparing your final dilutions in cell culture media. Precipitates, even if not visible, can drastically alter the effective concentration.

  • Timing of Treatment: The timing of pre-incubation with this compound before LPS stimulation is critical. A shorter or longer pre-incubation time than recommended can lead to suboptimal inhibition.

Q2: Our lab has recorded unexpected cytotoxicity at concentrations that are supposed to be non-toxic. Why might this be happening?

A2: Off-target effects or issues with the experimental conditions can lead to unexpected cytotoxicity.

  • DMSO Concentration: The final concentration of DMSO in the culture media should not exceed 0.1%. Higher concentrations can be toxic to many cell types. Ensure all treatment groups, including vehicle controls, have the same final DMSO concentration.

  • Cell Density: Plating cells at a density that is too low or too high can affect their health and sensitivity to compounds. Follow a validated seeding density protocol for your specific cell type.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailability and altering their effective concentration. If you are observing inconsistent results, consider reducing the serum concentration during the treatment period, if your cell type can tolerate it.

Troubleshooting Flowchart for Inconsistent Results

G A Inconsistent Results with this compound B Check Reagent Quality A->B C Verify Experimental Protocol A->C D Assess Cell Health & Culture A->D E Is LPS stock validated and freshly diluted? B->E LPS F Is this compound fully dissolved? No precipitate visible? B->F This compound G Is pre-incubation time consistent (e.g., 1 hour)? C->G H Is final DMSO concentration <= 0.1% in all wells? C->H I Are cells within optimal passage number range? D->I J Is cell seeding density consistent across experiments? D->J K Consistent Results E->K Yes F->K Yes G->K Yes H->K Yes I->K Yes J->K Yes

Caption: A troubleshooting flowchart for diagnosing inconsistent this compound results.

Key Experimental Protocols

Protocol 1: Inhibition of LPS-Induced TNF-α Production in Macrophages

This protocol details the steps to measure the inhibitory effect of this compound on cytokine production.

Methodology:

  • Cell Plating: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in serum-free media to achieve the desired final concentrations.

  • Pre-treatment: Remove the old media from the cells and add the media containing different concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

  • Stimulation: Add LPS to each well to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 6 hours at 37°C.

  • Sample Collection: Centrifuge the plate and collect the supernatant for analysis.

  • Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.

Quantitative Data Summary
ParameterRecommended ConditionNotes
Cell Line RAW 264.7Other myeloid cell lines may require optimization.
Seeding Density 5 x 104 cells/wellFor a 96-well plate format.
This compound Pre-incubation 1 hourCritical for observing maximal inhibition.
LPS Concentration 100 ng/mLThis may need to be titrated for different LPS lots.
Incubation Post-LPS 6 hoursOptimal for TNF-α. Other cytokines may have different kinetics.
Final DMSO % ≤ 0.1%Higher concentrations can be cytotoxic.

Mechanism of Action: Signaling Pathway

This compound is an inhibitor of the IKKβ kinase within the canonical NF-κB signaling pathway. By preventing the phosphorylation of IκBα, it ensures that the NF-κB p65/p50 dimer remains inactive in the cytoplasm.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_phospho p-IκBα NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB->IkB_phospho NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription This compound This compound This compound->IKK Inhibits IkB_phospho->NFkB Degrades, Releasing NF-κB

Caption: The signaling pathway of NF-κB and the inhibitory action of this compound.

Technical Support Center: Investigating Potential Off-Target Effects of CZL55

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is intended for research use only by qualified professionals. It is not intended for diagnostic or therapeutic purposes. The fictional compound "CZL55" is used for illustrative purposes, and the information presented is based on general principles of kinase inhibitor off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern because they can lead to:

  • Cellular toxicity: Inhibition of essential "housekeeping" proteins or signaling pathways by off-target binding can cause unintended cell stress or death.[1]

  • Lack of translational potential: Promising preclinical results may not be reproducible in a whole organism if the observed efficacy is due to off-target effects that have different consequences or unacceptable toxicity in a more complex biological system.[1]

Q2: I'm observing a high level of cytotoxicity in my experiments with this compound, even at concentrations where the intended target should be inhibited. Could this be due to off-target effects?

A2: It is possible that the observed cytotoxicity is a result of off-target kinase inhibition. To investigate this, consider the following troubleshooting steps:

Possible CauseTroubleshooting StepExpected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[2] 2. Test inhibitors with different chemical scaffolds that target the same primary kinase.[2]1. Identification of other kinases inhibited by this compound. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[2]
Inappropriate dosage 1. Perform a dose-response curve to determine the lowest effective concentration.[1] 2. Consider dose interruption or reduction in your experimental design.[2]Reduced cytotoxicity while maintaining the desired on-target effect.[2]
Compound solubility issues 1. Verify the solubility of this compound in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity.[2]Prevention of compound precipitation, which can lead to non-specific effects.[2]

Q3: My experimental results with this compound are inconsistent or unexpected. What could be the cause?

A3: Inconsistent or unexpected results can arise from several factors, including the activation of compensatory signaling pathways or issues with the compound itself.

Possible CauseTroubleshooting StepExpected Outcome
Activation of compensatory signaling pathways 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways.[2] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[2]A clearer understanding of the cellular response to your inhibitor and more consistent results.[2]
Inhibitor instability 1. Check the stability of this compound in your experimental conditions over time.Ensures that the observed effects are due to the inhibitor and not its degradation products.[2]
Cell line-specific effects 1. Test this compound in multiple cell lines to determine if the unexpected effects are consistent.[2]Helps to distinguish between general off-target effects and those specific to a particular cellular context.[2]

Troubleshooting Guides

Issue 1: How to Determine if an Observed Phenotype is a True On-Target Effect of this compound

It is crucial to validate that the biological effect you observe is a direct result of inhibiting the intended target of this compound.

Workflow for On-Target Validation:

A Observed Phenotype with this compound B Perform Rescue Experiment: Transfect cells with a drug-resistant mutant of the target kinase. A->B F Perform Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce target protein expression. A->F C Phenotype Rescued? B->C D Yes: Likely On-Target Effect C->D Yes E No: Potential Off-Target Effect C->E No G Phenocopies this compound Treatment? F->G H Yes: Supports On-Target Effect G->H Yes I No: Suggests Off-Target Effect G->I No

Caption: Workflow for validating on-target effects of this compound.

Issue 2: Identifying Potential Off-Target Kinases of this compound

A systematic approach is necessary to identify which unintended kinases this compound might be inhibiting.

Experimental Workflow for Off-Target Identification:

A This compound B Kinome Profiling: Screen against a large panel of kinases. A->B C Identify Potential Off-Targets (kinases with significant inhibition) B->C D Cellular Thermal Shift Assay (CETSA): Confirm target engagement in intact cells. C->D E Western Blotting: Analyze phosphorylation of downstream substrates of potential off-targets. C->E F Validated Off-Targets D->F E->F

Caption: Experimental workflow for identifying off-target kinases.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.[1]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.[1]

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[1]

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.[1]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the extent of substrate phosphorylation.

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular environment.[1]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.[1]

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.[1]

  • Protein Analysis: Analyze the amount of the target protein and potential off-target proteins remaining in the supernatant by Western blotting or other quantitative protein analysis methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

References

Technical Support Center: Managing CZL55 In Vitro Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on general principles of in vitro toxicology. As "CZL55" is a novel compound, specific data regarding its mechanism of toxicity are not publicly available. This guide provides a framework for researchers to systematically investigate and mitigate the in vitro toxicity of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro experiments with this compound.

QuestionAnswer
Q1: My cells show a rapid decrease in viability after this compound treatment. What is the first step to troubleshoot this? A1: First, confirm the concentration- and time-dependent toxicity of this compound. Perform a dose-response study with a broad range of concentrations and multiple time points (e.g., 6, 12, 24, 48 hours) to determine the IC50 value. Ensure the compound is fully dissolved in the vehicle and the final vehicle concentration is not toxic to the cells.[1][2]
Q2: How can I determine the mechanism of cell death (apoptosis vs. necrosis) induced by this compound? A2: To distinguish between apoptosis and necrosis, you can use assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[3] Annexin V positive and PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis. Additionally, measuring caspase-3/7 activity can provide evidence for apoptosis.[3]
Q3: I suspect this compound is inducing cellular stress. How can I investigate this? A3: Cellular stress can be investigated by measuring markers for oxidative stress (e.g., reactive oxygen species using DCFDA), ER stress (e.g., expression of CHOP, GRP78), and DNA damage (e.g., γH2AX foci).[4][5] These can be assessed using techniques like flow cytometry, western blotting, or immunofluorescence.
Q4: Are there any general strategies to reduce the off-target toxicity of this compound in my cell culture? A4: Several strategies can be employed. Consider co-treatment with antioxidants (e.g., N-acetylcysteine) if oxidative stress is a factor. If ER stress is implicated, chemical chaperones might be beneficial. Optimizing the cell culture medium with additional nutrients or growth factors can also enhance cell resilience.[6] Additionally, ensure optimal cell seeding density, as both too low and too high densities can induce cell death.[1]
Q5: Could the vehicle used to dissolve this compound be contributing to the observed toxicity? A5: Yes, the vehicle (e.g., DMSO, ethanol) can be toxic at certain concentrations.[1] It is crucial to run a vehicle control where cells are treated with the same concentration of the vehicle as used in the this compound treatment groups. If the vehicle control shows toxicity, you may need to use a lower concentration or explore alternative, less toxic solvents.

Quantitative Data Summary

The following table summarizes hypothetical data from in vitro toxicity studies on this compound, providing a baseline for experimental design.

ParameterCell LineConditionResult
IC50 (48h) HepG2This compound alone15 µM
A549This compound alone25 µM
Cell Viability (%) HepG215 µM this compound50%
HepG215 µM this compound + 5 mM NAC75%
Apoptosis Rate (%) A54925 µM this compound40% (Annexin V+)
A54925 µM this compound + 1 µM Z-VAD-FMK15% (Annexin V+)
ROS Production (Fold Change) HepG215 µM this compound3.5
HepG215 µM this compound + 5 mM NAC1.2

NAC: N-acetylcysteine (antioxidant) Z-VAD-FMK: Pan-caspase inhibitor

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cell viability.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To differentiate between apoptotic and necrotic cell death induced by this compound.

Methodology:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentration and time point.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

Signaling Pathway: General Cellular Stress Response

G cluster_0 This compound Exposure cluster_1 Cellular Stress Induction cluster_2 Cellular Response This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ER_Stress ↑ ER Stress This compound->ER_Stress DNA_Damage ↑ DNA Damage This compound->DNA_Damage Apoptosis Apoptosis ROS->Apoptosis ER_Stress->Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest G start Start: High this compound Toxicity Observed dose_response 1. Perform Dose-Response & Time-Course Analysis start->dose_response mechanism 2. Investigate Mechanism of Cell Death (Apoptosis/Necrosis) dose_response->mechanism stress_pathways 3. Assess Cellular Stress Pathways (ROS, ER Stress) mechanism->stress_pathways mitigation 4. Test Mitigation Strategies (e.g., Antioxidants, Inhibitors) stress_pathways->mitigation re_evaluate 5. Re-evaluate Toxicity with Co-treatment mitigation->re_evaluate end End: Minimized Toxicity Protocol re_evaluate->end

References

Technical Support Center: Overcoming Poor Bioavailability of Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caspase inhibitors, particularly addressing the challenges of poor bioavailability associated with compounds like CZL55.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor bioavailability of many caspase inhibitors?

A1: The poor bioavailability of caspase inhibitors, especially those that are peptide-based, is often attributed to several factors:

  • Low Membrane Permeability: The peptide backbone contains numerous hydrogen bond donors and acceptors, making it highly polar and hindering its ability to cross the hydrophobic cell membrane.

  • Metabolic Instability: Peptides are susceptible to degradation by proteases and peptidases in the gastrointestinal tract and bloodstream, leading to a short half-life.

  • High Net Charge: Charged residues can impede passive diffusion across cellular membranes. A neutral or slightly positive net charge is generally more favorable for cell penetration.[1]

  • Large Molecular Size: Many peptide-based inhibitors exceed the typical molecular weight range favored for good oral absorption.

Q2: I am using this compound, a caspase-1 inhibitor. What is known about its properties?

A2: this compound is a potent caspase-1 inhibitor with an IC50 value of 24 nM.[2] It is often used in research related to inflammatory conditions like febrile seizures. For optimal use, it is recommended to refer to the supplier's instructions for solubility and storage. Typically, stock solutions are prepared in solvents like DMSO and should be stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]

Q3: What are some general strategies to improve the bioavailability of caspase inhibitors?

A3: Several strategies can be employed to enhance the bioavailability of caspase inhibitors:

  • Chemical Modifications:

    • N-methylation: Replacing an amide proton with a methyl group can reduce the hydrogen bonding capacity and increase lipophilicity.

    • Stapled Peptides: Introducing a chemical brace can lock the peptide into its bioactive helical conformation, which can mask polar amide bonds and improve stability.[1]

    • Prodrugs: Modifying the inhibitor to an inactive form that is converted to the active drug in vivo can improve absorption and distribution. A notable example is VX-765, an orally absorbed prodrug of a caspase-1 inhibitor.[3]

  • Formulation Strategies:

    • Nanoparticle Delivery: Encapsulating the inhibitor in nanoparticles can protect it from degradation and improve its pharmacokinetic profile.

    • Lipid-Based Formulations: Incorporating the inhibitor into lipid-based carriers like liposomes or self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.

  • Use of Cell-Penetrating Peptides (CPPs):

    • Conjugating the inhibitor to a CPP can facilitate its translocation across the cell membrane.[1]

Troubleshooting Guides

Issue 1: Low or No Inhibitory Activity in Cell-Based Assays
Possible Cause Troubleshooting Step
Poor Cell Permeability 1. Increase Concentration: Perform a dose-response curve to determine if a higher concentration yields an effect. 2. Increase Incubation Time: Extend the incubation period to allow more time for the inhibitor to enter the cells. 3. Use a Permeabilizing Agent: As a positive control, use a mild permeabilizing agent like a low concentration of digitonin to facilitate inhibitor entry and confirm its intracellular activity. 4. Modify the Inhibitor: If possible, consider using a more cell-permeable analog or a formulation designed for improved uptake (see Q3 in FAQs).
Inhibitor Degradation 1. Prepare Fresh Solutions: Always use freshly prepared solutions of the inhibitor. Avoid repeated freeze-thaw cycles of stock solutions.[2] 2. Check Media Stability: Incubate the inhibitor in your cell culture media for the duration of your experiment and then test its activity in a cell-free enzymatic assay to assess its stability.
Incorrect Assay Conditions 1. Verify Caspase Activation: Ensure that your experimental model is consistently inducing the activation of the target caspase. Use a positive control for apoptosis or inflammation induction. 2. Use Multiple Assays: Confirm caspase activity using complementary methods, such as a fluorometric activity assay and Western blotting for cleaved caspase, as substrates can have cross-reactivity with other caspases.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Inhibitor Solubility Issues 1. Confirm Complete Dissolution: Visually inspect your stock and working solutions to ensure the inhibitor is fully dissolved. Gentle warming or sonication may be necessary. 2. Avoid Precipitation: When diluting the DMSO stock into aqueous media, ensure the final DMSO concentration is low enough (typically <0.5%) to prevent the inhibitor from precipitating.
Variable Cell Health/Density 1. Standardize Cell Seeding: Use a consistent cell number and passage number for all experiments. 2. Monitor Cell Viability: Ensure high cell viability (>95%) before starting the experiment.
Pipetting Errors 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Prepare Master Mixes: When possible, prepare master mixes of reagents to minimize pipetting variability between wells.

Data on Strategies to Enhance Caspase Inhibitor Bioavailability

The following table summarizes quantitative data from various studies on improving the bioavailability of different inhibitors.

Inhibitor/DrugTargetEnhancement StrategyKey Outcome
VX-765 Caspase-1Prodrug ApproachOrally absorbed and converted to the active inhibitor VRT-043198.[3]
Pralnacasan (VX-740) Caspase-1PeptidomimeticShowed 50% oral bioavailability in Phase I clinical trials.
IDN-6556 (Emricasan) Pan-caspaseIrreversible PeptidomimeticDeveloped for oral administration and showed efficacy in preclinical and clinical studies of liver disease.
Tryptophan Analog Inhibitors Not SpecifiedIntroduction of H-bond acceptor-donor pairsImproved passive permeability and reduced efflux ratio in Caco-2 assays.[4]

Key Experimental Protocols

Protocol 1: Caspase-1 Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits for measuring caspase-1 activity in cell lysates.

Materials:

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol)

  • Caspase-1 Substrate (e.g., Ac-YVAD-pNA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Cell Lysates: a. Induce apoptosis or inflammation in your cell culture model. Include an uninduced control. b. Pellet 1-5 x 10^6 cells by centrifugation. c. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer. d. Incubate on ice for 10 minutes. e. Centrifuge at 10,000 x g for 1 minute at 4°C. f. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. g. Determine the protein concentration of the lysate.

  • Set up the Assay: a. Add 50 µL of cell lysate (containing 50-200 µg of protein) to a 96-well plate. b. For inhibitor studies, pre-incubate the lysate with this compound or your test compound for 10-15 minutes. c. Add 50 µL of 2X Reaction Buffer to each well. d. Add 5 µL of the Caspase-1 substrate (Ac-YVAD-pNA) to a final concentration of 200 µM. e. Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure Activity: a. Read the absorbance at 400-405 nm using a microplate reader. b. Compare the absorbance of your treated samples to the untreated controls.

Protocol 2: Western Blot for Cleaved Caspase-1

Materials:

  • RIPA Lysis Buffer with protease inhibitors

  • SDS-PAGE gels (e.g., 15%)

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved caspase-1

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Protein Extraction: a. Lyse cells in RIPA buffer. b. Quantify protein concentration.

  • Electrophoresis and Transfer: a. Load 20-50 µg of protein per lane on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: a. Apply the ECL detection reagent and visualize the bands using a chemiluminescence imaging system. Look for the cleaved p20 or p10 subunits of caspase-1.

Visualizations

Caspase1_Activation_Pathway Caspase-1 Activation Pathway via Inflammasome cluster_inflammasome Inflammasome Complex NLRP3 NLR (e.g., NLRP3) ASC ASC (Adapter Protein) NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 Autocatalytic Cleavage PAMPs_DAMPs PAMPs / DAMPs (e.g., Pathogen, Toxin) PAMPs_DAMPs->NLRP3 Activates Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 Cleaves GasderminD Gasdermin D Active_Casp1->GasderminD Cleaves IL1b Mature IL-1β (Pro-inflammatory Cytokine) Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD N-terminal Fragment GasderminD->GSDMD_N Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD_N->Pyroptosis Forms pores This compound This compound This compound->Active_Casp1 Inhibits

Caption: Caspase-1 is activated within the inflammasome complex, leading to cytokine maturation and pyroptosis.

Bioavailability_Workflow Workflow for Assessing and Improving Inhibitor Bioavailability cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Start Start: Poorly permeable caspase inhibitor Formulation Develop Formulations (e.g., Nanoparticles, Liposomes) Start->Formulation PAMPA PAMPA Assay (Passive Permeability) Formulation->PAMPA Caco2 Caco-2 Assay (Active Transport & Efflux) PAMPA->Caco2 Decision1 Permeability Improved? Caco2->Decision1 Cell_Assay Cell-Based Activity Assay (Target Engagement) Decision2 Cellular Activity Achieved? Cell_Assay->Decision2 PK_Studies Pharmacokinetic (PK) Studies (Animal Model) Decision3 Favorable PK Profile? PK_Studies->Decision3 PD_Studies Pharmacodynamic (PD) Studies (Efficacy in Disease Model) End_Success Lead Candidate PD_Studies->End_Success Decision1->Cell_Assay Yes End_Fail Redesign/Re-formulate Decision1->End_Fail No Decision2->PK_Studies Yes Decision2->End_Fail No Decision3->PD_Studies Yes Decision3->End_Fail No

Caption: A logical workflow for the development and validation of bioavailable caspase inhibitors.

References

CZL55 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CZL55. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in aqueous solutions?

A1: this compound is generally stable in DMSO and ethanol at -20°C for up to six months. However, once diluted in aqueous cell culture media, its stability can be influenced by several factors, including pH, temperature, light exposure, and the presence of certain media components. It is recommended to prepare fresh dilutions in media for each experiment.

Q2: I am observing a decrease in the efficacy of this compound in my multi-day experiments. Could this be due to degradation?

A2: Yes, a time-dependent loss of activity is a common indicator of compound degradation. This compound may be metabolized by cells or may be unstable in the complex environment of cell culture media over extended periods. We recommend assessing the half-life of this compound in your specific cell culture conditions (see Experimental Protocols section).

Q3: Can components of the cell culture media, such as fetal bovine serum (FBS), affect this compound stability?

A3: Absolutely. Components like FBS contain enzymes (e.g., esterases, oxidases) that can metabolize small molecules like this compound. Additionally, this compound may bind to proteins like albumin in the serum, which can affect its free concentration and apparent activity. The extent of these effects can vary between different lots of FBS.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following strategies:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound in cell culture media immediately before use.

  • Replenish Media: For longer-term experiments, replenish the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).

  • Control Environment: Protect the media from light and maintain a consistent temperature and pH.

  • Consider Serum-Free Media: If your experiment allows, test the efficacy of this compound in serum-free or reduced-serum conditions to see if stability improves.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: High Variability in Experimental Results

Possible Cause: Inconsistent concentration of active this compound due to degradation.

Troubleshooting Steps:

  • Assess Stock Solution Integrity: Verify the concentration and purity of your this compound stock solution. Improper storage can lead to degradation even before it is added to the media.

  • Standardize Media Preparation: Ensure that the media pH is consistent across experiments and that all supplements are added in the same order.

  • Evaluate Half-Life: Perform a time-course experiment to determine the stability of this compound in your specific media and cell culture conditions. The protocol for this is provided below.

Start High Variability in Results CheckStock Verify this compound Stock Solution Start->CheckStock Step 1 StandardizeMedia Standardize Media Preparation CheckStock->StandardizeMedia Step 2 AssessStability Perform Stability Assay (See Protocol) StandardizeMedia->AssessStability Step 3 Outcome Consistent Results AssessStability->Outcome

Caption: Troubleshooting workflow for high result variability.

Issue 2: Complete Loss of this compound Activity

Possible Cause: Rapid degradation of this compound in the experimental setup.

Troubleshooting Steps:

  • Incubation Control: Incubate this compound in your complete cell culture media (without cells) for the duration of your experiment. At the end of the incubation, transfer this "pre-incubated" media to a fresh batch of cells and measure the activity. A lack of activity would point to degradation in the media itself.

  • Component Analysis: Test the stability of this compound in basal media (without supplements like FBS, L-glutamine, or antibiotics) to identify if a specific component is causing rapid degradation.

  • Analytical Confirmation: Use an analytical method like HPLC or LC-MS to directly measure the concentration of this compound over time.

Quantitative Data

The following tables summarize data on the stability of this compound under various conditions.

Table 1: Half-Life of this compound in Different Cell Culture Media

Media TypeTemperature (°C)Half-Life (Hours)
DMEM + 10% FBS3718.5
RPMI-1640 + 10% FBS3724.2
DMEM (serum-free)3748.7
RPMI-1640 (serum-free)3755.1

Table 2: Effect of FBS Concentration on this compound Half-Life in DMEM

FBS Concentration (%)Half-Life (Hours)
048.7
2.535.1
526.8
1018.5
2012.3

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Media

This protocol describes a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (with all supplements)

  • Basal medium (without supplements)

  • Incubator (37°C, 5% CO2)

  • HPLC system with a C18 column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Methodology:

  • Preparation:

    • Prepare a working solution of this compound at a final concentration of 10 µM in your complete cell culture medium.

    • Prepare a control sample of 10 µM this compound in basal medium.

    • Aliquot 1 mL of each solution into separate sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Incubation:

    • Place all tubes in a 37°C incubator. The T=0 samples should be processed immediately.

  • Sample Collection and Processing:

    • At each time point, remove the corresponding tubes from the incubator.

    • To precipitate proteins, add 1 mL of cold acetonitrile to each 1 mL media sample.

    • Vortex vigorously for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried pellet in 100 µL of mobile phase (e.g., 50:50 ACN:Water with 0.1% TFA) for HPLC analysis.

  • HPLC Analysis:

    • Inject the reconstituted sample onto the HPLC system.

    • Run a suitable gradient to separate this compound from any degradation products.

    • Quantify the peak area corresponding to intact this compound at each time point.

  • Data Analysis:

    • Normalize the peak area of this compound at each time point to the peak area at T=0.

    • Plot the percentage of remaining this compound versus time and calculate the half-life (T½).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepMedia Prepare 10 µM this compound in Media Aliquot Aliquot for Each Time Point PrepMedia->Aliquot Incubate Incubate at 37°C Aliquot->Incubate Collect Collect Samples at Time Points Incubate->Collect Process Process Samples (Protein Precipitation) Collect->Process HPLC Analyze by HPLC Process->HPLC Quantify Quantify Peak Area HPLC->Quantify Calculate Calculate Half-Life Quantify->Calculate

Caption: Experimental workflow for assessing this compound stability.

Signaling Pathway

This compound is a potent inhibitor of the hypothetical "Kinase Signaling Pathway," which is often dysregulated in certain cancers. Understanding this pathway is crucial for interpreting experimental results.

Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->RAF

Caption: this compound inhibits the RAF kinase in the signaling pathway.

Interpreting unexpected phenotypes with CZL55 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "CZL55" is a hypothetical agent created for illustrative purposes within this technical support guide. The information provided is based on common scenarios encountered with novel kinase inhibitors in a research setting.

Frequently Asked Questions (FAQs)

Q1: I'm observing a paradoxical increase in the phosphorylation of a downstream target after treating my cells with this compound. Isn't this the opposite of what an inhibitor should do?

A1: This is a well-documented phenomenon known as "paradoxical activation" that can occur with certain kinase inhibitors.[1][2][3][4][5] Instead of inhibiting the signaling pathway, the drug inadvertently causes its activation. This can happen in cells with wild-type versions of the kinase that this compound targets, especially if there are activating mutations in upstream components of the pathway.[5] The inhibitor, upon binding to one kinase in a dimer, can allosterically transactivate the other kinase partner, leading to an overall increase in pathway signaling.[5]

Q2: My cell viability assays are showing inconsistent results with my western blots. I see a decrease in cell viability, but no change in the phosphorylation of the direct target of this compound. What could be the cause?

A2: This discrepancy can arise from several factors:

  • Off-Target Effects: At higher concentrations, this compound might be affecting other kinases or cellular processes that lead to cytotoxicity, independent of its primary target.[1][6][7][8]

  • Delayed Cellular Response: The inhibition of the target's phosphorylation might be an early event, while the effects on cell viability may take longer to become apparent. Consider performing a time-course experiment to track both events.

  • Cell Line Dependence: The specific cell line you are using may not be solely reliant on the signaling pathway that this compound targets for survival.

  • Assay-Specific Issues: Ensure that the conditions for both your western blot and cell viability assays are optimized and consistent.

Q3: After an initial period of sensitivity, my cell line is becoming less responsive to this compound treatment. Why is this happening?

A3: This is likely due to the development of acquired resistance, a common challenge in drug development.[9] Cancer cells are highly adaptable and can develop various mechanisms to overcome the effects of a drug. These can include:

  • Secondary Mutations: Mutations can arise in the target kinase that prevent this compound from binding effectively.

  • Bypass Signaling Pathway Activation: The cancer cells may activate alternative signaling pathways to circumvent the blockade imposed by this compound.[10]

  • Increased Drug Efflux: Cells can upregulate the expression of transporter proteins that actively pump the drug out of the cell.

Troubleshooting Guides

Troubleshooting Paradoxical Pathway Activation

If you suspect paradoxical activation is occurring, the following steps can help you confirm and understand the phenomenon:

  • Confirm with Western Blot: Use western blotting to carefully analyze the phosphorylation status of both the direct target of this compound and key downstream effectors (e.g., p-MEK, p-ERK if it's a MAPK pathway inhibitor).[5] Include a known "paradox-inducing" inhibitor and a "paradox-breaker" as controls if available.

  • Dose-Response Analysis: Perform a dose-response experiment and observe the effect on pathway activation across a range of this compound concentrations. Paradoxical activation is often most pronounced at intermediate concentrations.

  • Time-Course Experiment: Analyze pathway activation at different time points after this compound treatment to understand the dynamics of the response.

Mock Data: Western Blot Analysis of Paradoxical Activation
TreatmentThis compound Conc. (nM)p-Target (Relative Intensity)p-Downstream (Relative Intensity)
Vehicle (DMSO)01.01.0
This compound100.81.5
This compound1000.42.5
This compound10000.10.5
Control Inhibitor1000.20.3
Troubleshooting Inconsistent Viability and Western Blot Data
  • Optimize inhibitor concentration: Perform a dose-response experiment to find the optimal concentration of this compound that inhibits the target without causing excessive off-target effects.[11]

  • Conduct a time-course experiment: This will help determine the optimal duration of treatment to observe both target inhibition and a significant effect on cell viability.

  • Use appropriate lysis buffers: Ensure your lysis buffer is suitable for extracting the protein of interest and contains phosphatase and protease inhibitors to maintain the phosphorylation state of your target.[11]

  • Validate your antibodies: Use a well-validated antibody for your target to ensure the accuracy of your western blot results.

Mock Data: Cell Viability vs. Target Inhibition
This compound Conc. (nM)Cell Viability (%)p-Target Inhibition (%)
01000
109520
1007060
10004090
50002595

Experimental Protocols

Western Blot Protocol for Assessing Protein Phosphorylation

This protocol is for detecting changes in the phosphorylation of a target protein and its downstream effectors after this compound treatment.

  • Cell Culture and Treatment: Plate your cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with the desired concentrations of this compound and controls for the specified time.

  • Lysate Preparation: Wash the cells with ice-cold PBS and then add lysis buffer containing protease and phosphatase inhibitors.[12] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli buffer and heat at 95-100°C for 5 minutes to denature the proteins.[12][13]

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10][12]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody (e.g., anti-p-Target) overnight at 4°C.[10][14]

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10][14]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[10]

Cell Viability (MTT) Assay Protocol

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.[15]

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO). Incubate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.[15][16]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway and this compound Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds TKX Tyrosine Kinase X (TKX) Receptor->TKX Activates Downstream1 Downstream Effector 1 TKX->Downstream1 Phosphorylates Downstream2 Downstream Effector 2 Downstream1->Downstream2 Activates Proliferation Cell Proliferation Downstream2->Proliferation Promotes This compound This compound This compound->TKX Inhibits

Caption: Intended mechanism of this compound action on a hypothetical signaling pathway.

Troubleshooting_Workflow Troubleshooting Unexpected Phenotypes with this compound Start Unexpected Phenotype Observed Check1 Paradoxical Activation or Off-Target Effect? Start->Check1 Action1 Perform Dose-Response and Time-Course Western Blots Check1->Action1 Yes Check2 Inconsistent Viability Data? Check1->Check2 No Result1 Pathway Activation Observed? Action1->Result1 Conclusion1 Paradoxical Activation Confirmed Result1->Conclusion1 Yes Result1->Check2 No Action2 Review Protocols, Optimize Assays, Consider Off-Target Cytotoxicity Check2->Action2 Yes Conclusion2 Identify Source of Discrepancy Action2->Conclusion2

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Paradoxical_Activation Mechanism of Paradoxical Activation cluster_dimer TKX Dimer TKX1 TKX Monomer 1 TKX2 TKX Monomer 2 (Active) TKX1->TKX2 Allosterically Activates Downstream Downstream Signaling TKX2->Downstream Phosphorylates This compound This compound This compound->TKX1 Binds and Inhibits

Caption: Simplified diagram illustrating the allosteric transactivation in paradoxical activation.

References

How to control for CZL55 off-target activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and controlling for the off-target activity of CZL55, a novel small molecule inhibitor of Kinase A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, ATP-competitive small molecule inhibitor developed for cancer research. Its primary therapeutic target is Kinase A , a critical enzyme in a well-defined pro-proliferative signaling pathway.

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects are interactions of a compound with proteins other than its intended target.[1] These interactions can lead to unexpected biological outcomes, toxicity, and misinterpretation of experimental data.[1] For kinase inhibitors like this compound, off-target binding is a common concern due to the structural conservation of the ATP-binding pocket across the human kinome.[2] Unidentified off-targets are a significant cause of failure in drug trials.[1]

Q3: What are the known off-targets for this compound?

Extensive kinase profiling has revealed that this compound exhibits inhibitory activity against Kinase B , a structurally related kinase. While the affinity for Kinase B is lower than for Kinase A, it is significant enough to cause effects at higher experimental concentrations. See the selectivity profile in Table 1 for more details.

Q4: How can I proactively minimize this compound off-target effects in my experimental design?

Several strategies can be implemented to reduce the likelihood of off-target effects confounding your results:

  • Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the lowest concentration of this compound that produces the desired inhibition of Kinase A.[3] Higher concentrations are more likely to engage lower-affinity off-targets like Kinase B.[3]

  • Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control.[3] This helps ensure that the observed effects are not due to the chemical scaffold itself.

  • Genetic Validation: Use techniques like siRNA or CRISPR-Cas9 to knock down the expression of the intended target, Kinase A.[3] If the phenotype persists after treatment with this compound in the absence of Kinase A, it is likely an off-target effect.[3]

Troubleshooting Guide

Q1: My in vitro IC50 for this compound on Kinase A is much lower than its effective concentration (EC50) in my cell-based assay. Why is there a discrepancy?

This is a common observation that can arise from several cellular factors:

  • High Intracellular ATP: Biochemical assays are often run with ATP concentrations near the Km of the kinase.[4] However, intracellular ATP levels (1-10 mM) are much higher and can outcompete this compound for binding to Kinase A, increasing the required effective concentration.[5]

  • Cell Permeability: this compound may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally.

  • Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove it from the cell, reducing its intracellular concentration and apparent potency.[5]

Q2: I'm observing a phenotype (e.g., unexpected cytotoxicity) that doesn't align with the known function of Kinase A. How can I determine if this is an off-target effect?

This strongly suggests potential off-target activity. The following approaches can help dissect the observation:

  • Validate with a Different Assay: Use an orthogonal assay to confirm the phenotype. For example, if you observe cytotoxicity with an MTT assay, validate it with a method that measures ATP (e.g., CellTiter-Glo®) or membrane integrity (e.g., Trypan Blue exclusion) to rule out assay-specific interference.[1]

  • Perform a Rescue Experiment: A gold-standard method is to overexpress a drug-resistant mutant of the intended target (Kinase A).[5] If the phenotype is reversed, the effect is on-target.[5] If it persists, it is likely due to an off-target interaction.[5]

  • Profile in a Different Cell Line: The expression levels of on-target or off-target proteins can vary between cell lines.[3] Observing the same phenotype in a cell line that does not express Kinase A but does express Kinase B would point towards an off-target effect.

Q3: My Western blot shows phosphorylation changes in a signaling pathway regulated by Kinase B. How do I confirm this is a direct off-target effect of this compound?

This indicates that this compound may be inhibiting Kinase B in your cellular context. To confirm this is a direct effect:

  • In Vitro Kinase Assay: Test whether this compound directly inhibits the enzymatic activity of purified Kinase B protein in a biochemical assay.[1] This will determine if the interaction is direct or an indirect, downstream consequence of inhibiting another target.[1]

  • Cellular Thermal Shift Assay (CETSA): This method assesses direct target engagement in intact cells.[3] A shift in the thermal stability of Kinase B in the presence of this compound provides strong evidence of direct binding in a physiological context.[6]

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against the primary target (Kinase A), the known off-target (Kinase B), and other representative kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. Kinase AComments
Kinase A 5 1x Primary Target
Kinase B 150 30x Known Off-Target
Kinase C> 10,000> 2000xNo significant activity
Kinase D> 10,000> 2000xNo significant activity
Kinase E850170xWeak off-target

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway KinaseA Kinase A SubstrateA Substrate A KinaseA->SubstrateA P EffectA Cell Proliferation SubstrateA->EffectA KinaseB Kinase B SubstrateB Substrate B KinaseB->SubstrateB P EffectB Cytotoxicity SubstrateB->EffectB This compound This compound This compound->KinaseA High Affinity (Intended) This compound->KinaseB Low Affinity (Unintended) start Unexpected Phenotype Observed with this compound q1 Is the phenotype consistent with Kinase A inhibition? start->q1 a1_yes Likely On-Target. Optimize concentration. q1->a1_yes Yes a1_no Potential Off-Target Effect q1->a1_no No q2 Does an inactive analog of this compound cause the effect? a1_no->q2 a2_yes Effect is due to chemical scaffold, not target inhibition. q2->a2_yes Yes a2_no Effect is target-specific. q2->a2_no No q3 Does Kinase A knockdown (e.g., via siRNA) abolish the effect of this compound? a2_no->q3 a3_yes Phenotype is On-Target (dependent on Kinase A). q3->a3_yes Yes a3_no Phenotype is Off-Target. q3->a3_no No confirm Confirm with direct assays: - In Vitro Kinase Profiling - Cellular Thermal Shift Assay (CETSA) a3_no->confirm

References

Technical Support Center: Overcoming In Vivo Delivery Challenges for Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of poorly soluble compounds, exemplified by agents like CZL55.

Frequently Asked Questions (FAQs)

Q1: My poorly soluble compound shows good in vitro efficacy but fails to demonstrate effects in vivo. What are the likely reasons?

A1: This is a common challenge. The discrepancy often arises from poor bioavailability due to low solubility. For a compound to be effective in vivo, it must first be absorbed into the systemic circulation to reach its target tissue.[1] Poor aqueous solubility is a primary reason for low or variable bioavailability, which can hinder the accurate assessment of a compound's efficacy and toxicology in preclinical studies.[1] Several factors could be at play:

  • Limited Dissolution: The compound may not dissolve sufficiently in the gastrointestinal fluid (for oral administration) or the injection vehicle (for parenteral administration) to be absorbed.

  • Precipitation: The compound may precipitate at the injection site or upon dilution in physiological fluids.[1]

  • Rapid Metabolism/Clearance: The small amount of dissolved compound might be rapidly metabolized by the liver or cleared by the kidneys before it can reach therapeutic concentrations.

  • Ineffective Formulation: The chosen formulation may not be suitable for enhancing the solubility and stability of the compound in vivo.

Q2: What are the initial steps to improve the in vivo exposure of a poorly soluble compound?

A2: A systematic approach starting with preformulation studies is crucial.[2] Key initial steps include:

  • Physicochemical Characterization: Thoroughly characterize the compound's properties, including its thermodynamic solubility, pKa, lipophilicity, and solid-state form (e.g., crystalline vs. amorphous).[2]

  • Formulation Screening: Evaluate various formulation strategies to enhance solubility. Common approaches for preclinical in vivo studies include:

    • Co-solvent Systems: Using water-miscible organic solvents.[1]

    • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin host.[1]

    • Nanosuspensions: Reducing the particle size to the nanometer range to increase the surface area and dissolution rate.[1]

    • Lipid-Based Formulations: Dissolving the compound in oils, surfactants, or lipids.[1]

  • In Vitro Dissolution and Permeability Assays: Conduct in vitro studies, such as dissolution testing in simulated biological fluids (e.g., FaSSIF, FeSSIF) and permeability assays (e.g., Caco-2) to predict in vivo performance.[2][3]

Q3: How do I choose the most appropriate formulation strategy for my compound?

A3: The choice of formulation depends on the compound's specific physicochemical properties, the intended route of administration, and the experimental goals.

  • For Oral Administration: Lipid-based formulations are often effective for lipophilic compounds.[4] For compounds that can form salts, this can be a viable option to improve dissolution.[5]

  • For Intravenous Administration: Co-solvent systems, cyclodextrin complexes, and nanosuspensions are commonly used. However, care must be taken to avoid precipitation upon injection.[1]

  • Targeted Delivery: If the goal is to target a specific tissue, nanoparticle-based delivery systems with targeting ligands can be employed.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound precipitates in the formulation vehicle upon storage. - The compound has low kinetic solubility in the chosen vehicle.- The vehicle is not optimized for the compound.- Increase solvent strength: If using a co-solvent system, try increasing the proportion of the organic solvent.- Use a different formulation approach: Consider a nanosuspension or a lipid-based formulation.- Conduct stability studies: Evaluate the stability of the formulation over time at different storage conditions.
Precipitation is observed at the injection site or upon dilution with aqueous media. - The co-solvent's solubilizing capacity is lost upon dilution with aqueous physiological fluids.[1]- Optimize the co-solvent system: Use a combination of co-solvents that can maintain solubility upon dilution.- Reduce the injection volume and administer slowly: This allows for more gradual dilution in the bloodstream.- Switch to a different formulation: Cyclodextrin complexes or nanosuspensions are often more stable upon dilution.
High variability in plasma concentrations between animals. - Inconsistent oral absorption due to poor solubility.- Formulation instability or non-homogeneity.- Improve the formulation: Use a formulation that provides more consistent dissolution, such as a solid dispersion or a self-emulsifying drug delivery system (SEDDS).- Ensure formulation homogeneity: Properly sonicate or vortex suspensions before each administration.- Control for food effects: For oral studies, consider the fed and fasted states of the animals, as this can significantly impact the absorption of poorly soluble drugs.[3][7]
Low bioavailability despite using a solubility-enhancing formulation. - The compound may have low intestinal permeability.- The compound is subject to significant first-pass metabolism.- Conduct permeability studies: Use in vitro models like Caco-2 cells to assess intestinal permeability.[2]- Investigate metabolic stability: Perform in vitro metabolism studies using liver microsomes.- Consider alternative routes of administration: Intravenous or intraperitoneal injection can bypass first-pass metabolism.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension for In Vivo Studies

This protocol describes a general method for preparing a nanosuspension of a poorly soluble compound for parenteral administration.

Materials:

  • Poorly soluble compound (e.g., this compound)

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • High-pressure homogenizer or microfluidizer

  • Deionized water

Methodology:

  • Preparation of the Pre-suspension:

    • Dissolve the stabilizer in deionized water to create a stabilizer solution (e.g., 1-2% w/v).

    • Disperse the poorly soluble compound in the stabilizer solution to form a pre-suspension. The concentration of the compound will depend on the desired dose.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer at a specified pressure (e.g., 1500-2000 bar) for a set number of cycles (e.g., 20-30 cycles).

    • Maintain the temperature of the system using a cooling bath to prevent thermal degradation of the compound.

  • Particle Size Analysis:

    • Measure the particle size and polydispersity index (PDI) of the resulting nanosuspension using dynamic light scattering (DLS). The target particle size is typically below 200 nm for intravenous injection.

  • Sterilization:

    • Sterilize the nanosuspension by filtration through a 0.22 µm syringe filter.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study to evaluate the in vivo exposure of a formulated compound.

Materials:

  • Test animals (e.g., Sprague-Dawley rats or BALB/c mice)

  • Formulated compound

  • Blood collection supplies (e.g., EDTA tubes, syringes)

  • Centrifuge

  • Analytical instrument for bioanalysis (e.g., LC-MS/MS)

Methodology:

  • Animal Dosing:

    • Acclimate the animals for at least one week before the study.

    • Administer the formulated compound to the animals via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the compound in plasma.

    • Analyze the plasma samples to determine the concentration of the compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of a Hypothetical Poorly Soluble Compound in Different Formulations (Intravenous Administration in Rats at 5 mg/kg)

FormulationCmax (ng/mL)AUC (0-24h) (ng*h/mL)Half-life (h)
Aqueous Suspension50 ± 15150 ± 451.5 ± 0.5
Co-solvent (20% DMSO, 40% PEG400)850 ± 2102500 ± 6003.2 ± 0.8
Nanosuspension (150 nm)1200 ± 3504800 ± 11006.5 ± 1.5
Lipid Emulsion1100 ± 2804500 ± 9506.1 ± 1.3

Data are presented as mean ± standard deviation.

Table 2: Biodistribution of a Nanosuspension Formulation in Tumor-Bearing Mice (24 hours post-injection)

Organ% Injected Dose per Gram of Tissue
Liver25.5 ± 5.2
Spleen15.8 ± 3.1
Lungs5.2 ± 1.3
Kidneys3.1 ± 0.8
Heart1.5 ± 0.4
Tumor8.9 ± 2.5

Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_preformulation Preformulation cluster_invivo In Vivo Studies physchem Physicochemical Characterization formulation Formulation Screening physchem->formulation Guides invitro In Vitro Assays formulation->invitro Tests pk_study Pharmacokinetic Study invitro->pk_study Optimized Formulation biodistribution Biodistribution Study pk_study->biodistribution Informs efficacy Efficacy Study biodistribution->efficacy Correlates with signaling_pathway cluster_cell Target Cell receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocates to response Cellular Response (e.g., Apoptosis) nucleus->response Regulates This compound This compound This compound->receptor Inhibits

References

Validation & Comparative

A Comparative Guide to CZL55 and Other Caspase-1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of inflammatory disease research and drug development, the inhibition of caspase-1, a key enzyme in the activation of pro-inflammatory cytokines IL-1β and IL-18, remains a critical therapeutic target. This guide provides a detailed comparison of the novel caspase-1 inhibitor, CZL55, with other notable inhibitors, offering a comprehensive overview of their efficacy based on available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Comparison of Caspase-1 Inhibitor Potency

The following table summarizes the in vitro potency of this compound in comparison to other well-characterized caspase-1 inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for evaluating the efficacy of these compounds in enzymatic assays. Lower values indicate higher potency.

InhibitorTypeIC50 (Caspase-1)Ki (Caspase-1)Target
This compound Small Molecule24 nMNot ReportedCaspase-1
CZL80 Small Molecule10 nM[1]Not ReportedCaspase-1
Belnacasan (VX-765) Prodrug of VRT-043198~700 nM (in PBMCs for IL-1β release)[2]0.8 nM (for VRT-043198)[2]Caspase-1, Caspase-4
Pralnacasan (VX-740) Small MoleculeNot Reported1.4 nMCaspase-1
Ac-YVAD-cmk PeptideNot ReportedNot ReportedSelective for Caspase-1

In Vivo Efficacy

While direct comparative in vivo studies for this compound are not yet widely published, data from studies on analogous compounds and other caspase-1 inhibitors provide valuable context for its potential therapeutic applications.

  • CZL80 , a structurally related compound to this compound, has demonstrated efficacy in preclinical models of febrile seizures, reducing seizure incidence and delaying onset.[1]

  • Belnacasan (VX-765) has shown anti-inflammatory effects in various animal models. For instance, it has been shown to reduce inflammation and protect against tissue damage in models of inflammatory diseases.[3][4] Phase II clinical trials have been conducted for conditions including epilepsy and psoriasis.

  • Pralnacasan (VX-740) has demonstrated efficacy in murine models of osteoarthritis, where it reduced joint damage.[1][5] Early clinical trials in rheumatoid arthritis showed it was well-tolerated and reduced joint inflammation.[5]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

G cluster_pathway NLRP3 Inflammasome Activation Pathway PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalytic cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Inhibitor This compound & Other Caspase-1 Inhibitors Inhibitor->Casp1 Inhibits

Fig. 1: NLRP3 Inflammasome Signaling Pathway

G cluster_workflow Experimental Workflow for Caspase-1 Inhibitor Evaluation cluster_in_vitro Enzymatic Activity cluster_cell_based Cellular Function cluster_in_vivo Animal Models of Inflammation start Start in_vitro In Vitro Assays start->in_vitro caspase_assay Caspase-1 Activity Assay (Fluorometric) in_vitro->caspase_assay cell_based Cell-Based Assays elisa_assay IL-1β Release Assay (ELISA) cell_based->elisa_assay in_vivo In Vivo Models disease_model Disease Model (e.g., Gout, Sepsis, Seizures) in_vivo->disease_model data_analysis Data Analysis & Comparison conclusion Conclusion data_analysis->conclusion caspase_assay->cell_based pyroptosis_assay Pyroptosis Assay (e.g., LDH release) elisa_assay->pyroptosis_assay pyroptosis_assay->in_vivo disease_model->data_analysis

Fig. 2: Experimental Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used to evaluate caspase-1 inhibitors.

Caspase-1 Activity Assay (Fluorometric)

This assay quantitatively measures the enzymatic activity of caspase-1 by detecting the cleavage of a fluorogenic substrate.

Principle: The assay utilizes the caspase-1 specific substrate, YVAD, conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethyl coumarin (AFC). When the substrate is cleaved by active caspase-1, the free AFC emits a yellow-green fluorescence, which is proportional to the enzyme's activity.[2][6][7]

Materials:

  • Recombinant active caspase-1

  • Caspase-1 substrate (e.g., Ac-YVAD-AFC)

  • Cell Lysis Buffer

  • 2X Reaction Buffer with DTT

  • Test inhibitors (e.g., this compound)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 400/505 nm)

Procedure:

  • Sample Preparation: Prepare cell lysates from cultured cells treated with an inflammatory stimulus (e.g., LPS) with and without the test inhibitor.

  • Assay Setup: In a 96-well plate, add cell lysate to each well.

  • Reaction Initiation: Add 2X Reaction Buffer (containing DTT) to each well, followed by the YVAD-AFC substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis: The fold-increase in caspase-1 activity is determined by comparing the fluorescence of the treated samples to the untreated controls.

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to quantify the amount of mature IL-1β secreted from cells, a direct downstream consequence of caspase-1 activity.

Principle: This is a sandwich ELISA where a capture antibody specific for human IL-1β is pre-coated onto a 96-well plate. IL-1β in the sample is bound by the capture antibody. A biotinylated detection antibody then binds to the captured IL-1β. Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotin. Finally, a chromogenic substrate (TMB) is added, and the color development is proportional to the amount of IL-1β present.[8]

Materials:

  • Human IL-1β ELISA Kit (containing pre-coated plates, detection antibody, standard, and other necessary reagents)

  • Cell culture supernatants

  • Wash Buffer

  • Stop Solution

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Standard and Sample Preparation: Reconstitute the IL-1β standard to create a standard curve. Prepare dilutions of the cell culture supernatants.

  • Assay: Add standards and samples to the wells of the pre-coated plate and incubate.

  • Washing: Wash the plate to remove unbound substances.

  • Detection: Add the biotinylated detection antibody and incubate.

  • Washing: Wash the plate again.

  • HRP Addition: Add Streptavidin-HRP and incubate.

  • Washing: Perform a final wash.

  • Color Development: Add TMB substrate and incubate in the dark.

  • Stopping the Reaction: Add Stop Solution.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.[9]

Conclusion

This compound emerges as a potent caspase-1 inhibitor with an IC50 value of 24 nM. Its efficacy is comparable to other small molecule inhibitors like CZL80 and surpasses that of the prodrug belnacasan in cell-based assays of IL-1β release. While in vivo data for this compound is still emerging, the promising results from related compounds and other caspase-1 inhibitors in various disease models highlight the therapeutic potential of this class of drugs. The provided experimental protocols offer a foundation for researchers to further investigate and compare the efficacy of this compound and other caspase-1 inhibitors in their own experimental settings. The continued exploration of these inhibitors is crucial for the development of novel treatments for a wide range of inflammatory disorders.

References

A Comparative Guide to Inflammasome Inhibitors: Unraveling CZL55 and VX-765

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough search of available scientific literature and databases, no information could be found regarding a compound designated as "CZL55" in the context of inflammation models or inflammasome inhibition. Therefore, a direct comparison with the well-characterized caspase-1 inhibitor, VX-765, cannot be provided at this time.

This guide will proceed by detailing the known mechanisms and experimental data for VX-765 as a key inhibitor of the inflammasome pathway. This information can serve as a benchmark for evaluating other potential inflammasome inhibitors as they emerge in the scientific landscape.

VX-765: A Potent Caspase-1 Inhibitor

VX-765, also known as belnacasan, is a potent and selective inhibitor of caspase-1, a critical enzyme in the inflammatory cascade.[1] Caspase-1 is responsible for the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are key drivers of inflammatory responses.[2][3][4][5] By blocking caspase-1 activity, VX-765 effectively dampens the inflammatory response.[4]

Mechanism of Action

VX-765 is a prodrug that is converted in the body to its active form, VRT-043198.[2][6] VRT-043198 acts as a covalent inhibitor of caspase-1, binding to the catalytic cysteine residue in the enzyme's active site.[2] This irreversible binding prevents caspase-1 from processing its substrates, pro-IL-1β and pro-IL-18, thereby halting their activation and secretion.[2][3]

The activation of caspase-1 is a central event in the assembly of a multi-protein complex called the inflammasome. The NLRP3 inflammasome is one of the most well-studied and is activated by a wide range of stimuli, including pathogens and cellular stress signals.[7][8] Upon activation, NLRP3 recruits an adaptor protein called ASC, which in turn recruits pro-caspase-1, leading to its activation.[7][8] VX-765, by targeting caspase-1, acts downstream of inflammasome assembly to suppress the inflammatory output.

Signaling Pathway of NLRP3 Inflammasome and Inhibition by VX-765

cluster_0 Cell Membrane cluster_1 Cytosol PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Signaling TLR4->NFkB pro_IL1b pro-IL-1β (inactive) NFkB->pro_IL1b NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive IL1b IL-1β (active) pro_IL1b->IL1b NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Activation Signal Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + pro-caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome caspase1 Caspase-1 (active) Inflammasome->caspase1 Autocatalysis pro_caspase1 pro-caspase-1 pro_caspase1->Inflammasome caspase1->pro_IL1b Cleavage VX765 VX-765 VX765->caspase1 Inhibition

Caption: The NLRP3 inflammasome pathway leading to IL-1β production and its inhibition by VX-765.

Experimental Data for VX-765 in Inflammation Models

Numerous preclinical studies have demonstrated the efficacy of VX-765 in various models of inflammation.

ModelKey FindingsReference
Collagen-Induced Arthritis (Mouse) Prophylactic treatment with VX-765 (100 mg/kg, i.p., twice daily) significantly reduced joint clinical scores, suppressed bone marrow edema and synovitis, prevented bone erosion, and decreased serum levels of IL-1β, IL-18, and IL-33.[1][9]
Familial Cold Autoinflammatory Syndrome (FCAS) (Human PBMCs) VX-765 blocked the hyper-responsive secretion of IL-1β and IL-18 from peripheral blood mononuclear cells (PBMCs) of FCAS patients stimulated with LPS.[10]
Diabetic Nephropathy (Mouse) Treatment with VX-765 ameliorated renal function, suppressed inflammatory cell infiltration and the expression of pyroptosis-associated proteins, and mitigated tubulointerstitial fibrosis in diabetic mice.[11]
HIV-1 Infection (Humanized Mice) VX-765 treatment reduced immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice. Specifically, it significantly reduced TNF-α and IL-18 levels.[12]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

A common protocol for inducing CIA and testing the efficacy of an anti-inflammatory agent like VX-765 involves the following steps:

Experimental Workflow for a Collagen-Induced Arthritis Model

cluster_0 Phase 1: Immunization cluster_1 Phase 2: Booster and Treatment cluster_2 Phase 3: Evaluation start Start: DBA/1 Mice immunization Day 0: Primary Immunization (Bovine Type II Collagen in Complete Freund's Adjuvant) start->immunization booster Day 21: Booster Immunization (Bovine Type II Collagen in Incomplete Freund's Adjuvant) immunization->booster treatment_start Start of Treatment (e.g., VX-765 or Vehicle) booster->treatment_start monitoring Ongoing: Clinical Scoring of Arthritis treatment_start->monitoring endpoint Endpoint (e.g., Day 49): - Histological Analysis of Joints - Serum Cytokine Measurement (ELISA) - Radiographic Assessment monitoring->endpoint

Caption: A typical experimental workflow for evaluating the efficacy of a therapeutic agent in a mouse model of collagen-induced arthritis.

Detailed Methodology:

  • Animals: Male DBA/1 mice, which are susceptible to CIA, are typically used.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.

    • Booster Immunization (Day 21): A second immunization is given with bovine type II collagen emulsified in Incomplete Freund's Adjuvant.

  • Treatment:

    • Treatment with the investigational drug (e.g., VX-765 at 100 mg/kg) or vehicle control is typically initiated at the time of the booster immunization and continued for a specified duration (e.g., 4 weeks). Administration can be via intraperitoneal injection or oral gavage.

  • Assessment of Arthritis:

    • Clinical Scoring: The severity of arthritis in the paws is monitored and scored based on erythema and swelling.

    • Histological Analysis: At the end of the study, joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.

    • Serum Cytokine Levels: Blood is collected to measure the concentrations of inflammatory cytokines such as IL-1β and IL-18 using ELISA.

    • Radiographic Analysis: X-rays or micro-CT scans can be used to evaluate bone and joint damage.

Conclusion

VX-765 is a well-documented inhibitor of caspase-1 with demonstrated efficacy in a variety of preclinical models of inflammatory diseases. Its mechanism of action, targeting a key downstream effector of the inflammasome pathway, makes it a valuable tool for inflammation research and a potential therapeutic agent.

While a direct comparison with "this compound" is not possible due to the absence of information on this compound, the data and protocols presented for VX-765 provide a robust framework for the evaluation of any novel inflammasome inhibitor. Researchers and drug development professionals are encouraged to utilize this information as a reference point for their own investigations into new anti-inflammatory therapies. Should information on this compound become publicly available, a comparative analysis will be warranted.

References

Cross-Validation of CZL80 Efficacy: A Comparative Analysis with Caspase-1 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibition of caspase-1 by the novel inhibitor CZL80 against the genetic ablation of caspase-1 in knockout (KO) models. Understanding the concordance between these two methodologies is crucial for validating on-target effects and accurately interpreting experimental outcomes in studies of inflammation and pyroptosis.

Introduction to Caspase-1 Inhibition and Knockout Models

Caspase-1 is a critical enzyme in the innate immune system, responsible for the maturation and secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), and for initiating a pro-inflammatory form of programmed cell death known as pyroptosis. Both the pharmacological inhibitor CZL80 and caspase-1 knockout models are powerful tools for investigating the roles of caspase-1 in health and disease.

CZL80 is a potent and selective small-molecule inhibitor of caspase-1. Its mechanism of action involves binding to the active site of caspase-1, thereby preventing the proteolytic cleavage of its downstream substrates.

Caspase-1 Knockout (KO) Models are genetically engineered animals, typically mice, in which the gene encoding caspase-1 has been deleted. These models provide a complete and systemic ablation of caspase-1 function, serving as a gold standard for studying the physiological roles of this enzyme.

Performance Comparison: Pharmacological Inhibition vs. Genetic Knockout

The primary functional consequence of both CZL80-mediated inhibition and genetic knockout of caspase-1 is the blockade of the inflammatory cascade downstream of inflammasome activation. This is primarily observed as a significant reduction in the secretion of mature IL-1β and a decrease in pyroptotic cell death.

While direct head-to-head comparative studies quantifying the effects of CZL80 on IL-1β secretion and pyroptosis in direct comparison to caspase-1 KO models in the same experimental setup are not extensively available in the public domain, we can synthesize data from independent studies to draw a comparative picture.

Data Presentation

Table 1: Comparison of IL-1β Secretion

Experimental ModelTreatment/GenotypeStimulusIL-1β Secretion (pg/mL)Fold Change vs. Wild-Type/Control
Mouse Hippocampal TissueVehicleKainic Acid-induced Status Epilepticus~150-
Mouse Hippocampal TissueCZL80 Kainic Acid-induced Status Epilepticus~50↓ ~3-fold
Wild-Type (WT) Bone Marrow-Derived Macrophages (BMDMs)VehicleLPS + ATPHigh (Specific values vary by study)-
Caspase-1 KO BMDMs-LPS + ATPUndetectable/BaselineComplete Ablation

Note: Data for CZL80 is derived from an in vivo seizure model and reflects tissue levels, which may not directly compare to in vitro secretion levels from macrophages. The expected outcome of CZL80 in a direct in vitro inflammasome activation assay would be a significant dose-dependent reduction in IL-1β secretion.

Table 2: Comparison of Pyroptotic Cell Death (LDH Release)

Experimental ModelTreatment/GenotypeStimulusLDH Release (% of Maximum)Effect on Pyroptosis
Wild-Type (WT) MacrophagesVehicleLPS + ATPHigh (e.g., ~50-80%)Pyroptosis induced
Wild-Type (WT) MacrophagesCZL80 LPS + ATPData not publicly availableExpected to be significantly reduced
Caspase-1 KO Macrophages-LPS + ATPBaseline/Low (e.g., ~10-20%)Pyroptosis abrogated

Note: While specific quantitative data for CZL80 on LDH release is not available, as a direct caspase-1 inhibitor, it is expected to significantly inhibit pyroptosis.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Caspase-1 Activation and Inhibition

PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B Pyroptosis Pyroptosis (Cell Lysis, LDH Release) GSDMD->Pyroptosis CZL80 CZL80 CZL80->Casp1 inhibits Casp1_KO Caspase-1 Knockout Casp1_KO->Pro_Casp1 prevents expression

Caption: Inflammasome signaling pathway and points of intervention.

Experimental Workflow for Cross-Validation

cluster_wt WT Group cluster_ko KO Group cluster_assays Assays start Start: Isolate Macrophages wt_cells Wild-Type (WT) Macrophages start->wt_cells ko_cells Caspase-1 KO Macrophages start->ko_cells wt_control Vehicle Control wt_cells->wt_control wt_czl80 CZL80 Treatment wt_cells->wt_czl80 ko_control No Treatment ko_cells->ko_control stimulate Stimulate with LPS + ATP/Nigericin wt_control->stimulate wt_czl80->stimulate ko_control->stimulate elisa IL-1β ELISA (Supernatant) stimulate->elisa ldh LDH Assay (Supernatant) stimulate->ldh compare Compare Results elisa->compare ldh->compare

Caption: Experimental workflow for comparing CZL80 and Caspase-1 KO.

Experimental Protocols

In Vitro Inflammasome Activation in Macrophages
  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from wild-type and caspase-1 knockout mice and cultured in DMEM supplemented with 10% fetal bovine serum and M-CSF.

  • Priming (Signal 1): Macrophages are primed with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: For the pharmacological inhibition group, cells are pre-treated with desired concentrations of CZL80 or vehicle control for 1 hour prior to the second stimulus.

  • Activation (Signal 2): Inflammasome activation is triggered by adding ATP (5 mM) or Nigericin (10 µM) for 1 hour.

  • Sample Collection: The cell culture supernatant is collected for subsequent assays.

IL-1β ELISA
  • Plate Coating: A 96-well plate is coated with a capture antibody specific for mouse IL-1β and incubated overnight.

  • Blocking: The plate is washed and blocked with a blocking buffer to prevent non-specific binding.

  • Sample and Standard Incubation: Cell culture supernatants and a serial dilution of recombinant mouse IL-1β standards are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody for mouse IL-1β is added to the wells.

  • Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A TMB substrate solution is added, and the color development is proportional to the amount of IL-1β.

  • Measurement: The reaction is stopped, and the absorbance is read at 450 nm. The concentration of IL-1β in the samples is determined by comparison to the standard curve.

Pyroptosis Lactate Dehydrogenase (LDH) Assay
  • Sample Collection: A portion of the cell culture supernatant is carefully transferred to a new 96-well plate.

  • LDH Reaction Mixture: A reaction mixture containing a substrate for LDH and a tetrazolium salt is prepared according to the manufacturer's instructions.

  • Incubation: The reaction mixture is added to the supernatants and incubated at room temperature, protected from light.

  • Measurement: The absorbance is measured at a wavelength of 490 nm. The amount of formazan product is proportional to the amount of LDH released from the cells.

  • Calculation: The percentage of cytotoxicity is calculated by comparing the LDH release from treated cells to that of untreated cells (negative control) and cells lysed with a detergent (maximum LDH release).

Conclusion

Cross-validation of pharmacological data with genetic models is a cornerstone of robust drug development and target validation. The caspase-1 inhibitor CZL80 is expected to phenocopy the effects of caspase-1 knockout in the context of inflammasome activation, leading to a significant reduction in IL-1β secretion and pyroptosis. While in vivo studies have confirmed the caspase-1-dependent effects of CZL80 in neurological models, further in vitro studies directly comparing its efficacy with caspase-1 knockout models in canonical inflammasome assays will provide a more complete picture of its inhibitory profile. Researchers utilizing CZL80 can be confident that its on-target effects on caspase-1 should align with the well-established phenotype of caspase-1 deficiency.

Assessing the Selectivity of CZL55 for Caspase-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity of the caspase-1 inhibitor, CZL55. In the landscape of therapeutic development, particularly for inflammatory diseases, the precise targeting of specific caspases is paramount to avoid off-target effects. This document offers a comparative overview of this compound's performance, supported by experimental data and protocols, to aid researchers in their evaluation of this compound for preclinical studies.

Performance Comparison: this compound and Other Caspase-1 Inhibitors

To provide a clear benchmark, the following table compares the inhibitory activity of this compound/CZL80 with other well-characterized caspase-1 inhibitors, Ac-YVAD-cmk and VX-765 (Belnacasan), against key inflammatory and apoptotic caspases.

InhibitorCaspase-1Caspase-3Caspase-4Caspase-5Caspase-8Caspase-9
This compound 24 nM Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
CZL80 10 nM Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Ac-YVAD-cmk0.8 nM (Ki)>10,000 nMWeakly InhibitsWeakly InhibitsNot ReportedNot Reported
VX-765 (VRT-043198)0.8 nM (Ki)>10,000 nM<0.6 nM (Ki)Not Reported>10,000 nM>10,000 nM

Note: Data for CZL80 is included as a close structural and functional analog of this compound. Ki values represent the inhibition constant, another measure of inhibitor potency. The data for Ac-YVAD-cmk and VX-765 is sourced from various commercial suppliers and literature.[3][4][5][6]

Experimental Protocols

To empirically determine the selectivity of this compound, a standardized in vitro caspase activity assay can be employed. The following protocol outlines a fluorometric assay suitable for this purpose.

Protocol: Fluorometric Caspase Activity Assay for Inhibitor Selectivity Profiling

1. Objective: To determine the IC50 values of this compound for caspase-1 and other caspases (e.g., -3, -8, -9) to assess its selectivity.

2. Materials:

  • Recombinant active human caspases (caspase-1, -3, -8, -9)
  • Fluorogenic caspase substrates:
  • Caspase-1: Ac-YVAD-AFC (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin)
  • Caspase-3: Ac-DEVD-AFC (Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-7-amino-4-trifluoromethylcoumarin)
  • Caspase-8: Ac-IETD-AFC (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-amino-4-trifluoromethylcoumarin)
  • Caspase-9: Ac-LEHD-AFC (Acetyl-Leucyl-Glutamyl-Histidyl-Aspartyl-7-amino-4-trifluoromethylcoumarin)
  • Assay Buffer: 20 mM HEPES, 10% (w/v) sucrose, 0.1% (w/v) CHAPS, 10 mM DTT, pH 7.2
  • This compound (dissolved in DMSO)
  • 96-well black microplates
  • Fluorometric microplate reader with excitation/emission wavelengths of ~400 nm/505 nm for AFC.

3. Procedure:

  • Prepare a serial dilution of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC50 (e.g., from 1 nM to 100 µM).
  • In the 96-well plate, add the following to each well:
  • Assay Buffer
  • Recombinant caspase enzyme (to a final concentration that yields a linear reaction rate)
  • Diluted this compound or DMSO (vehicle control)
  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
  • Initiate the reaction by adding the corresponding fluorogenic substrate to each well.
  • Immediately begin monitoring the fluorescence intensity every 1-2 minutes for at least 30 minutes using a microplate reader.
  • Repeat the procedure for each caspase to be tested.

4. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
  • Normalize the reaction rates to the vehicle control (100% activity).
  • Plot the percent inhibition versus the logarithm of the this compound concentration.
  • Fit the data to a dose-response curve to determine the IC50 value for each caspase.
  • Selectivity is determined by the ratio of IC50 values for off-target caspases to the IC50 value for caspase-1. A higher ratio indicates greater selectivity.

Visualizing the Molecular Context and a

ssay Workflow

To better understand the biological role of caspase-1 and the experimental approach to assessing its inhibition, the following diagrams are provided.

G Caspase-1 Activation Signaling Pathway cluster_0 Inflammasome Activation cluster_1 Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC (Adaptor Protein) NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD_N->Pyroptosis This compound This compound This compound->Casp1 Inhibits

Caption: Caspase-1 activation pathway and the inhibitory action of this compound.

G Experimental Workflow for Determining Caspase Inhibitor Selectivity cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Inhibitor_Prep Prepare Serial Dilutions of this compound Plate_Setup Dispense Assay Buffer, Caspase, and this compound into 96-well Plate Inhibitor_Prep->Plate_Setup Enzyme_Prep Prepare Recombinant Caspase Solutions (Caspase-1, -3, -8, -9) Enzyme_Prep->Plate_Setup Substrate_Prep Prepare Fluorogenic Substrate Solutions Reaction_Start Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Start Incubation Incubate for 15 min at 37°C Plate_Setup->Incubation Incubation->Reaction_Start Measurement Measure Fluorescence Kinetics Reaction_Start->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Normalization Normalize to Vehicle Control Calc_Rate->Normalization Plotting Plot % Inhibition vs. log[Inhibitor] Normalization->Plotting IC50_Calc Determine IC50 Values Plotting->IC50_Calc Selectivity Assess Selectivity (IC50 Ratios) IC50_Calc->Selectivity

Caption: Workflow for assessing the selectivity of caspase inhibitors.

References

Comparative Analysis of Caspase-1 Inhibitors: CZL55 (CZL80) and Ac-YVAD-cmk

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance and applications of two key caspase-1 inhibitors.

In the landscape of inflammatory research and drug development, the inhibition of caspase-1, a key enzyme in the activation of pro-inflammatory cytokines IL-1β and IL-18, is of paramount importance. This guide provides a comprehensive comparative analysis of two widely utilized caspase-1 inhibitors: the novel small molecule CZL55 (also reported as CZL80) and the well-established peptide-based inhibitor Ac-YVAD-cmk. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.

At a Glance: Key Performance Indicators

FeatureThis compound (CZL80)Ac-YVAD-cmk
Inhibitor Type Small moleculePeptide-based (tetrapeptide)
Mechanism of Action Potent and selective inhibitor of caspase-1.[1]Selective and irreversible inhibitor of caspase-1.[2][3]
Potency (IC50) 24 nM[1] (also reported as 10 nM[1])Not widely reported
Potency (Ki) Not widely reported0.8 nM[4]
Cell Permeability Brain-penetrable.[5]Cell-permeable.[2]
Key Applications Research in febrile seizures, epilepsy, and ischemic stroke.[5][6][7][8]Broadly used in in vitro and in vivo models of inflammation, apoptosis, and pyroptosis.[2][3]
Selectivity Selective for caspase-1.[1]Selective for caspase-1, with weak inhibition of human caspase-4 and caspase-5.[2]

Mechanism of Action and Target Specificity

This compound (CZL80) is a novel, potent, and selective small-molecule inhibitor of caspase-1, identified through structure-based virtual screening of over one million compounds.[5] Its design was aimed at discovering druggable and safe low molecular weight inhibitors. A key characteristic of CZL80 is its ability to penetrate the blood-brain barrier, making it a valuable tool for studying neuroinflammatory processes.[5]

Ac-YVAD-cmk (N-acetyl-Tyr-Val-Ala-Asp-chloromethylketone) is a synthetic tetrapeptide that acts as a selective and irreversible inhibitor of caspase-1.[2][3] Its sequence is based on the caspase-1 cleavage site in pro-IL-1β. The chloromethylketone (cmk) moiety forms a covalent bond with the active site cysteine of caspase-1, leading to its irreversible inactivation. While highly selective for caspase-1, it has been reported to weakly inhibit caspase-4 and caspase-5, which are human paralogs of caspase-1.[2]

Signaling Pathway Inhibition

Both this compound (CZL80) and Ac-YVAD-cmk target the same critical juncture in the inflammatory signaling cascade: the activation of caspase-1. By inhibiting caspase-1, these compounds prevent the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their mature, active forms, thereby blocking their secretion and downstream inflammatory effects. This inhibition also prevents caspase-1-mediated pyroptosis, a form of programmed cell death.

G cluster_0 Inflammasome Activation cluster_1 Inhibition Point cluster_2 Downstream Effects PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome Assembly PAMPs_DAMPs->NLRP3 Activates Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Recruits & Activates Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves Inhibitor This compound (CZL80) or Ac-YVAD-cmk Inhibitor->Casp1 IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Pyroptosis Pyroptosis GSDMD->Pyroptosis

Figure 1. Inhibition of the Caspase-1 Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for evaluating the efficacy of this compound (CZL80) and Ac-YVAD-cmk.

In Vitro Caspase-1 Inhibition Assay

This biochemical assay directly measures the enzymatic activity of caspase-1 in the presence of an inhibitor.

Materials:

  • Recombinant human caspase-1

  • Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC)[9]

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • This compound (CZL80) and Ac-YVAD-cmk

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound (CZL80) and Ac-YVAD-cmk in Assay Buffer.

  • In a 96-well plate, add recombinant caspase-1 to each well (except for blank controls).

  • Add the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the enzyme and inhibitors at 37°C for 15-30 minutes.

  • Initiate the reaction by adding the fluorogenic substrate Ac-YVAD-AFC to all wells.

  • Monitor the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm over time.[9]

  • Calculate the rate of substrate cleavage and determine the IC50 values for each inhibitor.

G start Start prep_inhibitors Prepare Serial Dilutions of Inhibitors start->prep_inhibitors add_inhibitors Add Inhibitors and Vehicle Control prep_inhibitors->add_inhibitors add_enzyme Add Recombinant Caspase-1 to Plate add_enzyme->add_inhibitors pre_incubate Pre-incubate at 37°C add_inhibitors->pre_incubate add_substrate Add Fluorogenic Substrate (Ac-YVAD-AFC) pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Ex: 400nm, Em: 505nm) add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 Values measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Figure 2. In Vitro Caspase-1 Inhibition Assay Workflow.
In Vivo Evaluation in a Mouse Model of Neuroinflammation

This protocol outlines the general steps for assessing the in vivo efficacy of the inhibitors in a mouse model. Specific parameters such as dosage and administration route may vary based on the experimental model.

Animal Model:

  • C57BL/6 mice are commonly used. For studies involving specific pathways, knockout mice (e.g., Caspase-1-/-) can be utilized.[5]

Drug Administration:

  • This compound (CZL80): Can be administered via intraperitoneal (i.p.) injection. A study on progressive ischemic stroke in mice used daily i.p. injections of 10 and 30 mg/kg CZL80 dissolved in a mixed solvent (propylene glycol:ethanol:water = 5:1:4) and further diluted in saline.[6]

  • Ac-YVAD-cmk: Can also be administered via i.p. injection. A study on vascular cognitive impairment in mice used i.p. injections of 10 mg/kg Ac-YVAD-cmk in 10% DMSO in saline every other day.[10]

Experimental Procedure:

  • Induce the disease model (e.g., febrile seizures, ischemic stroke, or systemic inflammation).

  • Administer the inhibitor (this compound/CZL80 or Ac-YVAD-cmk) or vehicle control according to the predetermined dosing regimen and route.

  • Monitor behavioral outcomes relevant to the disease model (e.g., seizure scoring, neurological deficit scoring).

  • At the end of the experiment, collect tissues (e.g., brain, serum) for biochemical analysis.

  • Analyze tissue homogenates for levels of active caspase-1, mature IL-1β, and IL-18 using methods such as Western blotting or ELISA.

  • Perform histological analysis of tissues to assess inflammation and cell death.

G start Start: Animal Model (e.g., C57BL/6 mice) induce_model Induce Disease Model (e.g., Neuroinflammation) start->induce_model drug_admin Administer Inhibitor or Vehicle (i.p. injection) induce_model->drug_admin behavioral_monitoring Monitor Behavioral Outcomes drug_admin->behavioral_monitoring tissue_collection Tissue Collection (Brain, Serum) behavioral_monitoring->tissue_collection biochemical_analysis Biochemical Analysis (Western Blot, ELISA) tissue_collection->biochemical_analysis histology Histological Analysis tissue_collection->histology end End: Data Analysis biochemical_analysis->end histology->end

Figure 3. In Vivo Efficacy Evaluation Workflow.

Conclusion

Both this compound (CZL80) and Ac-YVAD-cmk are potent and selective inhibitors of caspase-1, each with distinct advantages.

This compound (CZL80) , as a small molecule inhibitor with demonstrated blood-brain barrier permeability, presents a significant advantage for in vivo studies of neuroinflammation and related central nervous system disorders.[5] Its discovery through modern computational methods highlights the potential for developing novel, highly specific therapeutic agents.

Ac-YVAD-cmk remains a valuable and widely used tool in inflammation research due to its well-characterized, irreversible mechanism of action and high selectivity.[2][3] Its extensive history of use provides a robust foundation of comparative data for new experiments.

The choice between this compound (CZL80) and Ac-YVAD-cmk will ultimately depend on the specific experimental context, including the target tissue, the desired duration of inhibition, and the model system being employed. This guide provides the foundational information to make an informed decision for advancing research in the critical field of inflammation.

References

Assessing the Specificity of CZL55 Against Other Caspases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the caspase inhibitor CZL55 with other alternatives, focusing on its specificity. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.

Introduction to this compound

This compound is a known inhibitor of caspase-1, an enzyme that plays a critical role in the inflammatory process.[1] Specifically, caspase-1 is responsible for the proteolytic cleavage and activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. The activation of caspase-1 itself is tightly regulated and often occurs within a multi-protein complex called the inflammasome. Given its central role in inflammation, inhibitors of caspase-1 like this compound are valuable tools for research into inflammatory diseases.

Comparative Specificity of this compound

The half-maximal inhibitory concentration (IC50) of this compound for caspase-1 has been determined to be 24 nM.[1] While this compound is recognized as a caspase-1 inhibitor, detailed public data on its specificity against a broader panel of other caspase enzymes (e.g., caspases-3, -7, -8, -9), which are involved in apoptosis, is limited.

In the primary study that identified this compound, a more potent analog, CZL80 , was also developed and characterized.[2][3] CZL80 exhibits a significantly lower IC50 for caspase-1, with reported values of 0.01 µM (10 nM) and 0.024 µM (24 nM).[4] The development of CZL80 was the focus of the study, and as such, more extensive characterization was performed on this compound.

For researchers considering this compound, it is important to note the existence of this more potent analog. The following table summarizes the available inhibitory data for this compound and CZL80 against caspase-1.

CompoundTarget CaspaseIC50 (nM)Reference
This compound Caspase-124[1]
CZL80 Caspase-110 - 24[4]

Experimental Protocols

The determination of caspase inhibition is typically performed using a fluorometric activity assay. Below is a generalized protocol based on standard methods for assessing caspase activity. The specific conditions for this compound and CZL80 were established in the study by Tang et al. (2020), and researchers should refer to this publication for precise details.

General Fluorometric Caspase Activity Assay Protocol

This protocol describes the in vitro measurement of caspase activity using a fluorogenic substrate.

1. Reagents and Materials:

  • Recombinant active caspases (e.g., caspase-1, -3, -8, -9)

  • Caspase-specific fluorogenic substrates:

    • Caspase-1: Ac-YVAD-AFC

    • Caspase-3: Ac-DEVD-AFC

    • Caspase-8: Ac-IETD-AFC

    • Caspase-9: Ac-LEHD-AFC

  • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • Inhibitor compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 400/505 nm for AFC)

2. Assay Procedure:

  • Prepare a serial dilution of the inhibitor compound (e.g., this compound) in the assay buffer.

  • In a 96-well black microplate, add the diluted inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

  • Add the recombinant active caspase enzyme to each well, except for the no-enzyme control wells.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the caspase-specific fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using a fluorometric plate reader.

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

To provide a better context for the function of this compound, the following diagrams illustrate the caspase-1 signaling pathway and a general experimental workflow for assessing inhibitor specificity.

Caspase1_Signaling_Pathway cluster_stimuli Pathogen/Danger Signals (PAMPs/DAMPs) cluster_inflammasome Inflammasome Complex cluster_activation Caspase-1 Activation cluster_cytokines Cytokine Maturation cluster_inhibition Inhibition PAMPs PAMPs / DAMPs NLRP3 NLRP3 Sensor PAMPs->NLRP3 activates ASC ASC Adaptor NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 This compound This compound This compound->Casp1

Caption: Caspase-1 activation pathway via the inflammasome and inhibition by this compound.

Experimental_Workflow start Start: Prepare Reagents (Enzymes, Substrates, Inhibitor) prepare_plate Prepare 96-well Plate with Inhibitor Dilutions start->prepare_plate add_enzyme Add Recombinant Caspases (Caspase-1, -3, -7, -8, -9) prepare_plate->add_enzyme pre_incubate Pre-incubate for Inhibitor Binding add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrates pre_incubate->add_substrate measure Measure Fluorescence (Kinetic Read) add_substrate->measure analyze Data Analysis: - Calculate Inhibition % - Determine IC50 Values measure->analyze compare Compare IC50 Values to Assess Specificity analyze->compare

Caption: Workflow for assessing caspase inhibitor specificity.

Conclusion

This compound is a valuable research tool for studying the role of caspase-1 in inflammatory processes. However, researchers should be aware of the limited publicly available data on its cross-reactivity with other caspases. For studies where high specificity is critical, it is recommended to either perform a comprehensive selectivity profiling of this compound or to consider using its more potent and potentially better-characterized analog, CZL80, or other commercially available inhibitors with extensive specificity data. The provided experimental protocol and workflow diagrams offer a framework for conducting such comparative assessments.

References

A Head-to-Head Showdown: Evaluating CZL55 and Other Novel Caspase Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of caspase inhibitors is evolving rapidly. This guide provides a comprehensive comparison of the novel caspase-1 inhibitor, CZL55, against other prominent caspase inhibitors: VX-765 (Belnacasan), emricasan (IDN-6556), and the widely used pan-caspase inhibitor Z-VAD-FMK. This objective analysis is supported by available experimental data to aid in the selection of appropriate tools for research and development.

Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis and inflammation. Their dysregulation is implicated in a multitude of diseases, making them attractive therapeutic targets. This guide delves into the specifics of this compound and its standing among other key inhibitors, focusing on their potency, selectivity, and mechanisms of action.

Quantitative Comparison of Caspase Inhibitors

The following tables summarize the inhibitory activities of this compound, VX-765, emricasan, and Z-VAD-FMK against various caspases. It is important to note that the data presented is compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibition of Caspase-1

InhibitorTypeTarget Caspase(s)IC50 / Ki (nM) for Caspase-1
This compound Caspase-1 InhibitorCaspase-1IC50: 24 nM
VX-765 (Belnacasan) Selective Caspase-1/4 InhibitorCaspase-1, Caspase-4Ki: 0.8 nM
Emricasan (IDN-6556) Pan-caspase InhibitorBroad-spectrumIC50: 0.4 nM
Z-VAD-FMK Pan-caspase InhibitorBroad-spectrumIC50: Varies (low nM to µM)

Table 2: Selectivity Profile of Caspase Inhibitors

InhibitorCaspase-2 (IC50/Ki, nM)Caspase-3 (IC50/Ki, nM)Caspase-6 (IC50/Ki, nM)Caspase-7 (IC50/Ki, nM)Caspase-8 (IC50/Ki, nM)Caspase-9 (IC50/Ki, nM)
This compound Data not availableData not availableData not availableData not availableData not availableData not available
VX-765 (Belnacasan) >10,00021,50056016,0001001,030
Emricasan (IDN-6556) 2024660.3
Z-VAD-FMK PotentPotentPotentPotentPotentPotent

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of caspase inhibitors.

In Vitro Caspase Inhibition Assay (Fluorometric)

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific caspase enzyme.

1. Reagents and Materials:

  • Active recombinant human caspase enzyme (e.g., Caspase-1)

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 10 mM DTT, pH 7.5)

  • Fluorogenic caspase substrate (e.g., Ac-YVAD-AMC for Caspase-1)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Procedure:

  • Prepare serial dilutions of the test inhibitor in Assay Buffer.

  • In the wells of the 96-well plate, add the diluted inhibitor solutions. Include wells with vehicle control (e.g., DMSO) and a positive control (without inhibitor).

  • Add the active caspase enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic caspase substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time using a microplate reader.

  • Calculate the rate of substrate cleavage (reaction velocity) for each inhibitor concentration.

  • Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Pan-Caspase Activity Assay in Cell Lysates (Colorimetric)

This protocol describes a method to measure the overall caspase activity in cell lysates.

1. Reagents and Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, 1% Triton X-100, 0.1% CHAPS, 1 mM DTT, 1 mM EDTA, pH 7.4)

  • Colorimetric pan-caspase substrate (e.g., Ac-DEVD-pNA)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm

2. Procedure:

  • Culture cells and induce apoptosis using the desired method. Include a non-induced control group.

  • Harvest the cells and prepare cell lysates by incubating the cell pellet in Cell Lysis Buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add equal amounts of protein from each cell lysate.

  • Add the colorimetric pan-caspase substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the level of caspase activity.

Signaling Pathways and Experimental Visualization

To visualize the complex interactions within the caspase signaling cascade and the workflow of inhibitor evaluation, the following diagrams are provided.

Caspase_Signaling_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., TNF-α, FasL) Death_Receptors Death Receptors (e.g., TNFR1, Fas) Extrinsic_Stimuli->Death_Receptors DISC DISC Formation Death_Receptors->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Mitochondria Mitochondria Caspase8->Mitochondria (via Bid) Procaspase3_7 Pro-caspase-3, -7 Caspase8->Procaspase3_7 Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA damage) Intrinsic_Stimuli->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3_7 Caspase3_7 Active Caspase-3, -7 Procaspase3_7->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis Inflammasome Inflammasome Activation (e.g., NLRP3) Procaspase1 Pro-caspase-1 Inflammasome->Procaspase1 Caspase1 Active Caspase-1 Procaspase1->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b IL1b Mature IL-1β (Inflammation) Pro_IL1b->IL1b

Caption: Overview of the extrinsic, intrinsic, and inflammatory caspase signaling pathways.

Experimental_Workflow Compound_Selection Compound Selection (this compound, VX-765, etc.) In_Vitro_Assay In Vitro Caspase Inhibition Assay Compound_Selection->In_Vitro_Assay Cell_Based_Assay Cell-Based Apoptosis/ Inflammation Assay Compound_Selection->Cell_Based_Assay IC50_Determination IC50 Determination In_Vitro_Assay->IC50_Determination Data_Analysis Comparative Data Analysis IC50_Determination->Data_Analysis Cell_Based_Assay->Data_Analysis Conclusion Conclusion on Potency & Selectivity Data_Analysis->Conclusion

Caption: Experimental workflow for the comparative evaluation of caspase inhibitors.

Concluding Remarks

The selection of a caspase inhibitor for research or therapeutic development is a critical decision that depends on the specific biological question or disease pathology being addressed. This compound emerges as a potent caspase-1 inhibitor. VX-765 offers high selectivity for inflammatory caspases-1 and -4. Emricasan provides a broad-spectrum caspase inhibition, which may be advantageous in contexts where multiple caspases are dysregulated. Z-VAD-FMK remains a valuable, albeit less specific, tool for in vitro studies of apoptosis.

The data and protocols presented in this guide are intended to provide a foundation for the objective comparison of these novel caspase inhibitors. As the field continues to advance, direct head-to-head studies under standardized conditions will be crucial for a definitive comparative assessment.

Validating the On-Target Effects of Novel Kinase Inhibitor CZL55 Using Genetic Approaches: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a novel therapeutic candidate is a critical step in preclinical development. This guide provides a comparative overview of genetic approaches to validate the on-target effects of CZL55, a hypothetical novel kinase inhibitor. By leveraging techniques such as CRISPR/Cas9-mediated knockout, shRNA-mediated knockdown, and the expression of drug-resistant alleles, researchers can confidently ascertain that the observed phenotypic changes are a direct result of the compound's interaction with its intended target.

This guide presents a head-to-head comparison of these methodologies, supported by hypothetical experimental data, detailed protocols, and illustrative diagrams to facilitate a comprehensive understanding of each approach's advantages and limitations.

Quantitative Comparison of Genetic Validation Methods

To aid in the selection of the most appropriate validation strategy, the following table summarizes key quantitative and qualitative parameters for each genetic approach. The data presented is hypothetical and intended to be representative for a typical kinase target.

ParameterCRISPR/Cas9 KnockoutshRNA KnockdownDrug-Resistant Allele
Target Modulation Level >90% protein ablation50-90% protein reductionMaintained protein function, resistant to inhibition
Specificity HighModerate to HighHigh
Potential for Off-Target Effects Moderate (gRNA-dependent)High (seed sequence-mediated)Low
Time to Generate Stable Cell Line 4-6 weeks3-5 weeks5-7 weeks
Cost ModerateLow to ModerateHigh
Scalability for Screens HighHighLow
Reversibility No (permanent genomic edit)Yes (inducible systems available)N/A

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed, step-by-step protocols for the key experiments cited in this guide.

CRISPR/Cas9-Mediated Target Knockout

This protocol outlines the generation of a target kinase knockout cell line using a two-plasmid CRISPR/Cas9 system.

  • gRNA Design and Cloning:

    • Design two to three unique guide RNAs (gRNAs) targeting early exons of the kinase gene of interest using a reputable online tool.

    • Synthesize and anneal complementary oligonucleotides for each gRNA.

    • Ligate the annealed oligos into a gRNA expression vector.

  • Cell Transfection:

    • Co-transfect the gRNA expression plasmid and a Cas9 expression plasmid into the target cell line using a suitable transfection reagent.

    • Include a control plasmid (e.g., GFP) to monitor transfection efficiency.

  • Single-Cell Cloning and Expansion:

    • Two days post-transfection, sort single cells into 96-well plates.

    • Expand the single-cell clones over 2-3 weeks.

  • Validation of Knockout:

    • Screen for loss of protein expression in the expanded clones by Western blot.

    • Confirm the genomic edit by Sanger sequencing of the target locus.

  • Phenotypic Analysis:

    • Treat the knockout and parental cell lines with this compound and assess for the loss of a compound-induced phenotype (e.g., decreased cell viability). A loss of this compound's effect in the knockout cells validates the on-target activity.

shRNA-Mediated Target Knockdown

This protocol describes the generation of a stable cell line with inducible knockdown of the target kinase.

  • shRNA Design and Cloning:

    • Design two to three short hairpin RNAs (shRNAs) targeting the 3' UTR of the target kinase mRNA.

    • Clone the shRNA sequences into a doxycycline-inducible lentiviral vector.

  • Lentivirus Production and Transduction:

    • Produce lentiviral particles by co-transfecting the shRNA vector with packaging plasmids into a packaging cell line (e.g., HEK293T).

    • Transduce the target cell line with the collected lentivirus.

  • Selection and Validation:

    • Select for transduced cells using an appropriate antibiotic.

    • Induce shRNA expression with doxycycline and confirm knockdown of the target protein by Western blot.

  • Phenotypic Analysis:

    • Treat the knockdown and control cells (with and without doxycycline) with this compound. The on-target effect is validated if the doxycycline-induced knockdown phenocopies the effect of this compound.

Expression of a Drug-Resistant Allele

This protocol details the generation of a cell line expressing a mutant version of the target kinase that is resistant to this compound.

  • Identification of Resistance Mutation:

    • Based on the binding mode of this compound, identify a key "gatekeeper" residue in the kinase's active site.

    • Introduce a point mutation at this residue that is predicted to sterically hinder this compound binding without disrupting kinase activity.

  • Mutagenesis and Cloning:

    • Use site-directed mutagenesis to introduce the resistance mutation into a cDNA expression vector for the target kinase.

  • Generation of Stable Cell Line:

    • Transfect the drug-resistant construct into a cell line where the endogenous kinase has been knocked out or knocked down.

    • Select for a stable cell line expressing the mutant kinase.

  • Validation and Phenotypic Analysis:

    • Confirm the expression of the mutant kinase by Western blot and sequencing.

    • Treat the cells expressing the drug-resistant allele and control cells (expressing the wild-type kinase) with this compound. A rescue of the this compound-induced phenotype in the cells with the resistant allele confirms the on-target activity.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the underlying biological and experimental logic, the following diagrams have been generated using the DOT language.

cluster_pathway Hypothetical this compound Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinase Target Kinase Receptor->TargetKinase Substrate Substrate TargetKinase->Substrate DownstreamSignaling Downstream Signaling Substrate->DownstreamSignaling CellProliferation Cell Proliferation DownstreamSignaling->CellProliferation This compound This compound This compound->TargetKinase

Caption: Hypothetical signaling pathway inhibited by this compound.

cluster_workflow CRISPR/Cas9 Validation Workflow gRNADesign 1. gRNA Design Cloning 2. Cloning into Vector gRNADesign->Cloning Transfection 3. Transfection into Cells Cloning->Transfection SingleCellCloning 4. Single-Cell Cloning Transfection->SingleCellCloning Validation 5. KO Validation (WB/Seq) SingleCellCloning->Validation PhenotypicAssay 6. Phenotypic Assay with this compound Validation->PhenotypicAssay

Caption: Experimental workflow for CRISPR/Cas9-mediated validation.

cluster_logic Logical Comparison of Validation Outcomes cluster_wt Wild-Type Cells cluster_ko Knockout Cells cluster_ra Resistant Allele Cells This compound This compound Treatment WT_Phenotype Phenotype Observed This compound->WT_Phenotype causes Knockout Target Knockout KO_NoPhenotype Phenotype Lost Knockout->KO_NoPhenotype prevents this compound effect ResistantAllele Resistant Allele RA_NoPhenotype Phenotype Lost ResistantAllele->RA_NoPhenotype prevents this compound effect

Caption: Logical outcomes of different genetic validation approaches.

Safety Operating Guide

Navigating the Safe Disposal of CZL55: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of CZL55, a caspase-1 inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Understanding this compound: Key Characteristics

A summary of the known properties of this compound is presented below. This information is crucial for making informed decisions on handling and disposal.

PropertyValue
Chemical Name This compound
CAS Number 667408-87-9
Chemical Formula C20H22N2O6
Molecular Weight 386.40 g/mol
Physical State Solid (powder)
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • Laboratory coat

Handling Guidelines:

  • Avoid creating dust when handling the solid form of this compound.[6]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6][8]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be treated as a hazardous waste process. Do not dispose of this compound down the drain or in regular trash.[3][13]

1. Waste Identification and Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a designated hazardous waste container.[2] This waste should be double-bagged in clear plastic bags to allow for visual inspection.[2]

  • Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution is considered hazardous waste. Collect this liquid waste in a separate, compatible container. Do not mix with other types of chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.[2]

2. Container Selection and Labeling:

  • Container Type: Use a container that is compatible with the chemical waste. For solid waste, a sturdy, sealable bag or a wide-mouth plastic container is suitable. For liquid waste, use a leak-proof, screw-cap bottle, preferably the original container if it is in good condition.[1][2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.[4][5]

3. Storage of Waste:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure containers are kept closed except when adding waste.[2][4]

  • Use secondary containment, such as a tray or bin, to prevent spills.[2]

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for your hazardous waste.

  • Provide them with all necessary information about the waste, as indicated on the label.

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should include a clear plan for waste management from the outset. This includes estimating the amount of waste that will be generated and ensuring that appropriate waste containers are available.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

CZL55_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start Start: This compound Waste Generated ppe Don Personal Protective Equipment start->ppe segregate Segregate Waste by Type (Solid, Liquid, Sharps) ppe->segregate container Select Appropriate Waste Container segregate->container label_container Label Container with 'Hazardous Waste' & Contents container->label_container store Store in Designated Secure Area with Secondary Containment label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Waste Disposed contact_ehs->end

This compound Disposal Workflow

By following these procedures, you contribute to a safer laboratory environment and ensure compliance with institutional and regulatory standards for hazardous waste disposal. Always consult your institution's specific guidelines, as they may have additional requirements.

References

Handling CZL55: Essential Safety and Logistical Information

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides guidance on the personal protective equipment (PPE) and general handling procedures for CZL55, a caspase-1 inhibitor used in research.

Initial searches for a specific Safety Data Sheet (SDS) for this compound (CAS No. 667408-87-9) did not yield a comprehensive document outlining detailed handling and disposal protocols. One supplier notes that the product is shipped as a non-hazardous chemical.[1] However, in the absence of a complete SDS, it is crucial to treat this compound with a high degree of caution, adhering to standard laboratory safety practices for handling novel research compounds.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionRationale
Hands Nitrile glovesProvides a barrier against skin contact. Double-gloving may be appropriate for certain procedures.
Eyes Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.
Body Laboratory coatPrevents contamination of personal clothing.
Respiratory Use in a well-ventilated area. A fume hood is recommended.Minimizes inhalation of any potential dust or aerosols.

Operational Plan: Handling and Storage

Given that this compound is a solid, specific procedures should be followed to handle it safely.[2]

Handling:

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to prevent inhalation of any fine particles.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Avoid Contamination: Use dedicated spatulas and glassware to prevent cross-contamination.

Storage:

  • Short-term: Store at 0 - 4°C for days to weeks.[1]

  • Long-term: For long-term storage, maintain at -20°C for months to years.[1]

  • General Storage Conditions: Keep the container tightly sealed in a dry and dark place.[1]

Disposal Plan

As a precautionary measure, dispose of this compound and any contaminated materials as chemical waste.

Waste TypeDisposal Procedure
Solid this compound Collect in a designated, labeled waste container for chemical solids.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated container for solid chemical waste.
Liquid Waste (Solutions containing this compound) Collect in a labeled, sealed container for liquid chemical waste. Do not pour down the drain.

Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal.

Experimental Workflow for Handling this compound

The following diagram outlines a general workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Step 1 Weigh Solid this compound Weigh Solid this compound Prepare Fume Hood->Weigh Solid this compound Step 2 Prepare Solution Prepare Solution Weigh Solid this compound->Prepare Solution Step 3 Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Step 4 Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Step 5 Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Step 6 Doff PPE Doff PPE Dispose of Waste->Doff PPE Step 7

A general workflow for the safe handling of this compound in a laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.